molecular formula C10H8N2O2 B1601243 1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 4747-46-0

1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1601243
CAS No.: 4747-46-0
M. Wt: 188.18 g/mol
InChI Key: LAWUBNJMRGMNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWUBNJMRGMNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494814
Record name 1-Phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-46-0
Record name 1-Phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-phenyl-1H-pyrazole-3-carboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Basic Properties of 1-phenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical methodologies related to this compound (CAS No: 4747-46-0). This pyrazole derivative is a significant building block in medicinal chemistry, valued for its role as a scaffold in the development of various therapeutic agents.[1][2][3]

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a phenyl-substituted pyrazole ring with a carboxylic acid group at the 3-position. Its acidic nature and structural features are pivotal to its chemical behavior and utility in synthesis.

Summary of Properties

The key physicochemical properties are summarized below, providing essential data for experimental design and handling.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[4][5]
Molecular Weight 188.18 g/mol [4][5]
Appearance White to off-white solid[4]
pKa (Predicted) 3.92 ± 0.10[4]
Storage Conditions 2-8°C, sealed in a dry environment[4][6]

The predicted pKa value indicates that it is a moderately strong organic acid, a critical factor for its solubility in aqueous solutions of different pH levels and its behavior in physiological environments.[4][7]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a synthetic intermediate.

Synthesis Pathway

A prevalent method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[8][9] For this compound and its esters, a common starting point is the reaction of phenylhydrazine with a suitable dicarboxylate derivative.[1]

Below is a generalized workflow for the synthesis of pyrazole carboxylic acids.

G A Phenylhydrazine C Cyclocondensation (Reflux in Solvent) A->C B 1,3-Dicarbonyl Compound (e.g., Dimethyl acetylenedicarboxylate) B->C D Work-up & Purification (e.g., Recrystallization) C->D E 1-phenyl-1H-pyrazole-3-carboxylate Ester D->E F Hydrolysis (Optional) E->F G This compound F->G

Caption: Generalized synthesis workflow for this compound.

Key Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group. This group can readily undergo standard transformations, making it a versatile intermediate for creating libraries of derivatives.

  • Esterification and Amidation: The carboxylic acid can be activated, for instance, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).[10][11] This activated intermediate reacts smoothly with various nucleophiles such as alcohols and amines to yield the corresponding esters and amides.[9][12] This two-step sequence is a cornerstone for diversifying the core structure in drug discovery programs.

Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of this compound have been investigated for numerous pharmacological activities, including:

  • Anti-inflammatory and analgesic properties[1]

  • Antimicrobial and antifungal activity[3]

  • Anticancer potential[2]

  • Carbonic anhydrase inhibition[11]

Its utility lies in providing a rigid framework to which various pharmacophoric groups can be attached via the carboxylic acid handle, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocols

The following section details standardized methodologies for characterizing the basic properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol: Determination of pKa by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. Potentiometric titration is a robust method to determine pKa by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13]

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if necessary (e.g., water/methanol) to ensure complete dissolution.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[14]

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.[14]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative plot, ΔpH/ΔV). The pKa is the pH value at exactly half the volume of the equivalence point.[13]

  • Replication: Perform the titration in triplicate to ensure the reliability and precision of the result.[14]

G A Prepare Analyte Solution C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence & Half-Equivalence Points E->F G Calculate pKa F->G G Start Start with Compound Water Test in Water Start->Water HCl Test in 5% HCl Water->HCl Insoluble Result_Neutral Neutral Compound Water->Result_Neutral Soluble NaOH Test in 5% NaOH HCl->NaOH Insoluble Result_Base Base (e.g., Amine) HCl->Result_Base Soluble NaHCO3 Test in 5% NaHCO3 NaOH->NaHCO3 Insoluble Result_Weak_Acid Weak Acid (e.g., Phenol) NaOH->Result_Weak_Acid Soluble Result_Acid Strong Acid (Carboxylic Acid) NaHCO3->Result_Acid Soluble NaHCO3->Result_Neutral Insoluble

Caption: Decision workflow for solubility-based functional group analysis.

Protocol: Stability-Indicating Assay Development Outline

Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [15][16]Forced degradation (stress testing) is performed to generate these degradation products and validate the method's specificity. [15]High-Performance Liquid Chromatography (HPLC) is the predominant technique for these assays. [17] Methodology:

  • Forced Degradation Studies: Subject solutions of this compound to a variety of stress conditions to induce degradation. [15] * Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose a solution to UV/Vis light (as per ICH Q1B guidelines).

  • HPLC Method Development: Develop a reversed-phase HPLC (RP-HPLC) method capable of separating the parent compound from all generated degradation products.

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve both polar and non-polar species. [17] * Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines (Q2(R1)). This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that the peak for this compound is free from interference from any degradation products.

References

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

  • Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of the West Indies at Mona. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Mansoura University. Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Peay State University. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • (PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. Available from: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available from: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]

  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Available from: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available from: [Link]

  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Available from: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. ResearchGate. Available from: [Link]

  • This compound | C10H8N2O2 | CID 12370874. PubChem. Available from: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Available from: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]

  • This compound | CAS#:4747-46-0. Chemsrc. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available from: [Link]

  • Stability Indicating Assay Method. International Journal of Creative Research Thoughts. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Rasayan Journal of Chemistry. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Stability Indicating Assay. Scribd. Available from: [Link]

  • (PDF) UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. ResearchGate. Available from: [Link]

Sources

physicochemical characteristics of 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 1-phenyl-1H-pyrazole-3-carboxylic Acid

Introduction

This compound, a heterocyclic compound with the chemical formula C₁₀H₈N₂O₂, stands as a significant scaffold in medicinal chemistry and material science.[1][2] Identified by its CAS Number 4747-46-0, this molecule integrates a phenyl ring, a pyrazole core, and a carboxylic acid functional group, creating a unique combination of aromaticity, hydrogen bonding capability, and acidic properties.[2] Understanding its fundamental physicochemical characteristics is paramount for professionals in drug development, as these properties govern the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of these characteristics, grounded in established experimental techniques and theoretical predictions, to empower researchers in their application and development endeavors.

Molecular and Structural Framework

The structural arrangement of this compound is the foundation of its chemical personality. The fusion of a planar pyrazole ring with a phenyl group and a carboxyl moiety dictates its reactivity, intermolecular interactions, and spectroscopic signature.

Caption: Chemical structure of this compound.

Table 1: Molecular Identifiers and Computed Properties

Identifier/Property Value Source
CAS Number 4747-46-0 [1][2]
Molecular Formula C₁₀H₈N₂O₂ [1][2]
Molecular Weight 188.18 g/mol [1][2]
IUPAC Name This compound [2]
InChI Key LAWUBNJMRGMNQD-UHFFFAOYSA-N
XLogP3-AA (Lipophilicity) 1.8 [2]
Hydrogen Bond Donor Count 1 [2]

| Hydrogen Bond Acceptor Count | 4 (Computed) |[2] |

Core Physicochemical Characteristics

The interplay of the compound's functional groups gives rise to its distinct physical and chemical properties, which are summarized below.

Table 2: Summary of Physicochemical Data

Property Value Remarks Source
Appearance White to off-white solid [1]
Melting Point 266 °C Solv: water (7732-18-5) [1]
Boiling Point 379.6 ± 15.0 °C Predicted [1]

| pKa | 3.92 ± 0.10 | Predicted; indicates a moderately weak acid. |[1] |

Acidity and Lipophilicity: The Twin Pillars of Bioavailability

The predicted pKa of 3.92 positions this molecule as a moderately weak acid.[1] This value is critical for drug development, as it determines the ionization state of the molecule at physiological pH (approx. 7.4). The Henderson-Hasselbalch equation dictates that at this pH, the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged. This ionization significantly enhances its aqueous solubility but can hinder its ability to cross lipophilic cell membranes.

Conversely, the partition coefficient (LogP) , a measure of lipophilicity, is predicted to be 1.8 (XLogP3-AA).[2] This value suggests a reasonable balance between hydrophilicity and lipophilicity, a key aspect of the Lipinski's Rule of Five for orally active drugs. A positive LogP indicates a preference for a nonpolar environment (like octanol) over a polar one (like water), which is essential for membrane permeation.[3] The final distribution of the compound in a biological system is a delicate balance between its pKa and LogP.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and offering insights into its electronic and vibrational states.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by the features of its carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

  • C=O Stretch: A strong, sharp absorption band around 1690-1760 cm⁻¹ corresponds to the carbonyl stretching vibration.[5] Its exact position can be influenced by conjugation and hydrogen bonding.

  • Aromatic/Pyrazole C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, arising from the stretching vibrations within the phenyl and pyrazole rings.[6][7]

  • C-O Stretch: A medium intensity band between 1200-1300 cm⁻¹ is attributable to the C-O single bond stretching of the carboxyl group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the precise atomic connectivity.

  • ¹H NMR:

    • Carboxyl Proton (-COOH): A highly deshielded, broad singlet is anticipated at δ 10-13 ppm. Its chemical shift is sensitive to concentration and solvent due to varying degrees of hydrogen bonding.[4]

    • Aromatic Protons (Phenyl & Pyrazole): A complex multiplet pattern is expected between δ 7.0-8.5 ppm, corresponding to the protons on the phenyl and pyrazole rings.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to appear in the downfield region, typically between δ 165-185 ppm.[4]

    • Aromatic Carbons: Carbons of the phenyl and pyrazole rings will resonate in the δ 110-150 ppm range.

Thermal Stability

The thermal stability of a compound is crucial for determining appropriate storage conditions, processing parameters, and shelf-life. Thermogravimetric Analysis (TGA) is the standard technique used to measure changes in mass as a function of temperature.[8][9] For this compound, a TGA scan would reveal the temperature at which decomposition begins, characterized by a significant loss of mass. Carboxylic acids often decompose via decarboxylation, releasing CO₂.[10]

Authoritative Experimental Protocols

To ensure scientific integrity, the following protocols describe self-validating systems for determining key physicochemical properties. The causality behind experimental choices is highlighted to provide a deeper understanding.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method remains the gold standard for solubility determination due to its direct measurement of a saturated solution at equilibrium. The choice of a buffer (e.g., PBS at pH 7.4) is critical to mimic physiological conditions and account for the compound's pKa.

workflow1 cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to buffer (pH 7.4) B Equilibrate at constant temp (e.g., 25°C or 37°C) with agitation for 24-48h A->B C Allow solid to settle B->C D Filter or centrifuge to remove undissolved solid C->D E Prepare serial dilutions of the clear supernatant D->E F Quantify concentration using a calibrated UV-Vis or HPLC method E->F G Determine solubility (e.g., in mg/mL or µM) F->G

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 37°C) and agitate for at least 24 hours to ensure equilibrium is reached. The extended time is necessary to overcome slow dissolution kinetics.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the supernatant sample using a validated analytical method (e.g., HPLC-UV) and determine its concentration by comparing it against the standard curve. This concentration represents the equilibrium solubility.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Rationale: TGA provides direct, quantitative measurement of mass loss versus temperature, offering unambiguous data on thermal decomposition.[9] Using an inert nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound, preventing oxidative decomposition which would occur in air.[7]

workflow2 A Place a small, precise mass (5-10 mg) of the sample into a TGA pan (e.g., alumina) B Load the pan into the TGA instrument A->B C Purge the furnace with an inert gas (e.g., N₂) at a controlled flow rate B->C D Heat the sample using a linear temperature ramp (e.g., 10 °C/min) from ambient to ~600 °C C->D E Continuously record sample mass, temperature, and time D->E F Analyze the resulting TGA curve: - Onset of decomposition - Percentage mass loss E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Instrument Setup: Place the pan in the TGA microbalance.

  • Inert Atmosphere: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to displace all oxygen.

  • Heating Program: Initiate a heating program that increases the temperature at a linear rate, typically 10 °C/min, from room temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperature of the maximum decomposition rate.[9]

Conclusion

This compound is a compound of significant scientific interest, characterized by a well-defined set of physicochemical properties. Its moderate acidity (predicted pKa ~3.92) and balanced lipophilicity (predicted LogP ~1.8) make it an intriguing candidate for pharmaceutical development. The distinct spectroscopic signatures in IR and NMR provide clear handles for its identification and characterization. A high melting point of 266 °C suggests strong intermolecular forces and considerable stability in the solid state. By applying the rigorous experimental protocols outlined in this guide, researchers can reliably validate these properties, paving the way for the rational design of novel drugs and materials.

References

  • This compound | C10H8N2O2 | CID 12370874 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2023, November 13). Retrieved January 5, 2026, from [Link]

  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

  • Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Calculated logP values for investigated compounds. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2021, July 30). Retrieved January 5, 2026, from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (2020, August 8). Retrieved January 5, 2026, from [Link]

  • IR handout.pdf. (n.d.). Retrieved January 5, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2021, September 30). Retrieved January 5, 2026, from [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to empower researchers in their exploration of this versatile scaffold.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and conformational flexibility have led to its incorporation into a multitude of clinically successful drugs. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] this compound serves as a key intermediate and a foundational structure for the development of novel therapeutic agents, making a thorough understanding of its properties and potential essential for researchers in the field.

Physicochemical Properties and Characterization

A solid grasp of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 4747-46-0[3]
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
Appearance Solid-
Melting Point 266 °C-
IUPAC Name This compound[3]
InChI Key LAWUBNJMRGMNQD-UHFFFAOYSA-N[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several established routes. One of the most common and reliable methods involves the condensation of a β-ketoester with phenylhydrazine, followed by saponification. This protocol is a self-validating system, with each step yielding a product that can be characterized to ensure the reaction is proceeding as expected.

Experimental Protocol: Synthesis via β-Ketoester Condensation

This protocol is adapted from established methods for the synthesis of pyrazole derivatives.[4][5]

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Step 1: Phenylhydrazone Formation and Cyclization

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl ester of this compound.

Step 2: Saponification to the Carboxylic Acid

  • To the crude ethyl ester, add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.

  • After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation and Cyclization cluster_step2 Step 2: Saponification cluster_step3 Step 3: Acidification & Purification A Ethyl Benzoylacetate C Reflux in Ethanol A->C B Phenylhydrazine B->C D Ethyl 1-phenyl-1H-pyrazole-3-carboxylate C->D F Reflux D->F E NaOH (aq) E->F G Sodium 1-phenyl-1H-pyrazole-3-carboxylate F->G I Precipitation G->I H HCl (aq) H->I J Recrystallization I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyrazole and phenyl rings, as well as the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm). The protons of the phenyl group will appear in the aromatic region (δ 7-8 ppm), and the pyrazole ring protons will have distinct chemical shifts.[6]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (δ ~160-170 ppm), as well as the carbons of the pyrazole and phenyl rings.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the ethyl ester of a related compound is available for reference.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the design and synthesis of novel drug candidates. Its derivatives have shown a wide range of biological activities.

Mechanism of Action and Biological Targets

The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres for other aromatic systems, enabling them to bind to various biological targets.[6] The carboxylic acid moiety can participate in hydrogen bonding interactions with active sites of enzymes and receptors.

Potential Signaling Pathways and Targets:

  • Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), kinases, and carbonic anhydrases.[11][12]

  • Receptor Modulation: The pyrazole scaffold can be modified to interact with a variety of receptors, including cannabinoid and G-protein coupled receptors.[13]

  • Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several antimicrobial and antiviral agents, suggesting its role in disrupting microbial or viral replication processes.[2]

Diagram of Potential Biological Interactions

BiologicalInteractions cluster_compound This compound Scaffold cluster_targets Potential Biological Targets Compound Pyrazole Core (Bioisostere) Enzymes Enzymes (e.g., COX, Kinases) Compound->Enzymes Inhibition Receptors Receptors (e.g., GPCRs) Compound->Receptors Modulation Pathogens Microbial/Viral Proteins Compound->Pathogens Disruption Carboxyl Carboxylic Acid (H-bond donor/acceptor) Carboxyl->Enzymes Binding Carboxyl->Receptors Interaction

Caption: Potential biological interactions of the pyrazole scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are emerging, general principles can be inferred from the broader class of pyrazole derivatives:

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring at the 1-position can significantly impact potency and selectivity for different biological targets.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups can modulate pharmacokinetic properties and target engagement.[8][11]

  • Substitution on the Pyrazole Ring: Introduction of substituents at the 4- and 5-positions of the pyrazole ring offers opportunities to fine-tune the biological activity profile.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound.

Hazard Identification:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.[14][15][16]

Conclusion

This compound is a compound of considerable importance for researchers in drug discovery and medicinal chemistry. Its versatile synthesis, coupled with the proven pharmacological potential of the pyrazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, potential applications, and safety considerations to facilitate its effective use in the laboratory.

References

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • This compound | C10H8N2O2. PubChem. [Link]

  • 1H-pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-4-[2-phenyldiazenyl]-, ethyl ester. SpectraBase. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of ChemTech Research. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

  • Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PubMed Central. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Organic Communications. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • This compound. Chemsrc. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. The Royal Society of Chemistry. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

Sources

Topic: 1-Phenyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile biological activities and prevalence in numerous commercial drugs.[1][2][3] This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrazole-3-carboxylic acid, a key scaffold in medicinal chemistry. We will delve into the synthetic methodologies for the core structure and its derivatives, explore the rich spectrum of its pharmacological applications, and dissect the critical structure-activity relationships (SAR) that govern its efficacy. This document is designed to serve as a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of novel therapeutic agents based on this privileged scaffold.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound moiety is a five-membered heterocyclic compound characterized by two adjacent nitrogen atoms, a phenyl ring at the N1 position, and a carboxylic acid group at the C3 position.[4] Its structural rigidity, synthetic accessibility, and capacity for diverse functionalization make it an ideal starting point for developing targeted therapeutic agents. The pyrazole ring itself is present in a wide array of clinically approved drugs, including the anti-inflammatory celecoxib and the antiviral Zometapine, underscoring its pharmacological significance.[5] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and potent enzyme-inhibitory effects.[3][6][7][8]

Core Structure:

  • Molecular Formula: C₁₀H₈N₂O₂[4]

  • Molecular Weight: 188.18 g/mol [4]

  • IUPAC Name: 1-phenylpyrazole-3-carboxylic acid[4]

Synthesis of the Core Scaffold and Key Derivatives

The construction of the this compound core and its analogs is well-established, with cyclocondensation reactions being the most prevalent strategy. The fundamental approach involves the reaction of a phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent, which dictates the substitution pattern of the resulting pyrazole.

General Synthetic Pathway

A common and efficient method for synthesizing the pyrazole ring is the reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. For the this compound scaffold, this typically involves reacting phenylhydrazine with a derivative of pyruvic acid or a similar precursor. A particularly effective one-pot method involves the reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD).[9] Further derivatization is commonly achieved by modifying the carboxylic acid group into esters, amides, or other bioisosteres to modulate the compound's physicochemical properties and biological activity.[10][11][12]

G cluster_reactants Reactants cluster_products Products Phenylhydrazine Phenylhydrazine Core 1-Phenyl-1H-pyrazole-3-carboxylic Acid Core Phenylhydrazine->Core + Dicarbonyl 1,3-Dicarbonyl Precursor (e.g., DMAD) Dicarbonyl->Core Derivatives Amides, Esters, Thioamides, etc. Core->Derivatives Functionalization (e.g., SOCl₂, Amines) G cluster_uninhibited Normal Enzymatic Reaction cluster_inhibited Competitive Inhibition Enzyme Enzyme Active Site Substrate Binding Pocket Catalytic Residue Product Product Enzyme:p2->Product Catalysis Substrate Substrate Substrate->Enzyme:p1 Substrate->Blocked Access Blocked Inhibitor Pyrazole Derivative Inhibitor->Enzyme:p1 Binding img_node N1 N1-Phenyl Ring: - Governs hydrophobic interactions. - Halogen substitutions (e.g., Cl, F) often increase potency (Anti-HIV, FabH). N1->img_node Position 1 C5 C5 Position: - Bulky aryl groups are often favorable. - Influences selectivity (e.g., CA inhibitors). C5->img_node Position 5 C3 C3 Carboxylic Acid: - Key binding group (e.g., for metalloenzymes). - Conversion to amides/esters modulates ADME properties and can alter target. C3->img_node Position 3

Sources

biological activity of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acids and their derivatives exhibit a remarkable breadth of biological activities.[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this versatile class of compounds. We delve into their significant roles as antimicrobial, anti-inflammatory, and herbicidal agents, offering field-proven insights and detailed experimental protocols to empower researchers in the discovery and development of novel bioactive molecules.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the bedrock of many biologically active molecules.[2] Among them, pyrazole carboxylic acid derivatives are of significant interest due to their versatile synthetic accessibility and wide-ranging pharmacological applications.[3][4] These structures are foundational in the development of drugs and agrochemicals, with activities spanning antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant effects.[2][5] The presence of the carboxylic acid moiety provides a critical handle for molecular interactions, often serving as a key binding group to target enzymes or receptors, and allows for extensive derivatization to modulate pharmacokinetic and pharmacodynamic properties.[6][7]

The synthesis of the pyrazole core can be achieved through various well-established methods, most notably the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8] Further functionalization to introduce or modify the carboxylic acid group allows for the creation of extensive chemical libraries for screening.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation Precursors 1,3-Dicarbonyls + Hydrazines Core_Synthesis Pyrazole Ring Formation Precursors->Core_Synthesis Cyclocondensation Functionalization Carboxylic Acid Derivatization (Amides, Esters, etc.) Core_Synthesis->Functionalization Library Compound Library Functionalization->Library HTS High-Throughput Screening (HTS) Lead_ID Lead Identification HTS->Lead_ID Optimization SAR-Guided Optimization Lead_ID->Optimization Optimization->Functionalization Iterative Design

Caption: General workflow for the discovery of bioactive pyrazole carboxylic acids.

Antimicrobial Activity

Pyrazole derivatives are potent agents against a wide spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] The specific substitutions on the pyrazole ring and the nature of the carboxylic acid derivative (e.g., acid, ester, or amide) are crucial in determining the potency and spectrum of activity.[10][11]

Mechanism of Action

While diverse mechanisms exist, a common target for pyrazole-based antimicrobials is the disruption of essential enzymatic processes. For instance, some derivatives interfere with DNA synthesis or cellular respiration, leading to bacteriostatic or bactericidal effects. The exact mechanism is often dependent on the overall molecular structure, which dictates its ability to penetrate the microbial cell wall and interact with intracellular targets.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for designing more potent antimicrobial pyrazoles. Key findings include:

  • Substitution at N1: The nature of the substituent on the N1 position of the pyrazole ring significantly influences activity. Large, aromatic groups, particularly those with electron-withdrawing substituents like halogens, often enhance antibacterial efficacy.[12]

  • Substitution at C5: A substituted phenyl ring at the C5 position is a common feature in active compounds.[12]

  • Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides or hydrazides can dramatically improve antimicrobial activity, likely by enhancing cell permeability and providing additional hydrogen bonding interactions with the target site.[13]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazole carboxylic acid derivatives against various microbial strains.

Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
2h R=OCH₃, R¹=ClStaphylococcus aureus6.25[11]
151 1H-pyrazole-3-carboxylic acid derivativeBacillus cereusN/A (Active)[8][9]
157 5-amido-1-(2,4-dinitrophenyl)-pyrazoleMethicillin-resistant S. aureus25.1 µM[8][9]
Pyrazolylthiazole-2n R=Cl, R¹=OCH₃Gram-positive bacteria>6.25[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol provides a reliable method for the initial screening of novel pyrazole compounds for antimicrobial activity.[14] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Causality: The size of the inhibition zone is proportional to the compound's potency, diffusion rate, and the microorganism's susceptibility. This method serves as a robust primary screen before more quantitative methods like broth microdilution are employed.[14]

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour 20-25 mL into sterile Petri dishes and allow to solidify.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the prepared inoculum.

  • Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Loading: Dissolve the test pyrazole carboxylic acid derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50 µL) of the test solution into the wells.

  • Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[15] Pyrazole derivatives, most notably the COX-2 selective inhibitor Celecoxib, are well-established anti-inflammatory agents.[16] Many pyrazole carboxylic acids exhibit significant anti-inflammatory properties by modulating these enzymatic pathways.[17]

Mechanism of Action

The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of COX enzymes, which are responsible for prostaglandin synthesis.[15] Some compounds show dual inhibition of both COX and 5-LOX, offering a broader anti-inflammatory profile. The carboxylic acid or a bioisosteric group is often crucial for binding to the active site of these enzymes.

Experimental Protocol: In Vitro Anti-inflammatory Screening (Protein Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation.[18] This assay screens for anti-inflammatory activity by assessing a compound's ability to inhibit the heat-induced denaturation of a model protein, such as bovine serum albumin (BSA) or egg albumin.[19][20]

Causality: The ability of a compound to prevent the unfolding and aggregation of proteins upon heating mimics its potential to protect tissues from damage caused by denatured proteins during an inflammatory response. It is a rapid and cost-effective primary screen.[18][21]

Methodology:

  • Reaction Mixture: Prepare a 5 mL reaction mixture containing:

    • 2.8 mL of phosphate-buffered saline (PBS, pH 7.4).

    • 2.0 mL of the test compound solution (at various concentrations, e.g., 100-500 µg/mL).

    • 0.2 mL of egg albumin (or 0.5% w/v BSA).

  • Control: A control solution is prepared using 2.0 mL of distilled water instead of the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes (for egg albumin) or at 57°C for 30 minutes (for BSA).[20]

  • Cooling & Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100

  • Reference Standard: Use a known anti-inflammatory drug like Diclofenac sodium as a positive control for comparison.[20]

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Protein_Denaturation Protein Denaturation Assay Enzyme_Inhibition COX/LOX Enzyme Inhibition Assays Protein_Denaturation->Enzyme_Inhibition Membrane_Stab HRBC Membrane Stabilization Enzyme_Inhibition->Membrane_Stab Lead_Compounds Active Compounds from In Vitro Membrane_Stab->Lead_Compounds Select Leads Paw_Edema Carrageenan-Induced Paw Edema (Rat Model) Lead_Compounds->Paw_Edema Acute Model Arthritis_Model Adjuvant-Induced Arthritis Model Paw_Edema->Arthritis_Model Chronic Model

Caption: A typical screening cascade for novel anti-inflammatory agents.

Herbicidal and Fungicidal Activity

In agriculture, pyrazole carboxylic acid amides represent a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[22] These compounds are highly effective against a range of plant pathogenic fungi by disrupting cellular respiration.[23]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the Krebs cycle.[24] It catalyzes the oxidation of succinate to fumarate.[25] SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the electron transfer from succinate to ubiquinone.[23] This blockage halts ATP production, leading to cellular energy depletion and ultimately, fungal death. The carboxylic acid amide portion of the molecule is essential for this binding interaction.

G Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Fumarate Fumarate SDH_Complex->Fumarate Electrons e- Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III SDHI Pyrazole Carboxamide (SDHI) SDHI->SDH_Complex INHIBITS (Binds to Q-site)

Caption: Mechanism of action for SDHI fungicides on the mitochondrial ETC.

Experimental Protocol: Herbicidal Activity Screening (Algal Microscreen)

Green algae cell suspension cultures, such as Chlorella, provide a rapid, simple, and sensitive method for the primary screening of compounds with herbicidal potential.[26][27] This in vitro system can detect compounds that inhibit photosynthesis or other essential metabolic pathways.

Causality: Algae are simple photosynthetic organisms that share many metabolic pathways with higher plants. Inhibition of algal growth is a strong indicator of potential herbicidal activity, making this a suitable high-throughput primary screen to identify active compounds before testing on whole plants.[27]

Methodology:

  • Culture Preparation: Grow Chlorella pyrenoidosa in a suitable liquid medium (e.g., Bold's Basal Medium) under continuous light and agitation until it reaches the logarithmic growth phase.

  • Test Preparation: In a 96-well microplate or small Erlenmeyer flasks, add 5 mL of fresh liquid medium.

  • Compound Addition: Add the test pyrazole compound from a stock solution to achieve a final screening concentration (e.g., 50 mg/L). Include a solvent control and a positive control (a known herbicide).

  • Inoculation: Inoculate each well/flask with a standardized volume of the algal culture.

  • Incubation: Incubate the plates/flasks under the same light and temperature conditions used for culture growth for 72-96 hours.

  • Growth Assessment: Measure the optical density (OD) at a specific wavelength (e.g., 680 nm) or perform cell counts to determine the extent of growth inhibition.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Compounds showing significant inhibition (e.g., >50%) are selected for secondary screening on higher plants.[27]

Conclusion and Future Outlook

Pyrazole carboxylic acids and their derivatives remain a cornerstone of modern chemical biology and drug discovery. Their synthetic tractability and wide range of potent biological activities ensure their continued relevance. Future research will likely focus on several key areas:

  • Novel Targets: Exploring new biological targets beyond the well-established ones to overcome resistance and discover new therapeutic applications.

  • Hybrid Molecules: Designing hybrid molecules that combine the pyrazole carboxylic acid scaffold with other pharmacophores to achieve dual-action or synergistic effects.[13]

  • Computational Approaches: Utilizing machine learning and in silico screening to predict the activity of virtual libraries, thereby accelerating the discovery of new lead compounds.[28]

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to these valuable compounds.[29]

The insights and protocols detailed in this guide provide a robust framework for researchers to build upon, fostering innovation in the ongoing quest for novel and effective therapeutic and agricultural agents derived from the pyrazole carboxylic acid core.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Ghaffari, H., et al. (2025).
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Ben Hadda, T., et al. (n.d.).
  • Li, Q., et al. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Mert, S., et al. (2014).
  • Aly, A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
  • Patsnap Synapse. (2024). What are SDH2 inhibitors and how do they work?.
  • Al-Shabib, N. A., et al. (n.d.).
  • ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
  • Ma, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, Cambridge Core.
  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Source not specified.
  • Ahmad, B. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Source not specified.
  • Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Miller, D. R., et al. (n.d.). Methods for Rapid Screening in Woody Plant Herbicide Development. MDPI.
  • Ma, J., et al. (n.d.). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. BioOne Complete.
  • Bildirici, I., et al. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Lan, R., et al. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Source not specified.
  • Medium. (n.d.).
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Kumar, S., et al. (2015).
  • International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences.
  • Dayan, F. E. (n.d.). Screening for Natural Product Herbicides. Source not specified.
  • Gupta, S., et al. (n.d.). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Semantic Scholar.
  • BenchChem. (2025).
  • Ben Hadda, T., et al. (n.d.).
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5...
  • Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Durai, P., & D.S., A. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Liu, X., et al. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC, NIH.
  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Source not specified.
  • Tsolaki, O., et al. (n.d.).
  • Slideshare. (n.d.). Inhibition of succinic acid dehydronase. Slideshare.
  • Ramírez-Cisneros, M. Á., et al. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH.
  • Kumar, V., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC, NIH.
  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

The Core Mechanism of 1-phenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, underpinning a diverse range of biologically active compounds. While the parent molecule itself is a versatile synthetic intermediate, its derivatives have demonstrated significant therapeutic potential through various mechanisms of action. This in-depth technical guide focuses on the most well-elucidated mechanism for this class of compounds: the selective inhibition of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. We will explore the molecular basis of this inhibition, the structure-activity relationships that govern potency and selectivity, and the detailed experimental methodologies used to characterize these interactions. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this important class of enzyme inhibitors.

Introduction: The Versatile Pyrazole Carboxylic Acid Scaffold

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals and agrochemicals.[1] The incorporation of a carboxylic acid moiety at the 3-position of a 1-phenyl-1H-pyrazole ring creates a molecule with a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an ideal candidate for interaction with biological macromolecules. While various derivatives have been reported to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects, a significant body of research has pointed towards enzyme inhibition as a primary mode of action.[2]

A particularly compelling and well-documented mechanism of action for 5-aryl-1H-pyrazole-3-carboxylic acids, close analogs of the title compound, is the selective inhibition of human carbonic anhydrases (CAs).[3] These enzymes are crucial in physiological processes involving pH regulation, CO2 transport, and electrolyte balance.[4] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy, making them attractive targets for drug development.[5] This guide will delve into the specifics of how the this compound scaffold serves as a basis for potent and selective inhibitors of these critical enzymes.

Core Mechanism of Action: Selective Inhibition of Carbonic Anhydrases IX and XII

The primary mechanism of action for 5-aryl-1H-pyrazole-3-carboxylic acids is the selective inhibition of the enzymatic activity of human carbonic anhydrases IX and XII.[3]

The Role of Carbonic Anhydrases in Physiology and Oncology

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[4] This seemingly simple reaction is fundamental to numerous physiological processes. In cancer, the tumor microenvironment is often hypoxic, leading to a metabolic shift towards glycolysis and the production of lactic acid. This results in extracellular acidosis, which can be detrimental to cancer cell survival and proliferation. Tumor-associated CAs, particularly the transmembrane isoforms CA IX and XII, are highly upregulated in response to hypoxia and play a crucial role in maintaining pH homeostasis by converting CO₂ to bicarbonate, thereby buffering the acidic extracellular space and promoting tumor growth and metastasis.[5] Consequently, the inhibition of these specific CA isoforms presents a promising strategy for anticancer therapy.

Molecular Interaction and Basis of Selectivity

Unlike classical sulfonamide-based CA inhibitors that directly coordinate with the catalytic zinc ion, 5-aryl-1H-pyrazole-3-carboxylic acids are believed to act as non-classical inhibitors. Molecular docking studies suggest that the carboxylate group of the pyrazole ring does not directly bind to the zinc ion but rather interacts with the zinc-bound water molecule or hydrophilic amino acid residues in the active site, such as Thr199 and Thr200.[6][7] The phenyl group at the 1-position and the aryl group at the 5-position of the pyrazole ring extend into hydrophobic pockets within the enzyme's active site, contributing to the binding affinity and selectivity.[3]

The selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is attributed to subtle differences in the topology and amino acid composition of the active site. The active site of CA XII, for instance, has a significantly different hydrophobic pocket compared to the other isoforms, which can be exploited for the design of selective inhibitors.[3] Derivatives with bulkier substituents on the 5-aryl ring have shown enhanced inhibition of CA XII, while substitutions at the ortho- and meta-positions of this ring can favor inhibition of CA IX.[3][8]

G cluster_0 Tumor Microenvironment cluster_1 Inhibitory Action Hypoxia Hypoxia CA_IX_XII Carbonic Anhydrase IX/XII Hypoxia->CA_IX_XII Upregulation Acidosis Acidosis Tumor_Growth Tumor Growth & Metastasis Acidosis->Tumor_Growth Promotes CA_IX_XII->Acidosis Buffering of Pyrazole_Acid 1-phenyl-1H-pyrazole- 3-carboxylic acid derivative Inhibition Inhibition Pyrazole_Acid->Inhibition Inhibition->CA_IX_XII

Figure 1: Signaling pathway illustrating the role of CA IX/XII in the tumor microenvironment and its inhibition by pyrazole carboxylic acid derivatives.

Quantitative Analysis of Inhibitory Potency: Structure-Activity Relationship

The inhibitory potency of 5-aryl-1H-pyrazole-3-carboxylic acids against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay, which measures the enzyme's catalytic activity. The results are expressed as inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a series of 5-aryl-1H-pyrazole-3-carboxylic acid derivatives against four human CA isoforms, highlighting the structure-activity relationships (SAR).

CompoundR (Substitution on 5-phenyl ring)hCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)
1 H>50>5025.412.3
2 4-CH₃>50>5018.78.5
3 4-Cl>50>5015.26.1
4 4-OCH₃>50>5030.115.8
5 2,3-(CH₃)₂>50>505.228.4
6 4-t-butyl>50>5022.64.0

Data adapted from Bioorganic & Medicinal Chemistry, 23(15), 4649-4659 (2015).[3]

The data clearly demonstrates the selectivity of these compounds for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. The unsubstituted compound 1 shows moderate inhibition. Electron-donating (e.g., 4-CH₃) and electron-withdrawing (e.g., 4-Cl) groups in the para position of the 5-phenyl ring generally lead to a modest increase in potency. Notably, bulky substituents in the para position, such as a t-butyl group (6 ), significantly enhance the inhibition of CA XII, likely due to favorable interactions within the hydrophobic pocket of the active site.[3] Conversely, di-substitution at the ortho and meta positions (5 ) leads to a marked increase in potency against CA IX.[3]

Experimental Methodologies

Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is typically achieved through a cyclization reaction between an aryl-substituted 1,3-diketone and a hydrazine derivative. A general synthetic scheme is provided below.

G Start Aryl Methyl Ketone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH) Start->Step1 Intermediate 4-Aryl-2,4-dioxobutanoic acid Step1->Intermediate Step2 Cyclization (Hydrazine Hydrate, Acetic Acid) Intermediate->Step2 Product 5-Aryl-1H-pyrazole-3-carboxylic acid Step2->Product

Figure 2: General workflow for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.

Step-by-Step Protocol:

  • Synthesis of 4-aryl-2,4-dioxobutanoic acid:

    • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in diethyl ether, add a mixture of the appropriate aryl methyl ketone and diethyl oxalate dropwise with stirring at room temperature.

    • Continue stirring for 12-24 hours.

    • The resulting sodium salt of the diketoester is filtered, washed with diethyl ether, and then hydrolyzed with an aqueous acid solution (e.g., HCl) to yield the 4-aryl-2,4-dioxobutanoic acid.

    • The product is collected by filtration, washed with water, and dried.

  • Synthesis of 5-aryl-1H-pyrazole-3-carboxylic acid:

    • Dissolve the 4-aryl-2,4-dioxobutanoic acid in glacial acetic acid.

    • Add hydrazine hydrate dropwise to the stirred solution.

    • The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

    • Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water.

    • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 5-aryl-1H-pyrazole-3-carboxylic acid.[3]

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Method

The inhibitory activity of the synthesized compounds against CA isoforms is determined by measuring their effect on the enzyme-catalyzed hydration of CO₂. A stopped-flow spectrophotometer is used to monitor the rapid pH change associated with this reaction.

G Reagents Enzyme Solution (with or without inhibitor) CO₂-saturated water pH indicator buffer Step1 Rapid Mixing in Stopped-Flow Instrument Reagents->Step1 Step2 Monitoring Absorbance Change of pH indicator over time Step1->Step2 Data_Analysis Calculation of Initial Reaction Rate Step2->Data_Analysis Result Determination of IC₅₀ and Ki values Data_Analysis->Result

Sources

spectroscopic data of 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-phenyl-1H-pyrazole-3-carboxylic Acid

Introduction: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as privileged scaffolds due to their diverse biological activities. This compound (CAS 4747-46-0) serves as a crucial building block for synthesizing more complex molecules, including potent inhibitors, agrochemicals, and functional dyes.[1] The unambiguous confirmation of its molecular structure is paramount, as even minor isomeric impurities can drastically alter biological efficacy or material properties.

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, provides field-proven protocols, and integrates multi-technique data into a cohesive structural proof. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with the target molecule's structure. The numbering convention used throughout this guide is systematically defined in the diagram below to ensure clarity in spectroscopic assignments.

Figure 1: Molecular structure and atom numbering of this compound.

G start Synthesis Product (this compound) ms Mass Spectrometry (MS) Confirms Molecular Weight & Formula start->ms Is the mass correct? ir Infrared (IR) Spectroscopy Identifies Key Functional Groups start->ir Are expected groups present? nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Connectivity & Environment ms->nmr Mass confirmed ir->nmr Groups confirmed final Verified Structure & Purity Assessment nmr->final Full structure assigned

Figure 2: A logical workflow for the comprehensive spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the chemical environment and connectivity of atoms.

Expertise & Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic or pyrazole signals. Crucially, its ability to engage in hydrogen bonding allows for the observation of the exchangeable carboxylic acid proton at a downfield chemical shift.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak located upfield of most organic signals, preventing spectral overlap.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the overlapping multiplets in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 14 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds to ensure quantitative integration.

    • Accumulate at least 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Data Summary and Interpretation

The following tables present the expected spectroscopic data, synthesized from established principles of NMR and data from closely related pyrazole structures.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~13.2Broad Singlet1H-COOHThe acidic proton is highly deshielded and exchanges with the solvent, resulting in a broad signal far downfield.
~8.90Doublet1H~2.4H-5This proton is adjacent to the electronegative N1 atom and is deshielded. It shows coupling to H-4.
~7.95Doublet of Doublets2H~8.4, 1.2H-2', H-6'These ortho protons on the phenyl ring are deshielded by the pyrazole nitrogen and show ortho and meta coupling.
~7.55Triplet2H~7.6H-3', H-5'These meta protons on the phenyl ring show coupling to both ortho and para protons.
~7.40Triplet1H~7.4H-4'The para proton of the phenyl ring, typically the most shielded of the phenyl protons.
~7.10Doublet1H~2.4H-4This proton is coupled to H-5 and is located in a relatively electron-rich position on the pyrazole ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~163.0COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~145.0C-3The carbon bearing the carboxylic acid group is deshielded by both the substituent and the adjacent nitrogen.
~139.5C-1'The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
~131.0C-5This pyrazole carbon is adjacent to two nitrogen atoms, leading to a downfield shift.
~129.8C-3', C-5'Meta carbons of the phenyl ring.
~128.0C-4'Para carbon of the phenyl ring.
~121.0C-2', C-6'Ortho carbons of the phenyl ring.
~110.0C-4This pyrazole carbon is typically the most shielded carbon in the heterocyclic ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Rationale for Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets or Nujol mulls. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra of solid samples directly.

Experimental Protocol: ATR-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically background-corrected by the instrument software.

Data Summary and Interpretation

The IR spectrum provides a distinct fingerprint confirming the presence of the key carboxylic acid and aromatic pyrazole moieties.[7][8]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3300-2500Broad, StrongO-H StretchCarboxylic acid O-H, hydrogen-bonded dimer
~1700Strong, SharpC=O StretchCarboxylic acid carbonyl
1600-1450Medium-StrongC=C & C=N StretchPhenyl and pyrazole ring stretching vibrations
~1300MediumC-O StretchCarboxylic acid C-O
950-910Medium, BroadO-H BendOut-of-plane bend of the carboxylic acid OH
750 & 690StrongC-H BendOut-of-plane bending for a monosubstituted benzene ring
  • Trustworthiness through Self-Validation: The extremely broad absorption from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid, which is strongly corroborated by the intense C=O stretch around 1700 cm⁻¹. The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic systems, and the strong bands at 750 and 690 cm⁻¹ are diagnostic for the monosubstituted phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity.

Expertise & Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the ideal technique for this molecule. It is a soft ionization method that is well-suited for polar, acidic compounds, typically yielding the intact molecular ion with minimal fragmentation. Analysis in negative ion mode ([M-H]⁻) is preferred due to the acidic nature of the carboxylic acid, which readily loses a proton.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition (Negative Ion Mode):

    • Set the instrument to ESI negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The high-resolution capabilities of the instrument will provide a mass measurement accurate to within 5 ppm.

Data Summary and Interpretation

The mass spectrum provides definitive proof of the compound's elemental composition.[9]

Table 4: High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₀H₈N₂O₂
Exact Mass188.05858 g/mol
Observed Ion (ESI-)[M-H]⁻
Expected m/z187.05130
  • Authoritative Grounding: The observation of a high-intensity ion at m/z 187.0513 ± 0.0009 (within 5 ppm error) in the negative ion mode HRMS spectrum would confirm the elemental formula C₁₀H₇N₂O₂⁻ (the deprotonated molecule). This result, combined with the functional group information from IR and the detailed connectivity from NMR, provides an unassailable confirmation of the structure of this compound.

Conclusion: An Integrated Spectroscopic Portrait

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, synergistic analytical approach. Mass spectrometry unequivocally establishes the molecular formula. Infrared spectroscopy provides rapid confirmation of the essential carboxylic acid and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity and electronic architecture of the molecule. Each piece of data validates the others, culminating in a high-confidence structural assignment that is essential for any subsequent research or development activities.

References

  • Shaheen, F., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M912. Available at: [Link]

  • Mengeş, N., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artuklu Kaime, 1(2), 52-64. Available at: [Link]

  • Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • Shaikh, R. A., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 3(3), 1122-1126. Available at: [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-, ethyl ester. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Şener, A., & Bildirici, İ. (2007). Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. Turkish Journal of Chemistry, 31(1), 23-32. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Available at: [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:4747-46-0. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2005). Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by NMR in Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem Compound Database. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Spectroscopy Tutorial: Reference. Available at: [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This technical guide focuses on the specific, yet broadly representative molecule, 1-phenyl-1H-pyrazole-3-carboxylic acid , to explore its potential therapeutic targets. While direct extensive research on this exact molecule is limited, by analyzing its structural features and the established bioactivities of closely related pyrazole-3-carboxylic acid derivatives, we can logically infer and propose a series of high-priority molecular targets for investigation. This document provides the scientific rationale for each proposed target class, detailed experimental protocols for their validation, and visual workflows to guide the research process.

Introduction: The Pyrazole Scaffold and the Significance of the Carboxylic Acid Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a metabolically stable core that can be functionalized to interact with a variety of biological macromolecules.[2][6] Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, facilitating precise interactions within protein binding pockets.[6]

The subject of this guide, this compound, possesses two key features that inform our hypotheses:

  • The 1-phenyl group: This lipophilic substitution can enhance membrane permeability and facilitate π-π stacking interactions with aromatic amino acid residues in target proteins.

  • The 3-carboxylic acid group: This is a critical functional group. As a potential hydrogen bond donor and acceptor, and as a negatively charged moiety at physiological pH, it can form strong ionic bonds (salt bridges) with positively charged residues like lysine and arginine in an active site. This feature is pivotal in the activity of many non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.

Studies on related pyrazole-3-carboxylic acid derivatives have demonstrated their potential as anticancer, anti-inflammatory, and antiviral agents, validating this scaffold as a promising starting point for drug discovery.[1][3][7][8]

Hypothesized Therapeutic Target Classes and Validation Strategies

Based on the structure-activity relationships (SAR) of the broader pyrazole class and specific pyrazole-3-carboxylic acid analogs, we propose the following therapeutic target classes for investigation.[6][9]

Target Class I: Protein Kinases in Oncology

Dysregulation of protein kinases is a hallmark of cancer.[2] Numerous pyrazole-containing molecules have been developed as potent kinase inhibitors.[10][11] The core scaffold can mimic the hinge-binding motif of ATP, while substituents can confer selectivity.

Rationale for Investigation: Derivatives of pyrazole have shown potent inhibitory activity against a range of kinases including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] For instance, pyrazole derivatives have been shown to inhibit CDK2 and EGFR with IC50 values in the micromolar and even nanomolar range.[10] The phenyl group of our lead compound could occupy the allosteric pocket, while the pyrazole core interacts with the hinge region of the kinase ATP-binding site.

Primary Hypothesized Targets:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for tumor angiogenesis.

The primary method to validate kinase inhibition is a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50).

Diagram: Kinase Inhibition Assay Workflow

G cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Serial Dilutions of 1-phenyl-1H-pyrazole- 3-carboxylic acid in DMSO Plate 4. Add Compound/DMSO and Kinase to 96-well Plate Compound->Plate Kinase 2. Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) Kinase->Plate ATP 3. Prepare ATP Solution Initiate 6. Initiate Reaction by adding ATP ATP->Initiate PreIncubate 5. Pre-incubate to allow Inhibitor Binding Plate->PreIncubate PreIncubate->Initiate Incubate 7. Incubate at 30°C Initiate->Incubate Stop 8. Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) Incubate->Stop Read 9. Measure Luminescence with Plate Reader Stop->Read Plot 10. Plot Signal vs. log[Inhibitor] Read->Plot IC50 11. Calculate IC50 using Dose-Response Curve Plot->IC50

Caption: Workflow for determining kinase IC50 values.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., CDK2/cyclin E) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target Class II: Enzymes in Inflammatory Pathways

The structural similarity of pyrazoles to the core of NSAIDs like celecoxib suggests potential activity against enzymes involved in inflammation.

Rationale for Investigation: Pyrazole derivatives have been widely reported to possess anti-inflammatory properties.[12] Molecular modeling studies have shown that pyrazole analogs can interact effectively with the active site of cyclooxygenase-2 (COX-2).[12] Furthermore, related structures have shown inhibitory activity against 15-lipoxygenase (15-LOX), another key enzyme in inflammatory pathways.[13] The carboxylic acid moiety is a classic feature of many COX inhibitors, where it interacts with a key arginine residue (Arg120 in COX-1, Arg513 in COX-2) in the active site.

Primary Hypothesized Targets:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

  • 15-Lipoxygenase (15-LOX): An enzyme involved in the synthesis of inflammatory leukotrienes.

  • Carbonic Anhydrases (CAs): Certain CA isoforms (e.g., CA IX) are upregulated in hypoxic tumors and contribute to the acidic tumor microenvironment, which is linked to inflammation and cancer progression. Pyrazole-sulfonamides are classic CA inhibitors, and it is plausible that a pyrazole-carboxylic acid could also interact with the zinc-containing active site.[14]

A colorimetric assay based on the esterase activity of CA is a robust method for screening inhibitors.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

G prep_inhibitor 1. Prepare serial dilutions of test compound plate_setup 4. Add buffer, compound/control, and CA solution to microplate prep_inhibitor->plate_setup prep_enzyme 2. Prepare CA working solution in assay buffer prep_enzyme->plate_setup prep_substrate 3. Prepare p-NPA substrate stock solution initiate_reaction 6. Initiate reaction by adding p-NPA substrate prep_substrate->initiate_reaction pre_incubate 5. Incubate (10-15 min) to allow inhibitor binding plate_setup->pre_incubate pre_incubate->initiate_reaction read_plate 7. Measure absorbance (405 nm) in kinetic mode initiate_reaction->read_plate calc_rate 8. Calculate reaction rate (slope of Abs vs. time) read_plate->calc_rate calc_inhibition 9. Calculate % Inhibition and determine IC50 calc_rate->calc_inhibition

Caption: Workflow for CA colorimetric inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: Dissolve human carbonic anhydrase (e.g., hCA II) in cold assay buffer.

    • Substrate Stock: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO and create serial dilutions in assay buffer. Acetazolamide should be used as a positive control.

  • Assay Procedure (in a 96-well plate):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor dilution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Target Class III: Cellular Machinery of Proliferation and Survival

Many anticancer agents function not by direct enzyme inhibition, but by disrupting fundamental cellular processes. Given the reported anticancer activity of pyrazole derivatives, these targets are highly plausible.[15]

Rationale for Investigation:

  • Tubulin Polymerization: The cytoskeleton is a validated anticancer target. Pyrazole derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

  • Apoptosis Induction: A hallmark of effective chemotherapy is the ability to induce programmed cell death. Pyrazole-containing compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[10]

  • mTOR Pathway: The mTOR (mammalian Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.

Primary Hypothesized Effects & Targets:

  • Disruption of Microtubule Dynamics: Inhibition of tubulin polymerization.

  • Induction of Apoptosis: Activation of caspases and externalization of phosphatidylserine.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M).

  • mTOR Pathway Inhibition: Reduction in the phosphorylation of downstream mTOR targets like p70S6K.

Flow cytometry is a powerful tool to simultaneously assess apoptosis and cell cycle distribution in a treated cell population.

Diagram: Apoptosis & Cell Cycle Flow Cytometry Workflow

G cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Assay (PI) cell_culture 1. Seed cancer cells (e.g., HeLa, MCF-7) treatment 2. Treat cells with compound (various conc. & times) cell_culture->treatment harvest 3. Harvest cells (adherent + floating) treatment->harvest wash 4. Wash cells with PBS harvest->wash stain_apop 5a. Resuspend in Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain_apop fix_perm 5b. Fix in cold 70% Ethanol. Permeabilize. wash->fix_perm analyze_apop 6a. Analyze by Flow Cytometry (FITC vs. PI channels) stain_apop->analyze_apop stain_cc 6b. Treat with RNase. Stain with PI. fix_perm->stain_cc analyze_cc 7b. Analyze by Flow Cytometry (DNA content histogram) stain_cc->analyze_cc

Caption: Combined workflow for cell-based assays.

  • Cell Treatment: Seed cancer cells (e.g., HeLa) in a 6-well plate and allow them to adhere. Treat with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (steps 1-2).

  • Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with 1 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks for cells in the G0/G1, S, and G2/M phases of the cell cycle.

Summary of Quantitative Data and Interpretation

Data from the proposed experiments should be tabulated for clear interpretation and comparison.

Table 1: Example Data Summary for Target Validation

Assay TypeTarget/Cell LineMetricThis compoundPositive Control
Kinase Inhibition CDK2/cyclin EIC50 (µM)Experimental ValueStaurosporine: Value
EGFRIC50 (µM)Experimental ValueErlotinib: Value
Enzyme Inhibition hCA IIIC50 (µM)Experimental ValueAcetazolamide: Value
COX-2IC50 (µM)Experimental ValueCelecoxib: Value
Cell-Based Assay HeLa% Apoptosis (at X µM)Experimental ValueStaurosporine: Value
HeLa% G2/M Arrest (at X µM)Experimental ValueNocodazole: Value

Interpretation of these results will guide the subsequent steps in the drug discovery process. A low micromolar or nanomolar IC50 in an enzymatic assay suggests direct target engagement. Positive results in cell-based assays (e.g., induction of apoptosis) confirm a desired cellular phenotype and can be correlated with enzymatic activity to build a mechanistic hypothesis.

Conclusion and Future Directions

This compound represents a promising, albeit simple, chemical scaffold for drug discovery. Based on extensive literature on related pyrazole derivatives, we have outlined a logical and experimentally rigorous path to investigate its potential therapeutic targets. The primary hypothesized targets fall into three main classes: protein kinases , inflammatory enzymes (COX, LOX, CAs) , and the cellular machinery of proliferation and survival (tubulin, apoptosis pathways) .

The provided workflows and detailed protocols offer a clear roadmap for researchers to efficiently screen this compound and its future derivatives. Positive hits from this initial screening cascade will warrant further investigation, including selectivity profiling against a broader panel of related targets, validation of target engagement in cellular models (e.g., using Cellular Thermal Shift Assay - CETSA), and subsequent medicinal chemistry efforts to optimize potency and drug-like properties. This structured approach, grounded in the established success of the pyrazole core, provides a high probability of uncovering novel therapeutic leads.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • D'Arcy, M. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • El-Sayed, N. N., et al. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
  • Faria, J. V., et al. (2017). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • MDPI. (n.d.).
  • Fahmy, H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • USF Health - University of South Florida. (n.d.). Apoptosis Protocols. USF Health.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • BD Biosciences. (n.d.). Apoptosis Protocols. BD Biosciences.
  • BD Biosciences. (n.d.). Cell Cycle Protocols. BD Biosciences.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
  • MDPI. (2022).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • AVESIS. (n.d.).
  • PubChem. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • Santa Cruz Biotechnology. (n.d.). 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride. SCBT.
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Zhang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Semantic Scholar. (n.d.). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices.
  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • Kamal, A., et al. (n.d.).
  • Li, X., et al. (n.d.).

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous compounds with significant biological and pharmaceutical activities.[1][2][3] Its derivatives are integral to a wide range of therapeutic agents, demonstrating anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] Specifically, 1-phenyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in medicinal chemistry for the synthesis of more complex drug candidates.[7] Traditional multi-step syntheses for such compounds are often plagued by time-consuming procedures, the need to isolate intermediates, and cumulative yield losses.

This application note details a robust and efficient one-pot, two-step protocol for synthesizing this compound. This method capitalizes on the principles of process intensification by combining multiple reaction steps into a single vessel, thereby saving time, reducing solvent waste, and simplifying the overall workflow.[1][8][9] We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and offer guidance on characterization and troubleshooting.

Principle and Mechanism: The Knorr Pyrazole Synthesis

The protocol is based on the classic Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[10][11] In this specific application, we utilize ethyl 2,4-dioxo-4-phenylbutanoate as the 1,3-dicarbonyl precursor and phenylhydrazine. The reaction proceeds through two key stages within the same pot:

  • Cyclization/Condensation: Phenylhydrazine reacts with the β-ketoester. The more reactive ketone carbonyl is attacked first by one of the nitrogen atoms of phenylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the formation of the pyrazole ring after dehydration.

  • Saponification: The resulting ethyl ester is then hydrolyzed in situ under basic conditions to yield the sodium salt of the carboxylic acid. Subsequent acidification precipitates the final product, this compound.

The causality behind this one-pot sequence lies in the compatibility of the reaction conditions. The initial condensation occurs readily in an alcoholic solvent, which is also suitable for the subsequent base-mediated hydrolysis.

G Figure 1: Reaction Workflow reagents Reactants: - Ethyl 2,4-dioxo-4-phenylbutanoate - Phenylhydrazine - Ethanol (Solvent) reaction_vessel One-Pot Reaction Vessel reagents->reaction_vessel step1 Step 1: Condensation Reflux (Formation of Ester Intermediate) reaction_vessel->step1 naoh Add NaOH (aq) step1->naoh Cool step2 Step 2: Saponification Reflux (Hydrolysis of Ester) naoh->step2 hcl Add HCl (aq) step2->hcl Cool workup Workup & Purification - Precipitation - Filtration - Recrystallization hcl->workup product Final Product: This compound workup->product

Caption: Figure 1: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Successful formation of the intermediate ester and its subsequent conversion to the acid can be monitored, ensuring confidence in the outcome.

Reagents and Materials
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
Ethyl 2,4-dioxo-4-phenylbutanoate6451-22-5220.211.0 equivalent
Phenylhydrazine100-63-0108.141.1 equivalents. Toxic, handle with care.
Ethanol (Absolute)64-17-546.07Solvent
Sodium Hydroxide (NaOH)1310-73-240.00For saponification
Hydrochloric Acid (HCl), conc.7647-01-036.46For acidification
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
TLC plates (Silica gel 60 F254)--
Buchner funnel and filter paper--
Step-by-Step Procedure

Safety Note: Phenylhydrazine is toxic and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

Step 1: Pyrazole Ring Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxo-4-phenylbutanoate (e.g., 5.0 g, 22.7 mmol).

  • Add 100 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Carefully add phenylhydrazine (e.g., 2.7 g, 25.0 mmol, 1.1 eq.) to the solution dropwise at room temperature. The solution may turn yellow or orange.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The starting material spot should disappear and a new, higher Rf spot corresponding to the ethyl ester intermediate should appear.

Step 2: In-Situ Saponification

  • After the initial reaction is complete, remove the heating mantle and allow the flask to cool to approximately 40-50 °C. Do not cool completely to room temperature at this stage.

  • Prepare a solution of sodium hydroxide (e.g., 2.7 g, 67.5 mmol, ~3 eq.) in 30 mL of deionized water.

  • Slowly add the NaOH solution to the warm reaction mixture.

  • Re-attach the reflux condenser and heat the mixture back to reflux for an additional 1-2 hours to ensure complete hydrolysis of the ester.

Step 3: Workup and Purification

  • After the saponification is complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of crushed ice with stirring.

  • Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid dropwise. A precipitate of the crude this compound will form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 30 mL).

  • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

  • For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry as before.

Characterization of the Final Product

The identity and purity of the synthesized this compound[12] should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point ~188 °C (Literature value may vary slightly)[13]
¹H NMR (DMSO-d₆, 300 MHz)δ 12.16 (s, 1H, -COOH), 7.34–7.74 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H)[13]
FT-IR (ATR, cm⁻¹)~3200-2500 (broad, O-H stretch of carboxylic acid), ~1728 (C=O stretch)[13]

Mechanistic Visualization

The core of the synthesis is the formation of the pyrazole ring from the dicarbonyl compound and phenylhydrazine.

G Figure 2: Knorr Pyrazole Synthesis Mechanism cluster_0 1,3-Dicarbonyl + Phenylhydrazine cluster_1 Hydrazone Formation cluster_2 Intramolecular Cyclization cluster_3 Dehydration start [Reactants] hydrazone [Hydrazone Intermediate] start->hydrazone Condensation (-H₂O) cyclic_intermediate [Cyclic Intermediate] hydrazone->cyclic_intermediate Nucleophilic Attack product [Pyrazole Ring] cyclic_intermediate->product Elimination (-H₂O)

Sources

Microwave-Assisted Synthesis of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of pyrazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery.[1][2] Pyrazoles form the core scaffold of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1][3] This document provides an in-depth overview of the principles of microwave heating in chemical reactions, comparative data against conventional methods, and detailed, step-by-step protocols for the synthesis of diverse pyrazole derivatives. The methodologies described herein are designed to enhance reaction speed, improve yields, and promote greener chemistry practices, making them highly relevant for modern pharmaceutical and chemical research.[1][4][5]

Introduction: The Significance of Pyrazoles and Microwave Synthesis

Pyrazole derivatives are five-membered nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1] The extensive therapeutic applications of pyrazoles have driven the need for efficient, rapid, and sustainable synthetic methodologies.[3]

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods.[5][6] By utilizing microwave energy, chemical reactions can be accelerated from hours to mere minutes, often with increased product yields and purity.[1][5][6] This technique aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[4][7][8]

Principles of Microwave-Assisted Heating

Unlike conventional heating, which relies on thermal conduction, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[9][10] The two primary mechanisms responsible for this energy transfer are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation and friction generate heat efficiently and uniformly throughout the reaction medium.[4][7][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat.[4][10]

This direct and localized heating often leads to faster reaction rates, higher yields, and improved selectivity.[5][6][9]

Key Advantages of Microwave-Assisted Synthesis
  • Speed: Reaction times are dramatically reduced, often from hours to minutes.[1][4][6]

  • Yield: Increased reaction efficiency frequently leads to higher product yields.[4][5][8]

  • Purity: Cleaner reactions with fewer side products can simplify purification.[4][5]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[4][7][11]

Data Presentation: Microwave vs. Conventional Synthesis

The following tables provide a quantitative comparison of microwave-assisted and conventional heating methods for the synthesis of various pyrazole derivatives, highlighting the significant improvements in reaction time and yield.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1]

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1]

ProductMethodTimeYield (%)
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified

Table 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines [12]

MethodTemperature (°C)TimeYield (%)
Microwave Irradiation4020 mins93
Conventional Heating4010-14 hrs89

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of pyrazole derivatives from common precursors.

Protocol 1: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

This protocol describes the classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[13][14]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and temperature (e.g., 100 °C for 5-10 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 2: Synthesis of Pyrazoles from Chalcones

This protocol outlines the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazine derivatives.[1][15]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the vial to room temperature.[1]

  • Pour the reaction mixture into crushed ice.[1]

  • Collect the resulting precipitate by vacuum filtration.[1]

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Protocol 3: Multicomponent Synthesis of Substituted Pyrazoles

This protocol describes a one-pot, three-component synthesis of highly functionalized pyrazoles under solvent-free microwave irradiation.[16][17][18]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.5 mmol)

  • Hydrazine derivative (e.g., 3-nitrophenylhydrazine) (1.0 mmol)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (1.0 mmol)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the β-ketoester (1.5 mmol), hydrazine derivative (1.0 mmol), and aromatic aldehyde (1.0 mmol).[18]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 420 W) for a designated time (e.g., 10 minutes).[18]

  • After the reaction, allow the vial to cool to room temperature.

  • Triturate the resulting solid with a suitable solvent (e.g., ethyl acetate) to induce precipitation.[18]

  • Collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes.

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Product Work-up cluster_purify Purification Reactants Combine Reactants & Solvent in Vial Seal Seal Vial Reactants->Seal Place Place in Microwave Reactor Seal->Place Irradiate Irradiate (Set Time, Temp, Power) Place->Irradiate Cool Cool to RT Irradiate->Cool Precipitate Precipitate Product (e.g., add to ice) Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize Product (NMR, MS, etc.) Recrystallize->Characterize

Caption: General workflow for microwave-assisted pyrazole synthesis.

ReactionMechanism Simplified Reaction Mechanism: 1,3-Dicarbonyl + Hydrazine cluster_reactants cluster_steps R1 1,3-Dicarbonyl Compound Condensation Initial Condensation R1->Condensation + H₂O R2 Hydrazine Derivative R2->Condensation + H₂O Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Product Pyrazole Product Dehydration->Product

Caption: Simplified mechanism for pyrazole formation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for the generation of medicinally important heterocyclic compounds like pyrazoles. The protocols and data presented in this guide demonstrate the clear advantages of this technology in terms of reaction speed, efficiency, and sustainability. For researchers and professionals in drug development, adopting these methods can accelerate the discovery and optimization of novel therapeutic agents.

References

  • Sharma, R., & Singh, P. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. Retrieved from [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Retrieved from [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]

  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]

  • Huang, W., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(7), 12543-12555. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-538. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • PubMed. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities. Molecules incorporating the 1-phenyl-1H-pyrazole-3-carboxylic acid moiety have demonstrated potential as anti-inflammatory, analgesic, and antimicrobial agents. The strategic positioning of the phenyl and carboxylic acid groups on the pyrazole ring allows for diverse functionalization, making it a valuable synthon for the development of novel therapeutic agents. This guide provides a detailed, field-proven experimental protocol for the synthesis of this compound, elucidating the chemical principles behind each step to ensure both reproducibility and a thorough understanding of the process.

Overview of the Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the creation of a suitable β-dicarbonyl intermediate, followed by a cyclocondensation reaction with phenylhydrazine to construct the pyrazole ring. The resulting ester is then hydrolyzed to yield the final carboxylic acid product. This approach, a variation of the classic Knorr pyrazole synthesis, offers high yields and regiochemical control.[1]

Experimental Protocols

Part 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate A)

This initial step employs a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction, to create the 1,3-dicarbonyl system necessary for pyrazole ring formation.[1]

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (0.46 g, 20 mmol) to absolute ethanol (7 mL). The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed until all the sodium has dissolved completely.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of acetophenone (1.20 g, 10 mmol) and diethyl oxalate (2.92 g, 20 mmol) in absolute ethanol (10 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, heat the reaction mixture to 80°C for 30 minutes. Cool the mixture to room temperature and carefully acidify with dilute sulfuric acid to a pH of 2.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield ethyl 2,4-dioxo-4-phenylbutanoate as a solid.

Part 2: Synthesis of this compound

This stage involves the key cyclocondensation reaction to form the pyrazole ring, followed by saponification of the ester to the desired carboxylic acid.

Step 2a: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate A)

  • Phenylhydrazine

  • Absolute ethanol

  • 1.5 N Hydrochloric acid

  • Standard laboratory glassware

  • Magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.10 g, 5 mmol) and phenylhydrazine (0.54 g, 5 mmol) in absolute ethanol (20 mL).[1]

  • Reflux: Heat the mixture to reflux for 2 hours.[1]

  • Precipitation: After cooling to room temperature, add 1.5 N hydrochloric acid and stir to precipitate the product.[1]

  • Isolation and Purification: Collect the resulting solid by filtration and dry under vacuum to yield ethyl 1-phenyl-1H-pyrazole-3-carboxylate.[1]

Step 2b: Hydrolysis to this compound

Materials:

  • Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Standard laboratory glassware

  • Magnetic stirrer and reflux condenser

Procedure:

  • Saponification: Dissolve the ethyl 1-phenyl-1H-pyrazole-3-carboxylate from the previous step in a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Data Presentation

Compound Starting Materials Reagents Solvent Reaction Time Temperature Expected Yield
Intermediate A Acetophenone, Diethyl oxalateSodiumAbsolute Ethanol12 hoursRoom Temp.High
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Intermediate A, Phenylhydrazine1.5 N HClAbsolute Ethanol2 hoursRefluxGood
This compound Ethyl 1-phenyl-1H-pyrazole-3-carboxylateNaOH, HClEthanol/WaterVaries (TLC)RefluxHigh

Visualization of Experimental Workflow

SynthesisWorkflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Pyrazole Formation & Hydrolysis A Acetophenone + Diethyl Oxalate C Claisen Condensation A->C B Sodium Ethoxide Preparation B->C D Acidification & Extraction C->D E Intermediate A: Ethyl 2,4-dioxo-4-phenylbutanoate D->E F Intermediate A + Phenylhydrazine E->F Proceed to Part 2 G Cyclocondensation (Reflux) F->G H Ethyl 1-phenyl-1H-pyrazole-3-carboxylate G->H I Saponification (NaOH, Reflux) H->I J Acidification I->J K Final Product: This compound J->K ReactionMechanism cluster_cyclocondensation Cyclocondensation Mechanism Start Phenylhydrazine attacks a carbonyl group of Intermediate A Intermediate1 Formation of a hydrazone intermediate Start->Intermediate1 Intermediate2 Intramolecular attack of the second nitrogen on the remaining carbonyl group Intermediate1->Intermediate2 Intermediate3 Dehydration to form the aromatic pyrazole ring Intermediate2->Intermediate3 Product Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Intermediate3->Product

Caption: Simplified mechanism of the pyrazole ring formation.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations. The progress of each reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding to the next step. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the final product should also be determined and compared to literature values.

References

Sources

Application Notes & Protocols: A Guide to the Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry and drug development. Molecules incorporating this heterocyclic system exhibit a vast range of pharmacological activities, serving as the foundation for anti-inflammatory drugs (e.g., Celecoxib), anti-obesity agents, and antipsychotics.[1][2] Specifically, 1-phenyl-1H-pyrazole-3-carboxylic acid and its esters are crucial intermediates, providing a versatile chemical handle for the construction of more complex, biologically active molecules.[3]

This guide provides an in-depth exploration of the primary synthetic route to these valuable compounds—the Knorr Pyrazole Synthesis. We will dissect the underlying mechanism, present a detailed, field-proven laboratory protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most robust and widely adopted method for constructing the 1,3-disubstituted pyrazole ring is the Knorr Pyrazole Synthesis.[4][5] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For the synthesis of the target this compound esters, the key reactants are phenylhydrazine and an appropriate β-ketoester, specifically an ester of 2,4-dioxobutanoic acid.

Principle and Mechanism

The reaction proceeds through a well-established pathway involving nucleophilic attack, imine formation, intramolecular cyclization, and dehydration. The use of an unsymmetrical dicarbonyl compound, like an ester of 2,4-dioxobutanoic acid, introduces a question of regioselectivity. Phenylhydrazine's more nucleophilic nitrogen (NH2) preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl, dictating the final arrangement of substituents on the pyrazole ring.

The key mechanistic steps are as follows:

  • Initial Nucleophilic Attack: The terminal nitrogen of phenylhydrazine attacks the more reactive ketone carbonyl of the β-ketoester.

  • Hydrazone Formation: Loss of a water molecule leads to the formation of a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the ester carbonyl. This is often the rate-limiting step and can be facilitated by acid catalysis, which protonates the ester carbonyl, increasing its electrophilicity.[7]

  • Dehydration/Aromatization: The resulting five-membered ring intermediate eliminates a second molecule of water (or alcohol from the ester group) to yield the stable, aromatic pyrazole ring.

// Nodes start [label="Ethyl 2,4-dioxobutanoate +\nPhenylhydrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Nucleophilic attack on ketone carbonyl"]; hydrazone [label="Hydrazone Intermediate"]; step2 [label="Intramolecular attack on ester carbonyl\n(Cyclization)"]; cyclic_intermediate [label="Tetrahedral Intermediate"]; step3 [label="Elimination of H2O and EtOH\n(Dehydration & Aromatization)"]; product [label="Ethyl 1-phenyl-1H-pyrazole-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> hydrazone; hydrazone -> step2; step2 -> cyclic_intermediate; cyclic_intermediate -> step3; step3 -> product; } .

Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

This protocol details a reliable method for the gram-scale synthesis of a representative target compound.

Core Reaction:

  • Reactants: Ethyl 2,4-dioxobutanoate and Phenylhydrazine

  • Product: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

  • Methodology: Acid-catalyzed cyclocondensation

Materials and Equipment
  • Ethyl 2,4-dioxobutanoate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2,4-dioxobutanoate (e.g., 10 mmol, 1.44 g) in absolute ethanol (80 mL).

  • Reagent Addition: To the stirred solution, add phenylhydrazine (10 mmol, 1.08 g, ~0.99 mL) dropwise at room temperature. Following the addition, add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

    • Causality Note: Phenylhydrazine is added dropwise to control any initial exotherm. The acetic acid catalyst protonates the carbonyl groups, increasing their electrophilicity and accelerating both the initial hydrazone formation and the subsequent intramolecular cyclization step.[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting materials and the appearance of a new, major product spot indicates reaction progression.

  • Solvent Removal: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting crude oil or solid, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). Combine all organic layers.

    • Rationale: This step removes any water-soluble impurities and unreacted starting materials that are more polar.

  • Washing: Wash the combined organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst, followed by a wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically a yellow to brown oil or solid. Purify the material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure ethyl 1-phenyl-1H-pyrazole-3-carboxylate as a white to pale yellow solid.

Workflow & Data Visualization

The overall experimental process can be visualized as a linear progression from setup to final product characterization.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Setup (Flask, Condenser) reagents 2. Add Reagents (Dioxobutanoate, Phenylhydrazine, Acetic Acid in EtOH) setup->reagents reflux 3. Reflux (3-4 hours) reagents->reflux evap1 4. Solvent Evaporation reflux->evap1 extract 5. Extraction (EtOAc/H2O) evap1->extract purify 6. Column Chromatography extract->purify product 7. Pure Product (Characterization) purify->product

Comparative Overview of Synthetic Strategies

While the Knorr synthesis is the most direct route, other methods exist, primarily for accessing the pyrazole-3-carboxylic acid precursor, which can then be esterified in a separate step.

Method Key Starting Materials Typical # of Steps Advantages Disadvantages References
Knorr Synthesis β-Ketoester (e.g., Ethyl 2,4-dioxobutanoate), Phenylhydrazine1High efficiency, direct access to esters, readily available starting materials.Requires control of regioselectivity with unsymmetrical diketones.[4][6][8]
Furan-dione Route 4-Acyl-2,3-furandione, Phenylhydrazine derivative2 (for ester)Provides access to highly substituted pyrazoles.Starting furandiones are less common; requires subsequent esterification.[9][10][11]
DMAD Route Dimethylacetylene dicarboxylate (DMAD), Phenylhydrazine1One-pot reaction.Can lead to different isomers (e.g., 5-hydroxy pyrazoles).[3][3]

Conclusion

The synthesis of this compound esters is most effectively achieved via the Knorr pyrazole synthesis. By reacting an ester of 2,4-dioxobutanoic acid with phenylhydrazine under mild acid catalysis, researchers can reliably produce these high-value intermediates. The protocol described herein is robust and scalable, providing a solid foundation for further synthetic elaboration in drug discovery and materials science programs. Careful execution of the reaction and purification steps is paramount to obtaining a high yield of pure product.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate.
  • Bildirici, İ. & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Naureen, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Brahmbhatt-Heravi/40604169c9b19e34898144c84a86776112d80d28]([Link]

  • Geronikaki, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Sroor, F. M., et al. (2022). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate. Available from: [Link]

  • Al-Hourani, B. J., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available from: [Link]

  • Akçamur, Y., et al. (2009). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. Available from: [Link]

  • White, C. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link]

  • Şener, A., & Bildirici, İ. (2009). Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. Available from: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

Sources

Application Notes and Protocols for the Preparation of 1-Phenyl-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Phenyl-1H-pyrazole-3-carboxamide Scaffold

The 1-phenyl-1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic motif is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. Derivatives incorporating this structure have shown significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3][4] The versatility of the pyrazole ring, combined with the hydrogen bonding capabilities of the carboxamide group, allows for targeted interactions with various biological macromolecules, making it a focal point for the design of novel therapeutics.[5][6] This guide provides an in-depth exploration of the synthetic routes to access these valuable compounds, with a focus on the underlying chemical principles and practical laboratory protocols.

Strategic Approaches to Synthesis

The synthesis of 1-phenyl-1H-pyrazole-3-carboxamide derivatives can be broadly categorized into two primary strategies:

  • Linear Synthesis via a Pre-formed Pyrazole Ring: This is the most common and versatile approach. It involves the initial construction of a 1-phenyl-1H-pyrazole-3-carboxylic acid or its ester derivative, followed by the formation of the amide bond in a subsequent step. This strategy allows for the late-stage diversification of the carboxamide moiety, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Convergent Synthesis via Cyclization of an Amide-Containing Precursor: In this approach, the carboxamide functionality is incorporated into one of the acyclic precursors before the pyrazole ring-forming cyclization reaction. While less common, this strategy can be advantageous in certain cases, particularly for the synthesis of specifically substituted derivatives.

This guide will focus on the more prevalent linear synthesis approach, detailing the key transformations involved.

Part 1: Synthesis of the Key Intermediate: this compound

The cornerstone of the linear approach is the efficient synthesis of this compound. Two robust methods for its preparation are presented below.

Method A: From Diethyl Oxalate and Acetophenone

This method involves a Claisen condensation followed by a cyclization reaction with phenylhydrazine and subsequent hydrolysis. It is a classical and reliable route for producing the desired carboxylic acid intermediate.

Reaction Scheme:

Method_A Diethyl Oxalate Diethyl Oxalate Intermediate_A Ethyl 2,4-dioxo-4-phenylbutanoate Diethyl Oxalate->Intermediate_A Acetophenone Acetophenone Acetophenone->Intermediate_A Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate_A Claisen Condensation Intermediate_B Ethyl 1-phenyl-5-phenyl-1H-pyrazole-3-carboxylate Intermediate_A->Intermediate_B Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate_B Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Intermediate_B Cyclization Final_Product This compound Intermediate_B->Final_Product Saponification Hydrolysis Hydrolysis Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound starting from diethyl oxalate and acetophenone.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol), add a mixture of diethyl oxalate (14.6 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) dropwise with stirring at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried to yield ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

  • A mixture of ethyl 2,4-dioxo-4-phenylbutanoate (from Step 1, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol) in glacial acetic acid (50 mL) is refluxed for 4-6 hours.[1]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL).

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to give ethyl 1-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to this compound

  • A solution of ethyl 1-phenyl-1H-pyrazole-3-carboxylate (from Step 2, 0.1 mol) in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (50 mL) is refluxed for 2-3 hours.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled to 0-5 °C and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The solid is filtered, washed thoroughly with cold water, and dried to afford this compound.

Method B: From Chalcones

This alternative route utilizes an α,β-unsaturated ketone (chalcone) as the starting material. The pyrazole ring is formed by reaction with a hydrazine, and subsequent oxidation and functional group manipulations lead to the desired carboxylic acid.

Reaction Scheme:

Method_B Chalcone Chalcone Pyrazoline 1,5-Diphenyl-4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazoline Solvent_Acid Acetic Acid Solvent_Acid->Pyrazoline Cyclocondensation Pyrazole 1,5-Diphenyl-1H-pyrazole Pyrazoline->Pyrazole Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Pyrazole Final_Product This compound Pyrazole->Final_Product Oxidative_Cleavage Oxidative Cleavage Oxidative_Cleavage->Final_Product

Caption: General synthetic scheme for this compound starting from a chalcone.

Part 2: Amide Bond Formation: The Final Step

With the this compound in hand, the final step is the formation of the carboxamide. This can be achieved through several reliable methods, with the choice often depending on the nature of the amine to be coupled and the desired scale of the reaction.

Protocol 1: Via the Acid Chloride

This is a robust and widely used method, particularly for simple primary and secondary amines. The carboxylic acid is first activated by conversion to the more reactive acid chloride.

Step 1: Preparation of 1-Phenyl-1H-pyrazole-3-carbonyl Chloride

  • A mixture of this compound (0.05 mol) and thionyl chloride (10 mL, excess) is refluxed for 2-3 hours. The reaction should be carried out in a fume hood.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude acid chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Amidation

  • The crude 1-phenyl-1H-pyrazole-3-carbonyl chloride (0.05 mol) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of the desired amine (0.055 mol, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (0.06 mol, 1.2 equivalents) in the same solvent (20 mL) is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 1-phenyl-1H-pyrazole-3-carboxamide derivative.[7]

Protocol 2: Using Peptide Coupling Reagents

For more sensitive or sterically hindered amines, the use of modern peptide coupling reagents is recommended. These reagents offer milder reaction conditions and often lead to higher yields with fewer side products. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU.[8]

  • To a solution of this compound (1.0 mmol) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM (10 mL), add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 mmol) followed by a non-nucleophilic base such as DIPEA (2.0 mmol).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reagent Role Typical Equivalents
This compoundCarboxylic acid source1.0
AmineAmine source1.0 - 1.2
EDC·HClCoupling agent1.1 - 1.5
HOBtAdditive to suppress side reactions1.1 - 1.5
HATUCoupling agent (for difficult couplings)1.1 - 1.5
DIPEA or TEANon-nucleophilic base2.0 - 3.0
Thionyl ChlorideFor acid chloride formationExcess

Data Presentation and Characterization

The synthesized 1-phenyl-1H-pyrazole-3-carboxamide derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the phenyl protons, pyrazole ring protons, and protons of the carboxamide substituent. The NH proton of the amide typically appears as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic carbonyl carbon of the amide group (typically in the range of 160-170 ppm).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).
Melting Point A sharp melting point is indicative of a pure compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Many of the solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic routes and protocols detailed in this guide provide a comprehensive framework for the preparation of 1-phenyl-1H-pyrazole-3-carboxamide derivatives. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can efficiently access a diverse range of these biologically important molecules for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Antibacterial Assays of 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with novel modes of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole scaffold is a key component in several clinically approved drugs, underscoring its therapeutic potential.[1]

This application note provides a comprehensive guide for the evaluation of the antibacterial properties of 1-phenyl-1H-pyrazole-3-carboxylic acid , a representative member of this promising class of compounds. While extensive data exists for various pyrazole derivatives, this document will focus on establishing a robust framework for assessing the in vitro antibacterial efficacy of the title compound and its analogues. We will detail the essential protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for conducting time-kill kinetic assays. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure the generation of reliable and reproducible data.

Physicochemical Properties and Handling

Structure:

Chemical Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol [4] Appearance: Solid

Solubility: The solubility of this compound has not been extensively reported in microbiological media. However, based on the general solubility of pyrazole derivatives and the presence of the carboxylic acid group, it is anticipated to have limited solubility in aqueous solutions.[5] For the preparation of stock solutions for antibacterial assays, the use of a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) is recommended, followed by serial dilution in the appropriate bacteriological broth. It is crucial to determine the maximum solvent concentration that does not inhibit bacterial growth in preliminary experiments.

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on available safety data for related compounds, it may cause skin and eye irritation. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Mechanism of Action: Potential Bacterial Targets

The precise antibacterial mechanism of this compound has not been definitively elucidated. However, studies on various pyrazole derivatives suggest several potential modes of action, providing a rationale for its investigation as an antibacterial agent. These include:

  • Inhibition of DNA Gyrase: Several pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, repair, and transcription.[1][6] This inhibition disrupts critical cellular processes, leading to bacterial cell death.

  • Cell Wall Disruption: Some pyrazole-derived compounds have been shown to interfere with the integrity of the bacterial cell wall, leading to leakage of cellular contents and ultimately, cell lysis.[1]

  • Inhibition of Other Essential Enzymes: Pyrazoles have been shown to target other vital bacterial enzymes, demonstrating the diverse mechanisms through which this class of compounds can exert its antibacterial effects.

Further mechanistic studies, such as macromolecular synthesis assays and enzymatic assays, are recommended to pinpoint the specific molecular target(s) of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining the MIC.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Incubator (35-37°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Bacterial_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (18-24h at 37°C) Inoculation->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results

Caption: Workflow for MIC determination.

Step-by-Step Procedure:

  • Preparation of the Test Compound: a. Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL. Rationale: DMSO is a common solvent for water-insoluble compounds. The high stock concentration allows for minimal solvent carryover into the assay wells.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in a 96-Well Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add a calculated volume of the compound stock solution and CAMHB to well 1 to achieve the desired starting concentration (e.g., for a starting concentration of 128 µg/mL, add 2.56 µL of the 10 mg/mL stock to 197.44 µL of CAMHB). c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials and Reagents:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile PBS or saline

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

Step-by-Step Procedure:

  • Subculturing from MIC Plate: a. From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: a. Spot-plate the 10 µL aliquot onto a sterile MHA plate. It is also recommended to plate a 1:10 and 1:100 dilution of the growth control well to determine the initial inoculum concentration.

  • Incubation: a. Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials and Reagents:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile test tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile PBS or saline for dilutions

  • MHA plates

  • Spectrophotometer

Workflow Diagram:

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis Culture_Prep Prepare Log-Phase Bacterial Culture Inoculation Inoculate Compound Solutions with Bacteria Culture_Prep->Inoculation Compound_Prep Prepare Compound Solutions at Different MIC Multiples Compound_Prep->Inoculation Incubation Incubate with Shaking (37°C) Inoculation->Incubation Sampling Take Aliquots at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Counting Incubate Plates and Count Colonies (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

Sources

Application Note: A Hierarchical Screening Strategy for Identifying Anti-inflammatory Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold in Inflammation

This guide provides a comprehensive, field-proven framework for the systematic screening and validation of novel pyrazole compounds for anti-inflammatory activity. We will detail a hierarchical approach, beginning with high-throughput in vitro enzymatic assays, progressing to cell-based models to assess activity in a biological context, and culminating in a classic in vivo model of acute inflammation.

Mechanistic Foundations: Targeting the Engines of Inflammation

A rational screening approach is built upon a solid understanding of the molecular pathways driving the inflammatory response. For pyrazole compounds and other non-steroidal anti-inflammatory drugs (NSAIDs), the primary target is the prostaglandin synthesis pathway.[7]

2.1. The Cyclooxygenase (COX) Pathway

Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into the intermediate prostaglandin H2 (PGH2).[8] This intermediate is then converted by specific synthases into various prostaglandins (like PGE2) and thromboxanes, which are potent mediators of pain, fever, and inflammation.[9][10]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[8]

  • COX-2 is typically absent or expressed at low levels in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[8][11]

The therapeutic strategy behind selective COX-2 inhibitors like Celecoxib is to block the production of pro-inflammatory prostaglandins at the site of injury while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

2.2. Beyond COX: NF-κB and Cytokine Signaling

While COX-2 is a primary target, a comprehensive screening cascade should also consider other key inflammatory pathways. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[13] When activated by stimuli like lipopolysaccharide (LPS), NF-κB moves into the nucleus and drives the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and the inducible nitric oxide synthase (iNOS) enzyme.[14] Assessing a compound's ability to suppress mediators downstream of NF-κB provides a broader picture of its anti-inflammatory potential.

Diagram: The Prostaglandin Synthesis Pathway

This diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and the distinct roles of COX-1 and COX-2, highlighting the target for selective inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_phys Physiological Prostaglandins (e.g., Gastric Protection, Platelets) PGH2->Prostaglandins_phys  Synthases Prostaglandins_inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Swelling) PGH2->Prostaglandins_inflam  Synthases Inhibitor Pyrazole Compound (Selective COX-2 Inhibitor) Inhibitor->COX2 Inhibits Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induces Expression

Caption: The COX pathway, the primary target for pyrazole anti-inflammatory drugs.

A Hierarchical Screening Workflow

To efficiently identify promising lead candidates from a library of novel pyrazole compounds, a multi-stage screening cascade is essential. This approach minimizes cost and effort by using high-throughput, target-specific assays to filter compounds before advancing them to more complex and resource-intensive biological models.

Diagram: Hierarchical Screening Workflow

G Lib Pyrazole Compound Library P1 Primary Screen: In Vitro COX-2 Inhibition Lib->P1 S1 Secondary Screen: Cell-Based Assay (LPS-induced NO/Cytokine) P1->S1 Potent Hits S2 Counter Screen: In Vitro COX-1 Inhibition P1->S2 Potent Hits S3 Counter Screen: Cytotoxicity Assay S1->S3 Active Hits V1 In Vivo Validation: Carrageenan-Induced Paw Edema Model S1->V1 Active & Non-toxic Hits S2->V1 Selective Hits Lead Lead Candidate(s) V1->Lead

Caption: A multi-stage workflow for identifying promising anti-inflammatory pyrazoles.

PART 1: Primary In Vitro Screening - COX-2 Inhibition Assay

Scientific Rationale: The first step is to determine if the test compounds directly inhibit the primary target enzyme, COX-2. A cell-free, enzymatic assay provides a clean, rapid, and high-throughput method to measure direct enzyme-inhibitor interactions and determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Fluorometric or colorimetric kits are commercially available and offer excellent sensitivity.[15][16]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[15][17][18]

A. Materials & Reagents

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test pyrazole compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

B. Assay Procedure

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute the COX-2 enzyme and cofactors in cold Assay Buffer immediately before use. Keep the diluted enzyme on ice.

  • Compound Plating:

    • Prepare serial dilutions of your test pyrazole compounds and the Celecoxib control in Assay Buffer (e.g., at 10x the final desired concentration).

    • Add 10 µL of each diluted compound to the appropriate wells of the 96-well plate.

    • For "Enzyme Control" wells (100% activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

    • For "No Enzyme" control wells, add 10 µL of Assay Buffer.

  • Enzyme Addition: Add 80 µL of a Reaction Mix (containing Assay Buffer, Heme, and the fluorometric probe) to all wells.

  • Pre-incubation: Add 10 µL of diluted COX-2 enzyme to all wells except the "No Enzyme" controls. Mix gently and pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence kinetically for 5-10 minutes at 37°C. The rate of fluorescence increase is proportional to COX-2 activity.

C. Data Analysis & Interpretation

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 (where EC is the Enzyme Control).

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

  • A counter-screen against COX-1 should be performed using the same protocol to determine selectivity. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

Example Data Table:

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib0.04512.5278
Pyrazole-A0.09025.0277
Pyrazole-B1.52.01.3
Pyrazole-C0.50>50>100

Interpretation: Pyrazole-A and Pyrazole-C show high potency and selectivity for COX-2, making them strong candidates for further testing. Pyrazole-B is a weak, non-selective inhibitor and would likely be deprioritized.

PART 2: Secondary In Vitro Screening - Cellular Anti-inflammatory Assay

Scientific Rationale: After identifying direct enzyme inhibitors, it is crucial to assess their activity in a more physiologically relevant context. A cell-based assay determines if the compounds can penetrate cell membranes and inhibit inflammatory responses triggered by a relevant stimulus. The murine macrophage cell line RAW 264.7 is a widely used model.[19] Stimulation with bacterial lipopolysaccharide (LPS) activates the NF-κB pathway, leading to the production of various inflammatory mediators, including nitric oxide (NO), via the induction of iNOS.[20][21] Measuring the inhibition of NO production serves as a robust secondary screen for anti-inflammatory activity.[22] A parallel cytotoxicity assay is essential to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply cell death.

Protocol: Inhibition of LPS-Induced Nitric Oxide Production

A. Materials & Reagents

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and a positive control (e.g., Dexamethasone)

  • Griess Reagent System (for nitrite measurement)

  • MTT or similar reagent for cell viability assessment

  • 96-well tissue culture plates

B. Assay Procedure

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[23]

  • Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing various concentrations of the test compounds or controls to the cells. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the "unstimulated" control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Cell Viability (MTT Assay):

    • To the original plate with the remaining cells, add MTT reagent and incubate according to the manufacturer's protocol (typically 2-4 hours).

    • Solubilize the formazan crystals and measure the absorbance (typically at 570 nm).

C. Data Analysis & Interpretation

  • Create a standard curve using sodium nitrite to quantify the concentration of NO in the supernatants.

  • Calculate the percent inhibition of NO production for each compound relative to the LPS-stimulated control.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Compounds are considered promising if they significantly inhibit NO production at concentrations that do not cause significant cytotoxicity (>80-90% cell viability).

Example Data Table:

CompoundNO Inhibition IC50 (µM)Cell Viability at 50 µM (%)
Dexamethasone0.898%
Pyrazole-A2.595%
Pyrazole-C15.292%
Pyrazole-D (Toxic)5.015%

Interpretation: Pyrazole-A demonstrates potent anti-inflammatory activity in a cellular context without affecting cell viability, confirming its status as a lead candidate. Pyrazole-C is active but less potent. Pyrazole-D is a false positive; its apparent activity is due to cytotoxicity.

PART 3: In Vivo Validation - Carrageenan-Induced Paw Edema Model

Scientific Rationale: The final step in this initial screening cascade is to evaluate the efficacy of the most promising candidates in a living organism. The carrageenan-induced paw edema model is a classic, well-validated, and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[24][25] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema) and cellular infiltration.[26] The ability of a systemically administered compound to reduce this swelling is a strong indicator of its potential therapeutic efficacy.

Protocol: Carrageenan-Induced Paw Edema in Rats

Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the ethical use of animals in research.

A. Materials & Reagents

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin or Celecoxib)

  • Parenteral administration supplies (e.g., oral gavage needles, syringes)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

B. Assay Procedure

  • Animal Acclimation & Grouping: Acclimate animals for at least one week before the experiment. Randomly assign rats to experimental groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume (or thickness) of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the test compounds, vehicle, or positive control to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A typical timing is 30-60 minutes before carrageenan injection.[27]

  • Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[28][29]

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[27] The peak edema is usually observed between 3 and 5 hours.

  • Termination: At the end of the experiment, humanely euthanize the animals according to approved protocols.

C. Data Analysis & Interpretation

  • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Paw Volume_t - Paw Volume_0

  • Calculate Percent Inhibition: At the time of peak edema (e.g., 3 hours), calculate the percent inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test) to determine if the reduction in edema by the test compounds is statistically significant compared to the vehicle control.

Example Data Table (at 3 hours post-carrageenan):

Treatment Group (Dose)Mean Paw Edema (mL) ± SEM% Inhibitionp-value vs. Control
Vehicle Control0.85 ± 0.05--
Indomethacin (10 mg/kg)0.38 ± 0.0355.3%<0.001
Pyrazole-A (30 mg/kg)0.45 ± 0.0447.1%<0.01

Interpretation: Pyrazole-A significantly reduced acute inflammation in vivo, demonstrating bioavailability and efficacy in a whole-animal model. This result validates the in vitro findings and establishes Pyrazole-A as a lead candidate worthy of further preclinical development, including pharmacokinetic studies and evaluation in chronic inflammation models.

Conclusion

The hierarchical screening strategy outlined in this application note provides a robust and logical pathway for the identification and validation of novel pyrazole compounds with anti-inflammatory properties. By progressing from specific enzymatic assays to cellular models and finally to in vivo proof-of-concept, this workflow efficiently filters large compound libraries to identify high-quality lead candidates. This systematic approach, grounded in a strong mechanistic understanding, maximizes the probability of success in the long and complex journey of anti-inflammatory drug development.

References

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Tzortzis, S., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved from [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • ResearchGate. (2020). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. Retrieved from [Link]

  • Tariq, T., & Tsoris, A. (2023). Celecoxib. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem. Retrieved from [Link]

  • Min, K., & Yang, M. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Retrieved from [Link]

  • Encyclopedia.pub. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • Frontiers Media S.A. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the prostaglandin synthesis pathway. Arachidonic. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Introduction to Prostaglandin. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Retrieved from [Link]

  • Bio-protocol. (2012). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • SlideShare. (2016). Screening models for inflammatory drugs. Retrieved from [Link]

  • YouTube. (2024). Celecoxib Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Vels Institute of Science, Technology and Advanced Studies. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Chen, G., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bio-protocol. (2016). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Fenton, J. I., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Prostaglandins, Leukotrienes and Essential Fatty Acids. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Retrieved from [Link]

  • MDPI. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • Kim, J., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology. Retrieved from [Link]

Sources

Application Note: Spectroscopic Characterization of 1-phenyl-1H-pyrazole-3-carboxylic acid by NMR and FTIR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] The carboxylic acid functional group, in turn, provides a handle for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates and functional materials.

Accurate and unambiguous structural characterization is a cornerstone of modern chemical research and development. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools in this endeavor, providing detailed information about the molecular framework and functional groups present. This application note provides a comprehensive guide to the NMR and FTIR characterization of this compound, offering field-proven insights into spectral interpretation and detailed experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices and spectral features is emphasized to provide a deeper understanding of the structure-property relationships of this important molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used for this compound:

Caption: Atom numbering scheme for this compound.

¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, offering valuable insights into the connectivity and functionality of the molecule.[2][3][4]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[5][6][7]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.9 - 7.1d~2.0 - 3.0
H-58.0 - 8.2d~2.0 - 3.0
H-2', H-6'7.6 - 7.8m
H-3', H-4', H-5'7.3 - 7.5m
COOH12.0 - 13.0br s

Interpretation of the ¹H NMR Spectrum:

  • Pyrazole Ring Protons (H-4 and H-5): The protons on the pyrazole ring are expected to appear as distinct doublets due to coupling with each other. The H-5 proton is anticipated to be deshielded (shifted downfield) relative to the H-4 proton due to the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing carboxylic acid group.

  • Phenyl Ring Protons (H-2' to H-6'): The protons of the phenyl ring will appear in the aromatic region of the spectrum, typically as a complex multiplet due to overlapping signals. The ortho protons (H-2' and H-6') are generally shifted slightly downfield compared to the meta (H-3' and H-5') and para (H-4') protons.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, often above 12 ppm.[8][9] This broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3145 - 150
C-4110 - 115
C-5130 - 135
C-1'138 - 142
C-2', C-6'120 - 125
C-3', C-5'128 - 132
C-4'125 - 130
C=O (Carboxyl)160 - 165

Interpretation of the ¹³C NMR Spectrum:

  • Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C-3, being attached to the carboxylic acid group, is expected to be the most downfield of the pyrazole carbons. C-5 will also be significantly downfield due to its attachment to the nitrogen and proximity to the phenyl ring. C-4 is typically the most upfield of the pyrazole ring carbons.

  • Phenyl Ring Carbons (C-1' to C-6'): The phenyl carbons will appear in the aromatic region. The ipso-carbon (C-1'), directly attached to the pyrazole nitrogen, will have a distinct chemical shift. The other phenyl carbons will have shifts typical for a monosubstituted benzene ring.

  • Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position, typically in the range of 160-165 ppm.[10]

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[8][9][11]

Predicted FTIR Spectral Data

The following table summarizes the predicted key FTIR absorption bands for this compound. These predictions are based on the characteristic vibrational frequencies of pyrazoles and carboxylic acids.[5][12][13]

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)1720 - 1680Strong
C=N and C=C Stretch (Ring)1600 - 1450Medium to Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
O-H Bend (Carboxylic Acid)950 - 910Broad, Medium
C-H Bending (Out-of-plane)900 - 675Medium to Strong

Interpretation of the FTIR Spectrum:

  • O-H Stretch: The most prominent feature in the FTIR spectrum of a carboxylic acid is the very broad and strong absorption band for the O-H stretch, which typically spans from 3300 to 2500 cm⁻¹.[8][9][11] This broadening is a result of strong intermolecular hydrogen bonding, forming dimers in the solid state.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1720-1680 cm⁻¹. Conjugation with the pyrazole ring may shift this band to a slightly lower wavenumber.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will produce characteristic bands in the fingerprint region of the spectrum.

  • C-H Bending: Out-of-plane C-H bending vibrations for the aromatic rings will appear as medium to strong bands in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Experimental Protocols

The following are detailed, step-by-step methodologies for the NMR and FTIR analysis of this compound.

NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer vortex Vortex to ensure homogeneity transfer->vortex insert Insert sample into the NMR spectrometer vortex->insert lock_shim Lock and shim the spectrometer insert->lock_shim h1_acq Acquire ¹H NMR spectrum lock_shim->h1_acq c13_acq Acquire ¹³C NMR spectrum (e.g., with proton decoupling) h1_acq->c13_acq process Process the data (Fourier transform, phase correction, baseline correction) c13_acq->process

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Gently vortex the NMR tube to ensure the solution is homogeneous.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Proton-decoupled mode is typically used to simplify the spectrum and improve sensitivity. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FTIR Sample Preparation and Data Acquisition

G cluster_prep_ftir Sample Preparation (ATR) cluster_acq_ftir Data Acquisition place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure using the anvil place_sample->apply_pressure collect_bkg Collect a background spectrum apply_pressure->collect_bkg collect_sample Collect the sample spectrum collect_bkg->collect_sample process_ftir Process the data (background subtraction, format conversion) collect_sample->process_ftir

Caption: Workflow for FTIR sample preparation and data acquisition using ATR.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the instrument's pressure anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically perform the background subtraction. The resulting spectrum can then be processed (e.g., baseline correction, peak picking).

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust and comprehensive characterization of this compound. The predicted spectral data and their detailed interpretations presented in this application note serve as a valuable reference for researchers working with this compound and its analogs. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and reliability in the structural elucidation process. A thorough understanding of the spectroscopic signatures of this important molecular scaffold is critical for advancing its applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through a two-step process involving a Knorr-type pyrazole synthesis followed by ester hydrolysis, can present several challenges. This guide offers practical, experience-based solutions to common issues encountered during this synthesis, ensuring a more efficient and successful experimental outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Yield of Ethyl 1-Phenyl-1H-pyrazole-3-carboxylate (Intermediate)

Symptoms:

  • After the reaction of phenylhydrazine and ethyl 2,4-dioxobutanoate, TLC analysis shows mostly starting materials.

  • A complex mixture of products is observed on the TLC plate.

  • The isolated yield of the pyrazole ester is significantly lower than expected.

Potential Causes and Solutions:

Cause Scientific Explanation Troubleshooting Steps
Poor Quality of Phenylhydrazine Phenylhydrazine is susceptible to oxidation, turning dark and forming impurities that can inhibit the reaction or lead to side products.1. Check Reagent Quality: Use freshly distilled or high-purity phenylhydrazine. It should be a pale yellow liquid or solid. 2. Proper Storage: Store phenylhydrazine under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Incomplete Reaction The condensation reaction may require more time or energy to go to completion.1. Increase Reaction Time: Monitor the reaction by TLC and extend the reaction time if starting materials are still present. 2. Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious as higher temperatures can also promote side reactions.
Side Reactions Phenylhydrazine can react with the 1,3-dicarbonyl compound in multiple ways, especially if the reaction conditions are not optimized. Polymeric or bis-acylated byproducts can form.[1]1. Control Temperature: Add the phenylhydrazine solution dropwise to the dicarbonyl compound at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[1] 2. Use of a Mild Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction by protonating a carbonyl group, making it more electrophilic.[2]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent and the formation of side products.1. Verify Stoichiometry: Use a slight excess of phenylhydrazine (e.g., 1.1 equivalents) to ensure complete consumption of the more expensive dicarbonyl compound.
Problem 2: Difficulty in the Hydrolysis of Ethyl 1-Phenyl-1H-pyrazole-3-carboxylate

Symptoms:

  • Incomplete conversion of the ester to the carboxylic acid, even after prolonged reaction times.

  • Presence of a significant amount of starting ester in the final product.

  • Degradation of the product, indicated by the formation of new, unidentified spots on the TLC plate.

Potential Causes and Solutions:

Cause Scientific Explanation Troubleshooting Steps
Insufficient Base or Acid For base-catalyzed hydrolysis (saponification), an equimolar amount of base is consumed. For acid-catalyzed hydrolysis, the equilibrium may not favor the products.1. Use Sufficient Base: For saponification, use at least 2-3 equivalents of a strong base like NaOH or KOH to ensure complete reaction and deprotonation of the resulting carboxylic acid, which drives the reaction to completion.[3] 2. Drive Acid-Catalyzed Hydrolysis: If using acid catalysis, use a large excess of water and consider removing the ethanol byproduct by distillation to shift the equilibrium towards the products.[3]
Steric Hindrance The ester group on the pyrazole ring might be sterically hindered, slowing down the rate of hydrolysis.1. Increase Reaction Temperature: Gently refluxing the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. 2. Use a Stronger Nucleophile (for base-catalyzed hydrolysis): Consider using a stronger nucleophile like potassium tert-butoxide in a non-aqueous solvent system, followed by an aqueous workup.
Product Degradation The pyrazole ring or the carboxylic acid functionality may be sensitive to harsh reaction conditions (e.g., high temperatures or very high concentrations of acid or base).1. Monitor Reaction Progress: Regularly check the reaction progress by TLC to avoid prolonged exposure to harsh conditions once the reaction is complete. 2. Use Milder Conditions: If degradation is observed, try performing the hydrolysis at a lower temperature for a longer period.
Problem 3: Product Purification Challenges

Symptoms:

  • The isolated this compound is an oil or a sticky solid.

  • The product is difficult to crystallize.

  • The final product is contaminated with colored impurities.

Potential Causes and Solutions:

Cause Scientific Explanation Troubleshooting Steps
Presence of Impurities Unreacted starting materials, side products, or residual solvent can inhibit crystallization.1. Aqueous Workup: After hydrolysis, a thorough aqueous workup is crucial. Acidify the reaction mixture to protonate the carboxylate, causing the carboxylic acid to precipitate. Wash the precipitate with cold water to remove water-soluble impurities. 2. Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. A good starting point is an ethanol/water mixture.[4][5] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly.[6]
"Oiling Out" during Recrystallization The compound precipitates from the solution at a temperature above its melting point.[6]1. Increase Solvent Volume: Add more of the "good" solvent (e.g., ethanol) to the hot solution to lower the saturation point.[6] 2. Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. 3. Use a Seed Crystal: If available, add a small crystal of the pure product to the cooled, supersaturated solution to induce crystallization.[6]
Colored Impurities Highly conjugated byproducts or oxidation products can impart color to the final product.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot recrystallization solution and then filter it hot through a fluted filter paper to remove the charcoal and the adsorbed impurities.[6] Be aware that this may slightly reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The reaction is often catalyzed by a weak acid.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone Condensation Ethyl_2_4_dioxobutanoate Ethyl 2,4-dioxobutanoate Ethyl_2_4_dioxobutanoate->Hydrazone Pyrazole_Ester Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Hydrazone->Pyrazole_Ester Cyclization & Dehydration Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage Start Low Yield? Check_Reagents Check Reagent Purity Start->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Start->Optimize_Conditions Yes Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Start->Incomplete_Hydrolysis No Adjust_Reagents Adjust Acid/Base Concentration Incomplete_Hydrolysis->Adjust_Reagents Yes Modify_Conditions Modify Reaction Conditions (Temp, Time) Incomplete_Hydrolysis->Modify_Conditions Yes Purification_Issues Purification Difficulty? Incomplete_Hydrolysis->Purification_Issues No Recrystallize Recrystallize with Optimal Solvents Purification_Issues->Recrystallize Yes Charcoal_Treatment Use Activated Charcoal for Color Removal Purification_Issues->Charcoal_Treatment Yes

Sources

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: My reaction is producing a mixture of regioisomers that are difficult to separate.

Answer:

The formation of regioisomeric mixtures is the most common challenge in the Knorr pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two carbonyl groups of differing reactivity. The initial nucleophilic attack can happen at either carbonyl, leading to two distinct product pathways.[2][3]

Root Cause Analysis & Mitigation Strategies:

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2]

  • Electronic Effects: The more electrophilic carbonyl carbon will react preferentially with the more nucleophilic nitrogen of the hydrazine.

    • Insight: In substituted hydrazines (e.g., phenylhydrazine), the substituted nitrogen (N1) is less nucleophilic than the terminal NH2 group (N2) due to electronic delocalization or inductive effects. Under neutral or basic conditions, the more nucleophilic NH2 group will preferentially attack the more electrophilic (less sterically hindered) carbonyl.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will direct the reaction pathway toward the least sterically hindered route. A bulky group on the dicarbonyl will shield that carbonyl, while a bulky substituent on the hydrazine will favor attack at the less crowded carbonyl.[2]

  • Reaction Conditions (pH Control): This is your most powerful tool for controlling regioselectivity. The pH of the medium dictates the protonation state of the hydrazine, which can reverse its nucleophilicity pattern.

    • Under Acidic Conditions (pH < 4): The terminal NH2 group of the hydrazine is preferentially protonated, making it less nucleophilic. The attack then proceeds through the less basic, substituted nitrogen (N1).[2][4] This often reverses the regioselectivity compared to neutral conditions.

    • Under Neutral/Basic Conditions: The terminal NH2 remains the more nucleophilic center.[4]

Table 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

FactorConditionExpected Outcome & Explanation
pH Acidic (e.g., acetic acid)Attack often occurs via the substituted nitrogen (N1) of the hydrazine, as the terminal NH2 is protonated and less nucleophilic.[2]
Neutral or BasicAttack occurs via the more nucleophilic terminal nitrogen (N2) of the hydrazine.
Substituents Electron-withdrawing group (e.g., -CF3) on dicarbonylIncreases the electrophilicity of the adjacent carbonyl, making it the primary site of attack.[5]
Bulky group (e.g., -tBu) on dicarbonylSteric hindrance directs the hydrazine to attack the less hindered carbonyl group.[2]
Solvent Protic vs. AproticSolvent polarity can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine, subtly affecting the isomeric ratio.
Temperature High TemperatureMay favor the thermodynamically more stable isomer, but can also lead to side product formation. Lower temperatures often provide better kinetic control and selectivity.

Troubleshooting Workflow: Regioisomer Formation

start Mixture of Regioisomers Observed check_pH Analyze Reaction pH start->check_pH acidic Is pH < 4? check_pH->acidic If acidic... neutral_basic Is pH neutral/basic? check_pH->neutral_basic If neutral... action_neutral Strategy: Decrease pH with catalytic acid (e.g., acetic acid) acidic->action_neutral action_acid Strategy: Increase pH to neutral (e.g., use ethanol without acid catalyst) neutral_basic->action_acid check_sterics Analyze Steric/Electronic Effects of Substrates action_acid->check_sterics action_neutral->check_sterics modify_substrate Consider modifying substrate to enhance steric/electronic bias check_sterics->modify_substrate

Caption: A workflow for troubleshooting regioisomer formation.

Problem: The reaction has a low yield or fails to proceed to completion.

Answer:

Low yields can be attributed to several factors, including impure starting materials, suboptimal reaction conditions leading to stable, non-cyclized intermediates, or degradation of products.

Root Cause Analysis & Mitigation Strategies:

  • Purity of Starting Materials: The Knorr synthesis is often robust, but impurities in the 1,3-dicarbonyl compound, such as mono-carbonyl contaminants, can lead to undesired side reactions.[6] Hydrazine and its derivatives are susceptible to oxidation; use fresh or properly stored reagents.[7]

    • Action: Purify the 1,3-dicarbonyl compound by distillation or recrystallization if its purity is questionable.[6] Ensure the hydrazine is colorless and has been stored under an inert atmosphere.

  • Incomplete Reaction/Stable Intermediates: The reaction proceeds through a hydrazone intermediate, which then cyclizes.[4][8] If the cyclization step is slow or reversible, the reaction may stall.

    • Insight: The dehydration of the cyclic hydroxylpyrazolidine intermediate to form the aromatic pyrazole is often the rate-determining step.[3] Acid catalysis is crucial for this step as it protonates the hydroxyl group, turning it into a good leaving group (water).[4]

    • Action: If running under neutral conditions, add a catalytic amount of a weak acid like glacial acetic acid.[8] Monitor the reaction by TLC or LC-MS to check for the buildup of intermediates.

  • Formation of Pyrazolones (with β-Ketoesters): If you are using a β-ketoester instead of a 1,3-diketone, the product is a pyrazolone, which exists in keto-enol tautomeric forms.[8][9] These compounds can have different solubility and stability profiles compared to pyrazoles, potentially complicating workup and isolation. In some cases, if the workup is not optimized, the product may remain dissolved or separate as an oil.[10]

    • Action: During workup, if the product fails to precipitate upon cooling, try adding a non-polar solvent like diethyl ether or hexanes gradually to induce precipitation.[10] Be aware that excess solvent can sometimes lower yields by solubilizing the product.[10]

  • Degradation: While pyrazoles are generally stable aromatic compounds, prolonged heating in strong acid or the presence of oxidative impurities can degrade the final product.[6]

    • Action: Monitor the reaction to determine the optimal time. Avoid unnecessarily long reaction times or excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Knorr synthesis?

The acid catalyst plays two primary roles. First, it protonates a carbonyl oxygen, activating that carbon for nucleophilic attack by the hydrazine.[4][11] Second, and often more critically, it facilitates the final dehydration step by protonating the hydroxyl group of the cyclic intermediate, allowing for the elimination of water to form the stable, aromatic pyrazole ring.[3][4]

Q2: I am using a β-ketoester and my NMR spectrum looks unusual. Is my product the pyrazolone or the hydroxypyrazole tautomer?

This is an excellent question. While the product is often drawn as the keto-form (pyrazolone), the enol-form (hydroxypyrazole) is an aromatic and often more stable tautomer.[8][9] Characterization data, particularly ¹H NMR, will typically confirm the presence of the more stable aromatic tautomer. For example, you would expect to see a distinct signal for the hydroxyl proton (-OH) in the hydroxypyrazole form.[9]

Q3: Can I run the reaction without a solvent?

Solvent-free conditions have been reported for similar condensations and can be effective, often requiring thermal or microwave assistance.[6] This approach can accelerate reaction rates and simplify purification. However, it may be less suitable for controlling regioselectivity, as it can be difficult to maintain a consistent temperature and pH throughout the reaction mixture. A trial on a small scale is recommended.

Q4: My TLC shows a new, less polar spot than my pyrazole product. What could it be?

A less polar spot could indicate the formation of a stable hydrazone intermediate that has not cyclized. The hydrazone lacks the polar N-H or O-H bonds of the final pyrazole/pyrazolone, making it less polar. In some cases, particularly with complex substrates, a "di-addition" intermediate, where both nitrogens of the hydrazine have reacted with dicarbonyl molecules, has been observed via LC-MS.[12]

Reaction Mechanism & Side Product Pathways

cluster_main Main Knorr Synthesis Pathway cluster_side Common Side Reactions / Pathways R1 Unsymmetrical 1,3-Dicarbonyl I1 Hydrazone Intermediate (A) R1->I1 I3 Hydrazone Intermediate (B) R1->I3 R2 Substituted Hydrazine R2->I1 R2->I3 I2 Cyclic Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P3 Unreacted Hydrazone (Incomplete Reaction) I1->P3 Reaction Stalls P1 Regioisomer 1 (Major/Minor Product) I2->P1 Dehydration (-H2O) P2 Regioisomer 2 (Minor/Major Product) I3->P2 Dehydration (-H2O)

Caption: The Knorr pyrazole synthesis pathway and competing regioisomeric pathway.

Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst

This protocol is a standard starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl and a hydrazine.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or 1-propanol (approx. 0.5-1.0 M concentration).[8]

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If the hydrazine is a salt (e.g., hydrochloride), add one equivalent of a base like sodium acetate.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops or 0.1 eq).[8]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. For many products, cooling may induce crystallization.[8]

    • If no solid forms, reduce the solvent volume under reduced pressure.

    • Add cold water to the concentrated mixture to precipitate the crude product.[9]

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any water-soluble impurities like excess hydrazine or acid.[8]

  • Purification: Air-dry the crude product. If necessary (e.g., if a mixture of regioisomers is present), purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Purification of Regioisomers by Column Chromatography
  • Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

  • Eluent Selection: Determine an appropriate mobile phase using TLC. A good eluent system will show good separation (ΔRf > 0.2) between the two regioisomers. Start with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

  • Packing the Column: Pack the column with silica gel as a slurry in the initial, non-polar eluent.

  • Loading and Elution: Carefully load the sample onto the top of the silica bed. Begin elution with the non-polar mobile phase, collecting fractions. Gradually increase the eluent polarity (gradient elution) to elute the products. The less polar isomer will typically elute first.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure products. Evaporate the solvent from the combined fractions to yield the purified regioisomers.

References
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Ingenta Connect. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved from [Link]

  • Flood, D. T., Hintzen, J., Bird, M. J., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Retrieved from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. Retrieved from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-phenyl-1H-pyrazole-3-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common and often subtle challenges encountered during the purification of this important heterocyclic building block. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure you can achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and purification of this compound.

Q1: What are the typical impurities found in crude this compound? A1: Impurities are highly dependent on the synthetic route. However, common contaminants often include:

  • Unreacted Starting Materials: Such as phenylhydrazine and the three-carbon carbonyl synthon (e.g., an ester of pyruvic acid or a diketone).

  • Regioisomers: If an unsymmetrical precursor is used, regioisomeric pyrazole derivatives may form, which can be particularly challenging to separate due to similar physical properties.

  • Hydrolysis Byproducts: If the synthesis starts from an ester precursor (e.g., ethyl 1-phenyl-1H-pyrazole-3-carboxylate), incomplete hydrolysis can leave residual ester in the final product.[1]

  • Decarboxylation Product: Pyrazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 1-phenyl-1H-pyrazole.[2][3]

  • Residual Solvents: Solvents used in the reaction or initial workup, such as ethanol, toluene, or acetic acid, may be present.

Q2: How do I select the best primary purification technique for this compound? A2: The choice depends on the nature and scale of impurities. A general workflow is recommended:

  • Initial Assessment: Analyze the crude material using Thin-Layer Chromatography (TLC) and ¹H NMR to identify the major impurities.

  • Acid-Base Extraction: If significant neutral or basic impurities (like unreacted starting materials) are present, an acid-base extraction is an exceptionally effective first step.[4][5]

  • Recrystallization: For solid crude products where impurities are present in smaller amounts, recrystallization is often the most efficient method for achieving high purity.[6][7]

  • Column Chromatography: This should be reserved for separating compounds with very similar polarities, such as regioisomers, or for removing stubborn impurities that persist after extraction and recrystallization.[8]

Q3: Which analytical techniques are best for assessing the purity of the final product? A3: A combination of methods provides the most comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities, even at low levels.[9][10]

  • Thin-Layer Chromatography (TLC): A quick and effective method to visually check for the presence of multiple components. It's crucial for monitoring the progress of column chromatography.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. The literature melting point for a hydrolyzed product is cited as 185°C.[14]

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Recrystallization Problems

Q: My compound "oils out" during recrystallization instead of forming crystals. What's wrong and how do I fix it? A: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its own melting point, causing it to come out as a liquid phase.[7]

Probable Causes:

  • The boiling point of the chosen solvent is higher than the melting point of your compound-impurity mixture.

  • The solution is supersaturated to a very high degree, causing rapid precipitation.

  • Insoluble impurities are acting as nucleation sites for the oil phase.

Solutions & Scientific Rationale:

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil completely redissolves. This lowers the saturation point, allowing crystallization to begin at a lower temperature, hopefully below the compound's melting point.[7]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further promote the formation of well-defined crystals.[7]

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and then add a hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid. This fine-tunes the solubility to induce crystallization upon cooling.[7]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal ("seed") to the cooled, supersaturated solution can provide a template for proper crystal lattice formation and prevent oiling.[7]

Issue 2: Acid-Base Extraction Failures

Q: After re-acidifying the basic aqueous layer, my product doesn't precipitate, or the yield is extremely low. What happened? A: This common issue usually points to incomplete neutralization, insufficient concentration, or problems with the compound's salt form.

Probable Causes:

  • Incomplete Acidification: Not enough acid was added to fully protonate the carboxylate salt back to the neutral, water-insoluble carboxylic acid.[15]

  • Excessive Water Volume: The total volume of the aqueous layer may be too large, meaning your product's concentration is below its solubility limit, even in its neutral form.

  • Formation of a Soluble Salt: If the wrong acid is used for neutralization (e.g., a bulky organic acid), it could form a salt that remains soluble.

Solutions & Scientific Rationale:

  • Ensure Complete Acidification: Use a strong mineral acid like concentrated HCl or H₂SO₄. Add it dropwise while stirring and monitor the pH with litmus or pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure all the carboxylate is converted to the carboxylic acid.[6][15]

  • Cool the Solution: The solubility of most organic compounds in water decreases at lower temperatures. Chilling the acidified aqueous solution in an ice bath can significantly promote precipitation and improve your yield.[6]

  • Back-Extraction: If the compound still refuses to precipitate, it may have some residual water solubility. You can recover it by extracting the acidified aqueous solution with an immiscible organic solvent like ethyl acetate or dichloromethane. The neutral carboxylic acid will move back into the organic layer, which can then be dried and evaporated to recover your product.[16]

  • Reduce Volume (with caution): If back-extraction is not feasible, you can try to reduce the volume of the aqueous solution under reduced pressure. However, be cautious, as heating an acidic solution can potentially cause decarboxylation.[17][18]

Issue 3: Chromatography Complications

Q: My compound streaks badly on silica gel TLC plates, making it impossible to assess purity or monitor a column. How can I get clean spots? A: Streaking or "tailing" of carboxylic acids on silica gel is a classic problem caused by the acidic nature of both the compound and the stationary phase.

Probable Cause:

  • Strong Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate, causing it to smear rather than move as a compact spot.[6]

Solutions & Scientific Rationale:

  • Acidify the Eluent: The most effective solution is to add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[6]

    • Mechanism: The added acid protonates the silica gel surface and ensures that the this compound remains fully protonated. By suppressing the deprotonation equilibrium, the compound interacts more consistently with the stationary phase and elutes as a sharp, well-defined spot.

  • Use a Different Stationary Phase: If acidifying the eluent is not an option for your application, consider using a different TLC plate, such as alumina (basic or neutral) or reverse-phase (C18) plates, where this specific acidic interaction is not an issue.

Visualized Workflows & Protocols
Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for purifying crude this compound.

A Crude Product B Purity Analysis (TLC, NMR) A->B C Decision Point B->C H Significant Neutral/ Basic Impurities? C->H Assess Impurity Profile D Acid-Base Extraction D->B Re-assess Purity E Recrystallization G Pure Product E->G F Column Chromatography F->G H->D Yes I Minor Impurities or Isomeric Mixture? H->I No I->E Minor Impurities I->F Isomers / Stubborn Impurities

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third of the organic layer's volume.[6]

  • Mixing & Venting: Stopper the funnel, invert it gently, and vent frequently to release the CO₂ gas that forms. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. The sodium salt of your carboxylic acid is now in the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the lower organic layer, which contains neutral impurities.[6][16]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution becomes strongly acidic (pH 1-2, check with litmus paper). The pure this compound should precipitate as a solid.[15]

  • Isolation: Collect the solid precipitate by suction filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven at a modest temperature to avoid decarboxylation.

Diagram 2: Logic of Acid-Base Extraction

This diagram illustrates how the target compound is separated from neutral impurities.

start Start: Crude Mixture in Organic Solvent layer1 Organic Layer Target Acid (R-COOH) Neutral Impurity Aqueous Layer (Empty) start->layer1 layer2 Organic Layer Neutral Impurity Aqueous Layer Target Salt (R-COO⁻ Na⁺) layer1:c->layer2:c + NaHCO₃ (aq) (Shake & Separate) layer3 Organic Layer (Discarded) Aqueous Layer Target Salt (R-COO⁻ Na⁺) layer2:c->layer3:c Separate Layers layer4 Precipitate Target Acid (R-COOH) Aqueous Layer (NaCl, H₂O) layer3:aq->layer4:c + HCl (aq) (Acidify to pH 1-2)

Caption: Separation principle of acid-base extraction for carboxylic acids.

Protocol 2: Purification by Recrystallization

This is a standard method for purifying the compound when it is already relatively clean.

Solvent Selection Data

Solvent SystemTypeSuitability Notes
Ethanol or MethanolProtic, PolarGood solubility when hot, lower solubility when cold. Often a good first choice.[7]
Ethanol / WaterMixed ProticHighly versatile. Dissolve in hot ethanol, add hot water until cloudy, then cool.[7]
Ethyl AcetatePolar AproticA common choice for many organic solids.
TolueneNonpolarMay be suitable if the compound is less polar.
AcetonePolar AproticGood solvent, but its low boiling point can lead to rapid evaporation and premature precipitation.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound. Using excess solvent will reduce the final yield.[7]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Air-dry the crystals on the filter paper before transferring them to a desiccator for final drying.

References
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • PubMed. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie. [Link]

  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]

  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). [Link]

  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Synthesis Regioisomer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity. The formation of regioisomers is a common hurdle in the synthesis of unsymmetrically substituted pyrazoles, particularly via the classical Knorr condensation.[1][2] Since different regioisomers can possess vastly different pharmacological activities and physicochemical properties, controlling the reaction's outcome is paramount for efficient and successful drug discovery and development.[3][4]

This document provides in-depth, field-proven insights in a question-and-answer format, supplemented with detailed troubleshooting protocols and visual guides to help you diagnose and resolve issues of regioisomer formation in your experiments.

Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in pyrazole synthesis and why is it such a critical issue?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another when multiple products are possible. In pyrazole synthesis, this issue most commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[2][5]

The reaction can proceed via two different pathways, depending on which of the two non-equivalent carbonyl groups of the dicarbonyl compound is attacked first by the substituted nitrogen of the hydrazine. This leads to two possible pyrazole regioisomers, as illustrated in the Knorr synthesis.[1][6]

This control is critical because regioisomers, despite having the same molecular formula, are distinct molecules. A change in the substituent pattern on the pyrazole core can lead to a complete loss of biological activity, an increase in toxicity, or undesirable changes in properties like solubility and metabolic stability.[4] Therefore, achieving high regioselectivity is essential for producing a pure, single-isomer final product.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is a delicate balance of several interconnected factors. Understanding these is the first step in troubleshooting.[3][7][8]

  • Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of the hydrazine on a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-poor) carbonyl carbon.[3][4] For instance, if one of the substituents on the dicarbonyl is a strong electron-withdrawing group (EWG) like a trifluoromethyl group (-CF₃), the adjacent carbonyl carbon becomes significantly more electrophilic and is the favored site of initial attack.[6]

  • Steric Hindrance: Bulky or sterically demanding substituents on either the 1,3-dicarbonyl or the hydrazine can physically impede the approach to one of the carbonyl groups. The reaction will then be directed towards the less sterically hindered carbonyl, even if it is not the most electronically activated.[3][4]

  • Reaction pH (Catalysis): The acidity or basicity of the reaction medium is a powerful control element.

    • Acidic Conditions: An acid catalyst protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack.[7][9] However, it can also protonate the substituted hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and thereby influencing the reaction pathway.[4]

    • Basic Conditions: Basic conditions can favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[3][10]

  • Solvent Choice: The solvent can have a profound and sometimes counter-intuitive effect on regioselectivity. While traditional solvents like ethanol often yield poor selectivity, certain non-nucleophilic, hydrogen-bond-donating solvents can dramatically enhance it.[10]

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What are my first troubleshooting steps?

A3: A 1:1 isomeric ratio is a common problem, typically indicating that the steric and electronic differences between the two carbonyl groups are minimal. Here is a logical workflow to address this:

Troubleshooting_Flow start Start: 1:1 Regioisomer Mixture solvent Step 1: Change Solvent (e.g., EtOH to HFIP/TFE) start->solvent temp Step 2: Modify Temperature (Lower or Raise Temp) solvent->temp If selectivity is still low ph Step 3: Alter pH (Add Catalytic Acid or Base) temp->ph If selectivity is still low result Analyze Regioisomeric Ratio (e.g., by ¹H NMR) ph->result result->solvent Re-optimize end Optimized Selectivity result->end If successful

Caption: A decision-making workflow for initial troubleshooting of poor regioselectivity.

  • Change the Solvent: This is often the most effective single change you can make. Switch from a standard protic solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or, more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[10] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, which can dramatically improve selectivity.[10]

  • Adjust the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). Lowering the temperature can amplify small energetic differences between the two competing reaction pathways, often favoring one isomer.

  • Introduce a Catalyst: If the reaction is run under neutral conditions, introduce a catalytic amount of either an acid (like p-TsOH or HCl) or a base (like sodium acetate).[10][11] The change in pH can significantly alter the reaction course.

Q4: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

A4: This indicates that the inherent electronic and steric factors of your substrates favor the unwanted product under your current conditions. To reverse this, you need to fundamentally alter the reaction mechanism or the relative reactivity of the starting materials.

  • Switch from Acidic to Basic Conditions (or vice-versa): The most powerful tool for reversing selectivity is often changing the pH. If your reaction is run in acid, the initial attack may be governed by which carbonyl is more easily protonated. In a basic medium, the outcome may be controlled by the inherent nucleophilicity of the hydrazine nitrogens.[3][10]

  • Employ a Drastic Solvent Change: As mentioned, switching to a fluorinated alcohol like HFIP can fundamentally change the interactions in the transition state and reverse selectivity.

  • Protecting Groups: In more complex cases, consider a multi-step sequence where one carbonyl is temporarily protected (e.g., as a ketal), forcing the reaction to occur at the other position. This adds steps but provides absolute control.

Q5: How can I reliably characterize and differentiate the two regioisomers?

A5: Unambiguous characterization is essential for any troubleshooting effort. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of protons on the pyrazole ring and on substituents will be different for each isomer. Integrating the signals corresponding to a unique proton in each isomer allows for the direct calculation of the regioisomeric ratio.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the substitution pattern. As a general rule, a substituent carbon atom is more deshielded when attached to C3 than to C5.[12]

  • 2D NMR (HMBC & NOESY): These are definitive techniques.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For example, in a 1,3,5-trisubstituted pyrazole, the proton at the C4 position will show a correlation to both the C3 and C5 carbons, helping to identify the substituents at those positions.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A correlation between the N-substituent's protons and the protons of the substituent at the C5 position can confirm that isomer's identity.[14]

Troubleshooting & Optimization Protocols
Protocol 1: Solvent Screening for Optimal Regioselectivity

This protocol provides a systematic approach to evaluate the impact of solvent choice on the regioisomeric ratio.

Materials:

  • Unsymmetrical 1,3-dicarbonyl (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Small reaction vials, magnetic stirrer, and stir bars

Procedure:

  • Set up three separate reaction vials, each with a stir bar.

  • To each vial, add the 1,3-dicarbonyl (1.0 mmol).

  • To Vial 1, add EtOH (3 mL). To Vial 2, add TFE (3 mL). To Vial 3, add HFIP (3 mL).

  • Stir the mixtures until the solid is fully dissolved.

  • To each vial, add the substituted hydrazine (1.1 mmol) at room temperature.

  • Stir all reactions at room temperature for 4 hours, monitoring by TLC if possible.

  • After 4 hours, take an aliquot from each reaction mixture, dilute with a suitable deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum.

  • Determine the regioisomeric ratio in each case by integrating characteristic, well-resolved signals for each isomer.

Data Summary: The Effect of Solvent on Regioselectivity

The following data, adapted from literature, illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.[10] The desired isomer is the 5-furyl-3-CF₃ pyrazole.

EntrySolventTemperature (°C)Isomer Ratio (5-furyl : 3-furyl)
1EtOH2545 : 55
2TFE2585 : 15
3HFIP25>99 : 1

This table clearly demonstrates that switching from ethanol to TFE, and especially to HFIP, can dramatically increase and even reverse the regioselectivity in favor of a single isomer.[10]

Protocol 2: Definitive Isomer Characterization using HMBC

This protocol outlines the use of an HMBC experiment to unambiguously assign the structure of a regioisomer.

Sample Preparation:

  • Prepare a concentrated sample (15-20 mg) of the purified major regioisomer in a suitable deuterated solvent (~0.6 mL CDCl₃ or DMSO-d₆).

NMR Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra to assign chemical shifts.

  • Set up a standard gradient-selected HMBC experiment (e.g., ghmbc on Bruker or hmbcgplp on Varian/Agilent).

  • Optimize the key parameter for long-range coupling (ⁿJCH). A value of 8 Hz is a good starting point as it covers the typical range for 2- and 3-bond C-H couplings.

  • Acquire the 2D spectrum. Sufficient signal-to-noise may require a longer acquisition time (1-4 hours).

Data Analysis:

  • Process the 2D spectrum and identify the cross-peaks.

  • Locate the signal for the C4-H proton in the ¹H dimension.

  • Trace its correlations in the ¹³C dimension. You will see cross-peaks to the carbons at positions 3 and 5.

  • By identifying which substituent's carbon signals correlate with the C4-H, you can definitively assign the structure.

Caption: HMBC correlations from the C4-H proton to C3 and C5 provide definitive structural proof.

References
  • Alabaster, R. J., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 5, 2026, from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 5, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 5, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 5, 2026, from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Elguero, J., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2015). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved January 5, 2026, from [Link]

  • Canadian Journal of Chemistry. (1995). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 5, 2026, from [Link]

  • ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pechmann pyrazole synthesis. Retrieved January 5, 2026, from [Link]

  • Claramunt, R. M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis. Merck Index. Available at: [Link]

  • MDPI. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules. Available at: [Link]

  • National Library of Medicine. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]

  • ResearchGate. (2023). Synthetic pathway for solvent-free preparations of pyrazole derivatives. Retrieved January 5, 2026, from [Link]

  • National Library of Medicine. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved January 5, 2026, from [Link]

  • National Library of Medicine. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pechmann Pyrazole Synthesis. Retrieved January 5, 2026, from [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making the optimization of their synthesis a crucial endeavor.[1][2][3] This document moves beyond simple protocols to address the common, and often complex, challenges encountered in the lab. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the yield, purity, and regioselectivity of your reactions.

Foundational Principles: The Knorr Pyrazole Synthesis

The most prevalent and versatile method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5] Understanding its mechanism is fundamental to troubleshooting. The reaction is typically acid-catalyzed and proceeds through three key steps:

  • Condensation: The hydrazine first reacts with one of the carbonyl groups of the 1,3-dicarbonyl to form a hydrazone intermediate.[6][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group, forming a cyclic intermediate.[6][7]

  • Dehydration: The cyclic intermediate eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[6][7]

Acid catalysis plays a vital role by protonating a carbonyl oxygen, which activates the corresponding carbon for the nucleophilic attack by the hydrazine nitrogen, thereby accelerating the reaction.[8]

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Condensation (+ Hydrazine) Hydrazine Hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole_Product Pyrazole Product Cyclic_Intermediate->Pyrazole_Product Dehydration (-H₂O) Low_Yield_Troubleshooting Figure 2: Workflow for Troubleshooting Low Reaction Yield Start Low Yield or No Reaction Check_Catalyst Is an acid catalyst present and sufficient? Start->Check_Catalyst Add_Catalyst Add/optimize catalyst (e.g., Acetic Acid) Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Add_Catalyst->Check_Temp Adjust_Temp Adjust temperature (Heat to reflux or cool) Check_Temp->Adjust_Temp No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Adjust_Temp->Check_Purity Purify_SM Purify/verify starting materials Check_Purity->Purify_SM No Check_Mixing Is mixing adequate for the scale? Check_Purity->Check_Mixing Yes Purify_SM->Check_Mixing Improve_Mixing Increase stirring speed/ use mechanical stirrer Check_Mixing->Improve_Mixing No Success Reaction Optimized Check_Mixing->Success Yes Improve_Mixing->Success

Caption: Figure 2: Workflow for Troubleshooting Low Reaction Yield

Question: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two regioisomers. How can I improve the selectivity for my desired product?

Answer: The formation of regioisomers is arguably the most common challenge in pyrazole synthesis when using unsymmetrical starting materials. [2][9]The hydrazine can attack either of the two different carbonyl groups, leading to two distinct products that are often difficult to separate. Fortunately, regioselectivity can be significantly influenced by several factors.

  • Solvent Selection: This is one of the most powerful tools for controlling regioselectivity.

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer compared to standard solvents like ethanol. [9][10] * Aprotic Dipolar Solvents: In some cases, solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can provide better results and higher yields than traditional protic solvents. [2][4]* pH Control: The acidity of the reaction medium can direct the initial nucleophilic attack. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other. [8][9]Experimenting with the amount of acid catalyst or using a buffer system can be beneficial.

  • Steric and Electronic Effects: You can modify the starting materials to favor one outcome. Introducing a bulky substituent on either the dicarbonyl or the hydrazine can sterically hinder the attack at the more crowded carbonyl, directing the reaction towards the other. [9]Similarly, strong electron-withdrawing groups can deactivate one carbonyl, making the other more susceptible to attack.

ParameterCondition 1Condition 2Typical OutcomeReference
Solvent EthanolTrifluoroethanol (TFE)TFE often significantly increases the ratio of one regioisomer over the other.[10]
Catalyst NeutralAcidic (e.g., AcOH)The product ratio can be inverted or significantly altered by changing the pH.[8][9]
Substituent Small (e.g., Methyl)Bulky (e.g., t-Butyl)A bulky group can sterically direct the reaction to the less hindered carbonyl.[9]
Table 1: Influence of Reaction Parameters on Regioselectivity

Question: My final product is an oil that won't crystallize, or it is highly colored. How do I purify it?

Answer: Purification challenges are common, especially with novel derivatives. Oiling out and colored impurities require specific strategies.

  • Issue: Compound "Oiling Out" During Recrystallization

    • Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an oil. This happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture). [11] * Solutions:

      • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation level, allowing crystallization to occur at a lower temperature. [11] 2. Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. An insulated container can help. [11] 3. Change Solvent System: Experiment with different solvents or a mixed-solvent system (e.g., dissolving in hot ethanol and adding hot water until turbidity appears). [11] 4. Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization. [11]* Issue: Product is Colored

    • Symptom: The isolated product has a persistent yellow, brown, or other color, indicating trace impurities.

    • Solutions:

      • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent, add a small amount (spatula tip) of activated charcoal, and stir for a few minutes. The charcoal will adsorb many colored impurities. Hot-filter the solution through Celite to remove the charcoal and then allow the filtrate to crystallize. [12][13]Be aware this may slightly reduce your yield. [12] 2. Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent (like dichloromethane) and pass it through a short plug of silica gel in a pipette or funnel. The highly colored, polar impurities are often retained on the silica, while your product elutes. [13]* Issue: Persistent Impurities (e.g., Regioisomers, Starting Material)

    • Symptom: TLC or NMR analysis shows that your purified product is still contaminated.

    • Solution: Column Chromatography: This is the most effective method for separating closely related compounds like regioisomers. [13] * Pro-Tip: If your pyrazole is basic, it may streak or stick to standard acidic silica gel. To prevent this, deactivate the silica gel by preparing your slurry in an eluent containing a small amount of triethylamine (0.1-1%). [12][13][14]Alternatively, neutral alumina can be used as the stationary phase. [14]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for pyrazole synthesis? A1: Ethanol is the most traditionally used solvent for the Knorr synthesis. [10]However, as discussed, it may not be optimal for regioselectivity. For general screening, ethanol, propanol, and acetic acid are good starting points. [15]For improved regioselectivity, fluorinated alcohols are highly recommended. [9][10]Greener alternatives like PEG-400 or even solvent-free conditions are also being successfully employed. [1][16] Q2: How do I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the simplest and most common method. [15]Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot for the product indicates the reaction's progress. A common mobile phase for pyrazoles is a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate/70% hexane). [7][15] Q3: My synthesis is from an α,β-unsaturated ketone, and I'm getting a pyrazoline instead of a pyrazole. What's happening? A3: This is an expected outcome. The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate, which is a non-aromatic, five-membered ring. [9]To obtain the final aromatic pyrazole, this intermediate must be oxidized. [2][9]This can sometimes happen in situ if air is present, but often requires the addition of a specific oxidizing agent after the initial cyclization is complete.

Q4: How can I confirm the structure and purity of my final pyrazole product? A4: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will show characteristic signals for the protons on the pyrazole ring and any substituents. For example, in 1-methylpyrazole, the proton at C4 typically appears upfield (~6.2 ppm) as a triplet, while the protons at C3 and C5 are downfield (~7.4-7.5 ppm) as doublets. [17]¹³C NMR will confirm the number of unique carbons in your molecule. [17][18][19]* Mass Spectrometry (MS): This technique determines the molecular weight of your compound, confirming its molecular formula. [17][18][20]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and the absence of others (e.g., the disappearance of carbonyl C=O stretches from the starting material). [18][20][21]

Experimental Protocols

Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol is a representative example of a Knorr-type synthesis to form a pyrazolone, a common pyrazole derivative. [15] Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). [6] Materials:

  • Ethyl benzoylacetate (3 mmol, 1.0 eq)

  • Hydrazine hydrate (~64-65% hydrazine, 6 mmol, 2.0 eq)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (3 drops)

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). [7][15]2. Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. [7][15]3. Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with stirring. [7][15]4. Reaction Monitoring: After 1 hour, monitor the reaction progress by TLC (mobile phase: 30% ethyl acetate/70% hexane) to confirm the consumption of the ethyl benzoylacetate starting material. [7][15]5. Work-up and Precipitation: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture while stirring. [7][15]6. Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate the precipitation of the product. [7][15]7. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air-dry completely. [15]The pure product can be obtained by recrystallization from ethanol if necessary.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (No Date).
  • Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (No Date).
  • Unit 4 Pyrazole | PDF.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (No Date).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide - Benchchem.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (No Date).
  • Various methods for the synthesis of pyrazole.. (No Date).
  • "detailed experimental protocol for Knorr pyrazole synthesis".
  • Optimization of the reaction conditions for the synthesis of pyrazole... (No Date).
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds..
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (No Date).
  • Knorr Pyrazole Synthesis. (2025-02-23). J&K Scientific LLC.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014-03-09).
  • Synthesis of pyrazole under solvent free condition.. (No Date).
  • Synthesis and Properties of Pyrazoles.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (No Date).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022-09-12). RSC Publishing.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16). Beilstein Journals.
  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2025-08-06).
  • Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022-11-17). MDPI.
  • Knorr Pyrazole Synthesis.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Purification of Amino-Pyrazoles : r/OrganicChemistry. (2022-05-02). Reddit.
  • Synthetic pathway for solvent-free preparations of pyrazole derivatives.. (No Date).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022-04-04). IJCRT.org.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024-11-22).
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.. (No Date).

Sources

Technical Support Center: Synthesis of Pyrazolium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolium salt synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Pyrazolium salts are critical precursors for N-heterocyclic carbenes (NHCs), ionic liquids, and biologically active molecules. However, their synthesis is often plagued by challenges such as low yields, isomer formation, and purification difficulties.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your laboratory work.

Core Principles of Pyrazolium Salt Synthesis

The most common route to pyrazolium salts is the direct N-alkylation of a pyrazole ring. This reaction involves the nucleophilic attack of a nitrogen atom on the pyrazole ring onto an electrophilic alkylating agent, such as an alkyl halide.

dot graph "Pyrazolium_Salt_Formation" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "General N-Alkylation for Pyrazolium Salt Synthesis."; fontsize = 10; } }

The key challenge arises from the fact that unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2), both of which can act as nucleophiles.[1] This can lead to the formation of a mixture of regioisomers, complicating the synthesis and purification process.[1][2] The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction conditions.[1]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the synthesis of pyrazolium salts.

Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

Low or no yield is a frequent issue that can often be traced back to several key factors.[3]

Possible Cause 1: Poor Reactivity of Starting Materials

  • The Pyrazole: Highly electron-deficient pyrazoles (those with strong electron-withdrawing groups) are less nucleophilic and will react more slowly.

  • The Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Less reactive electrophiles like alkyl chlorides may require more forcing conditions (higher temperatures, longer reaction times).[4] Some alkylating agents, such as those that can't form a stable carbocation intermediate or that undergo rapid side reactions, may fail to produce the desired product.[5]

Troubleshooting Steps:

  • Switch to a More Reactive Electrophile: If using an alkyl chloride, try the corresponding bromide or iodide.

  • Increase Reaction Temperature: Gently heating the reaction can often overcome activation energy barriers. Monitor the reaction by TLC to avoid decomposition.[3][6]

  • Consider a Stronger Base: If you are not using a base, adding one like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can deprotonate the pyrazole, significantly increasing its nucleophilicity.[1]

  • Check Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction.[3] Ensure they are pure and dry, as water can interfere with the reaction.[6]

Possible Cause 2: Suboptimal Reaction Conditions

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.[3] Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone are generally good choices.

  • Temperature and Time: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7] Insufficient reaction time will lead to incomplete conversion.

Troubleshooting Steps:

  • Solvent Screen: If your reactants are not fully soluble, try a different solvent. See the table below for common options.

  • Optimize Temperature: Start at room temperature and gradually increase the heat, monitoring by TLC for product formation and starting material consumption.

  • Extend Reaction Time: If the reaction is sluggish, allow it to run for a longer period (e.g., 24-48 hours) before concluding it has failed.

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Typical Use Case
Acetonitrile (MeCN)37.582Excellent general-purpose solvent for N-alkylations.
Acetone2156Good for reactions with more soluble starting materials at moderate temperatures.
Dimethylformamide (DMF)36.7153Useful for poorly soluble reactants and when higher temperatures are needed.
Dichloromethane (DCM)9.140Often used for reactions at or below room temperature.
1,2-Dichloroethane (DCE)10.483Can be used for reactions requiring moderate heating.[8]
Q2: I've formed a mixture of two or more products that are difficult to separate. How do I control regioselectivity?

This is the most common challenge in pyrazolium salt synthesis, arising from the alkylation of an unsymmetrical pyrazole.[2][9][10] The ratio of N1 to N2 alkylation is influenced by sterics, electronics, and reaction conditions.[1]

Controlling Factors & Strategies:

  • Steric Hindrance: Alkylation will generally occur at the less sterically hindered nitrogen atom.[1][8]

    • Strategy: If possible, choose a pyrazole precursor where the substituents at the C3 and C5 positions have significantly different sizes. The incoming alkyl group will preferentially attack the nitrogen adjacent to the smaller substituent.

  • Reaction Conditions: The choice of base and solvent can have a profound impact.

    • Strategy: It has been shown that certain base/solvent combinations can favor one isomer over the other. For instance, combinations like NaH in THF or K₂CO₃ in DMSO have been reported to favor N1-alkylation.[1] You may need to screen several conditions to find the optimal system for your specific substrate.

  • Specialized Reagents: For particularly challenging cases, specialized alkylating agents have been developed to achieve high selectivity.[1]

dot graph "Troubleshooting_Regioselectivity" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Decision workflow for addressing regioisomer formation."; fontsize = 10; }

Q3: My product seems to be decomposing during the reaction or workup. How can I improve its stability?

Pyrazolium salts are generally stable, but they can degrade under certain conditions, particularly at high temperatures or in the presence of strong nucleophiles or bases.[11][12][13]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer time.[11]

  • Avoid Strong Bases in Workup: During the workup, avoid washing with strong basic solutions (e.g., concentrated NaOH). A mild base like saturated sodium bicarbonate (NaHCO₃) is usually sufficient.

  • Check for Nucleophilic Attack: The counter-ion (e.g., iodide) can sometimes act as a nucleophile, leading to decomposition pathways, especially at elevated temperatures.[12] If this is suspected, consider using a non-nucleophilic counter-ion by performing a salt metathesis step.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify my pyrazolium salt? A: The most common and effective methods are recrystallization and column chromatography.[14][15]

  • Recrystallization: This is ideal for obtaining highly pure crystalline material.[14][15] Experiment with different solvent systems (e.g., ethanol/ether, dichloromethane/hexane) to find conditions where your product is soluble when hot but precipitates upon cooling.[14]

  • Column Chromatography: Silica gel is the most common stationary phase.[3] A polar eluent system, such as a gradient of methanol in dichloromethane, is often effective.[14] If your compound degrades on silica, you can use deactivated silica (by adding 1% triethylamine to the eluent) or switch to a different stationary phase like alumina.[14]

Q: How do I remove unreacted alkylating agent from my product? A: Unreacted alkylating agents are typically less polar than the pyrazolium salt product. During workup, washing the organic layer with water can help remove some water-soluble reagents. The remaining non-polar agent can usually be removed by triturating the crude product with a non-polar solvent like diethyl ether or hexane, in which the salt is insoluble. The final traces are then removed during column chromatography or recrystallization.

Q: My pyrazolium salt is a thick oil or ionic liquid and won't crystallize. How do I purify it? A: Purifying non-crystalline ionic liquids can be challenging.

  • Solvent Washes: Vigorously stir the oil with a non-polar solvent (e.g., hexane, diethyl ether) to wash away non-polar impurities. Decant the solvent and repeat several times.

  • Column Chromatography: This is often the most effective method. Load the oil onto a silica gel column (you can pre-adsorb it onto a small amount of silica) and elute with an appropriate solvent gradient.

  • Anion Exchange (Salt Metathesis): If impurities are associated with the halide counter-ion, you can perform a salt metathesis. Dissolve your crude salt in water and add a solution of a sodium or potassium salt with a non-coordinating anion like tetrafluoroborate (NaBF₄) or hexafluorophosphate (KPF₆). The desired pyrazolium salt will often precipitate from the aqueous solution and can be collected by filtration.

Experimental Protocols

Protocol 1: General Synthesis of 1-Butyl-3-methylpyrazolium Bromide

This protocol describes a standard N-alkylation of 1-methylpyrazole.

Materials:

  • 1-Methylpyrazole

  • 1-Bromobutane

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 1-methylpyrazole (1.0 eq).

  • Dissolve the pyrazole in anhydrous acetonitrile (approx. 5 mL per 1 g of pyrazole).

  • Add 1-bromobutane (1.1 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure until the product begins to precipitate or becomes a thick oil.

  • Add diethyl ether to the flask and stir vigorously. The pyrazolium salt product should precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, washing with several portions of fresh diethyl ether to remove any unreacted 1-bromobutane.

  • Dry the solid under high vacuum to yield the pyrazolium bromide salt.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying a pyrazolium salt using flash chromatography.[14]

Setup:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., 100% dichloromethane).[14]

  • Prepare the Sample: Dissolve the crude pyrazolium salt in a minimal amount of the mobile phase (or a stronger solvent like methanol) and pre-adsorb it onto a small amount of silica gel. Dry this silica completely.

  • Load the Column: Carefully add the dried silica with the adsorbed sample to the top of the packed column.

Elution:

  • Begin eluting with a less polar solvent system (e.g., 100% Dichloromethane).

  • Gradually increase the polarity by adding a more polar solvent, typically methanol. A common gradient is from 0% to 10% methanol in dichloromethane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified pyrazolium salt.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolium-Based Compounds.
  • Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Friščić, T., & Jones, W. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton transactions (Cambridge, England : 2003), 39(35), 8343–8351.
  • Chekashova, O. I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(15), 5789.
  • Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Chekashova, O. I., et al. (2023). Switching pyrazole N-alkylation regioselectivity.
  • BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
  • Tran, R., et al. (2024). Selected examples of pyrazolium salt synthesis.
  • Hammer, S. C., & Nestl, B. M. (2017). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Tran, R., et al. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives.
  • Smith, R. C., et al. (2022).
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Fischer, J., et al. (2011). Method for purifying pyrazoles.
  • Smith, R. C., et al. (2022).
  • Tran, R., et al. (2024).
  • El-Ghandour, A. H., et al. (2020). Chemistry of Pyrazole-3(5)-Diazonium Salts (Review).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Esteves, P. M., et al. (2008). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Journal of New Developments in Chemistry. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • Warkentin, J., & Brescacin, L. (2014). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. HARVEST (uSask).
  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridylazo Compounds.
  • Deyko, A., et al. (2010). Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids. Physical Chemistry Chemical Physics, 12(34), 10015-10026.
  • Earle, M. J., et al. (2006). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 8(3), 261-268.
  • Wang, R., et al. (2021).

Sources

Technical Support Center: Troubleshooting In Vitro Solubility of 1-Phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common in vitro solubility challenges associated with this compound. As a weakly acidic molecule, its physicochemical properties dictate a thoughtful approach to dissolution and formulation for reliable and reproducible experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your success.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to troubleshooting its solubility.

PropertyValueSignificance for Solubility
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [1]Essential for calculating molar concentrations.
pKa ~3.92 (Predicted)As a weak acid, its charge state and, consequently, its aqueous solubility are highly pH-dependent. At pH < pKa, the neutral, less soluble form predominates. At pH > pKa, the ionized (carboxylate), more soluble form is prevalent.
Appearance White to off-white solid[2]
Storage 2-8°C

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when working with this compound in an in vitro setting.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A1: This is a common issue due to the compound's low intrinsic aqueous solubility. The carboxylic acid moiety has a pKa of approximately 3.92. At neutral pH, while the molecule is ionized and thus more soluble than at acidic pH, its overall solubility in purely aqueous solutions can still be limited.

  • Initial Step: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds.

  • Rationale: DMSO is a powerful aprotic solvent that can disrupt the crystal lattice of the solid compound and form favorable interactions, leading to high solubility.[3] From this concentrated stock, you can then make working dilutions into your aqueous buffer or cell culture medium.

Q2: I prepared a stock solution in DMSO, but when I dilute it into my cell culture medium, a precipitate forms immediately. What is causing this "crashing out"?

A2: This phenomenon, often termed "solvent shock," occurs when the concentrated DMSO stock is rapidly diluted into an aqueous environment where the compound is less soluble. The abrupt change in solvent polarity causes the compound to precipitate.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay. It's possible you are exceeding its thermodynamic solubility limit in the final aqueous medium.

    • Modify Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of medium, perform a serial dilution. Alternatively, add the stock solution dropwise to the vortexing medium to ensure rapid and uniform mixing.

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Solubility is often temperature-dependent.

    • Lower Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to your medium, but the solvent change will be less drastic. Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects (typically kept below 0.5% v/v).

Q3: The compound appears to dissolve initially, but after incubation at 37°C for a few hours, I see a crystalline precipitate. Why is this happening?

A3: This delayed precipitation can be due to several factors:

  • Metastable Supersaturation: You may have initially created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to nucleate and crystallize out of solution.

  • pH Shift: Cellular metabolism can cause a slight decrease in the pH of the culture medium over time. For a weakly acidic compound like this, a drop in pH will shift the equilibrium towards the less soluble, neutral form, potentially causing it to precipitate.

  • Interaction with Media Components: The compound may interact with salts, proteins (if using serum), or other components in the media, forming less soluble complexes over time.

Q4: Can I dissolve the compound directly in an alkaline solution like 0.1 M NaOH?

A4: While dissolving the compound in a basic solution will deprotonate the carboxylic acid and significantly increase its aqueous solubility, this is generally not recommended for preparing stock solutions for biological assays.

  • Risks:

    • Chemical Instability: The high pH may cause hydrolysis or degradation of the compound.

    • Poor Buffering: When you dilute this high-pH stock into your buffered cell culture medium (pH ~7.4), it can cause a localized pH shock, potentially harming your cells and affecting the compound's stability.

    • Salt Formation: Neutralizing the NaOH will result in a high salt concentration in your final assay, which can have unintended osmotic effects on cells.

It is far safer and more controlled to use a DMSO stock solution.

Troubleshooting Guide: A Systematic Approach

Use the following table to diagnose and resolve solubility issues systematically.

Observation Probable Cause(s) Recommended Solutions & Rationale
Immediate Precipitation upon Dilution 1. Exceeding Aqueous Solubility: The final concentration is too high for the aqueous medium. 2. Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous buffer.1. Conduct a Solubility Test: Determine the maximum soluble concentration in your final medium. 2. Decrease Final Concentration: Work at a lower, more soluble concentration. 3. Improve Dilution Method: Add the DMSO stock dropwise to vigorously stirring medium. Perform serial dilutions in the medium itself.
Delayed Precipitation (in incubator) 1. Metastable Solution: The initial solution was supersaturated. 2. pH Shift: Cellular metabolism has lowered the medium's pH. 3. Compound Instability: The molecule may be degrading into less soluble byproducts at 37°C.1. Lower Working Concentration: This is the most reliable way to avoid supersaturation. 2. Monitor Medium pH: Ensure your medium is well-buffered. Consider more frequent media changes for dense cultures. 3. Assess Stability: Prepare fresh compound-containing media more frequently. If possible, analyze the precipitate to check for degradation products.
Cloudiness or Film Formation 1. Interaction with Serum: The compound may be binding to proteins in the fetal bovine serum (FBS), leading to aggregation. 2. Salt Interaction: The compound could be forming an insoluble salt with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium.1. Test in Serum-Free Medium: Compare the solubility in the presence and absence of serum to diagnose the issue. 2. Use a Different Basal Medium: Media formulations vary in their salt concentrations.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution.

Materials:

  • This compound (MW: 188.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh out 18.82 mg of this compound and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Dilutions in Cell Culture Medium

This protocol details the recommended procedure for diluting the DMSO stock into your final aqueous medium to minimize precipitation.

Procedure:

  • Pre-warm Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

  • Calculate Dilution: Determine the volume of your DMSO stock needed to achieve the desired final concentration. Example: To make 10 mL of a 100 µM working solution from a 100 mM stock, you will need 10 µL of the stock.

  • Dilution Step:

    • Aliquot the 10 mL of pre-warmed medium into a sterile conical tube.

    • While gently vortexing or swirling the medium, slowly add the 10 µL of the 100 mM DMSO stock solution. Add it drop-by-drop or by pipetting it slowly into the side of the tube while the medium is in motion.

  • Final Mix: Once the stock is added, cap the tube and invert it several times to ensure homogeneity.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with this compound.

G start Start: Dissolve Compound stock_q Prepare High Conc. Stock in 100% DMSO? start->stock_q dissolved_stock Stock Solution Clear? stock_q->dissolved_stock Yes warm_sonicate Action: Gently Warm / Sonicate dissolved_stock->warm_sonicate No dilute_q Dilute Stock into Aqueous Medium dissolved_stock->dilute_q Yes warm_sonicate->dissolved_stock precipitate_immediate Immediate Precipitate? dilute_q->precipitate_immediate precipitate_delayed Delayed Precipitate (Post-Incubation)? precipitate_immediate->precipitate_delayed No troubleshoot_immediate Troubleshoot: - Lower Final Conc. - Improve Dilution Technique - Pre-warm Medium precipitate_immediate->troubleshoot_immediate Yes success Success: Solution is Clear & Stable precipitate_delayed->success No troubleshoot_delayed Troubleshoot: - Lower Conc. further - Check for pH shift - Assess Stability precipitate_delayed->troubleshoot_delayed Yes troubleshoot_immediate->dilute_q troubleshoot_delayed->dilute_q

Caption: Troubleshooting workflow for dissolving this compound.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • Radi, S., et al. (2021). Synthesis and antifungal activity of novel pyrazole compounds. Journal of Fungi, 7(8), 643.
  • Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(15), 5895–5899.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-Phenyl-1H-pyrazole-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability of this compound in solution. Understanding the stability profile of a molecule is critical for ensuring the reliability and reproducibility of experimental results. This document offers a comprehensive overview, frequently asked questions (FAQs), and troubleshooting guides to address common challenges you may encounter.

Overview of the Chemical Stability of this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C3 position. The overall stability of this molecule in solution is governed by the interplay of these three components: the aromatic pyrazole ring, the stable phenyl group, and the reactive carboxylic acid moiety.

Generally, the pyrazole ring is a robust aromatic system, conferring significant stability to the molecule.[1] The phenyl group is also known for its resistance to oxidation and reduction.[2] However, the carboxylic acid group can be susceptible to degradation, particularly decarboxylation under certain conditions. The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure, the most probable degradation pathways for this compound are:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide is a potential degradation route, especially at elevated temperatures or under specific catalytic conditions (e.g., presence of certain metal ions or strong acids/bases).[3][4][5]

  • Photodegradation: Phenylpyrazole derivatives can be susceptible to degradation upon exposure to UV light. This can lead to complex reactions including ring rearrangements, cyclization, or reactions with the solvent.

  • Hydrolysis of the Carboxylic Acid Group: While the carboxylic acid itself doesn't undergo hydrolysis in the traditional sense, its reactivity is highly pH-dependent. At extreme pH values, particularly when combined with high temperatures, the stability of the entire molecule can be compromised.

  • Oxidation: Although the pyrazole and phenyl rings are relatively resistant to oxidation, harsh oxidative conditions could potentially lead to the formation of N-oxides or hydroxylated derivatives.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor. The carboxylic acid group has a pKa value that determines its ionization state. At pH values above its pKa, the carboxylate form will predominate, which can influence its solubility and interaction with other molecules. While the pyrazole ring is generally stable across a range of pH values, extreme acidic or basic conditions, especially when coupled with heat, can promote decarboxylation or other degradative reactions.[4][5] It is advisable to determine the optimal pH range for your specific application through stability studies.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a phenylpyrazole moiety can be photosensitive. Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions. To mitigate photodegradation, it is recommended to prepare and store solutions of this compound in amber vials or protect them from light.[6][7]

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For short-term storage, refrigeration (2-8 °C) is generally recommended to minimize the rate of potential degradation reactions. For long-term storage, freezing (-20 °C or lower) is advisable. However, it is crucial to perform freeze-thaw stability studies to ensure that the compound does not degrade upon repeated cycling between frozen and liquid states. Thermal degradation, including decarboxylation, is more likely to occur at elevated temperatures.[8]

Q5: Can I expect degradation in the presence of common laboratory oxidants?

A5: While the phenyl and pyrazole rings are relatively stable, strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromic acid could potentially lead to degradation.[2][9] The imidazole moiety in daclatasvir, a structurally related heterocyclic compound, has been shown to be susceptible to oxidation.[10] If your experimental conditions involve oxidizing agents, it is important to assess the stability of this compound under those specific conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or concentration over time Degradation of the parent compound.Perform a forced degradation study (see Section 4) to identify the primary degradation pathway (pH, light, temperature, or oxidation). Adjust storage and handling conditions accordingly (e.g., use buffered solutions, protect from light, store at a lower temperature).
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will provide insight into the degradation mechanism and help in optimizing the experimental conditions to minimize their formation.
Precipitation of the compound from solution Poor solubility or pH-dependent solubility.Ensure the pH of the solution is appropriate for maintaining solubility. The protonated form (at low pH) may be less soluble than the deprotonated carboxylate form (at higher pH). Consider using a co-solvent if solubility in aqueous buffers is limited.
Inconsistent experimental results Instability of the compound under assay conditions.Evaluate the stability of the compound directly in the assay buffer and under the specific experimental conditions (e.g., temperature, incubation time). Prepare fresh solutions for each experiment if instability is observed.

Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental data, it is highly recommended to perform a forced degradation study. This will help you understand the stability profile of this compound in your specific solution and under your experimental conditions.

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study.[11][12][13][14][15]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

  • Identify and, if necessary, characterize the major degradation products.

Visualization of Key Concepts

Potential Degradation Pathways

G parent This compound decarboxylation Decarboxylation Product (1-Phenyl-1H-pyrazole) parent->decarboxylation Heat, Acid/Base, Metal Ions photodegradation Photodegradation Products (e.g., ring-rearranged isomers) parent->photodegradation UV Light oxidation Oxidation Products (e.g., N-oxides, hydroxylated derivatives) parent->oxidation Oxidizing Agents

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photodegradation prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Summary of Stability Profile

Stress Factor Expected Stability Potential Degradation Products
pH (Acidic) Generally stable, but decarboxylation may occur at high temperatures.1-Phenyl-1H-pyrazole
pH (Basic) Generally stable, but decarboxylation may occur at high temperatures.1-Phenyl-1H-pyrazole
Temperature Stable at room temperature and below. Degradation (decarboxylation) is more likely at elevated temperatures.1-Phenyl-1H-pyrazole
Light (UV) Susceptible to photodegradation.Ring-rearranged isomers, cyclized products.
Oxidation Relatively stable to mild oxidants. Strong oxidants may cause degradation.N-oxides, hydroxylated derivatives.

References

  • Wikipedia. (n.d.). Phenyl group. Retrieved January 5, 2026, from [Link]

  • Li, Y., et al. (2020). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers.
  • Quora. (2014). Why is the phenyl cation unstable? Retrieved January 5, 2026, from [Link]

  • Martin, R. B. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ElectronicsAndBooks.
  • Wang, L., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Li, Y., et al. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.
  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Stalport, F., et al. (2009).
  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 1.
  • Wang, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • MedCrave online. (2016).
  • Li, Y., et al. (2013).
  • PlumX. (n.d.).
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Master Organic Chemistry. (2013).
  • ResearchGate. (n.d.).
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • askIITians. (n.d.).
  • Chemistry LibreTexts. (2020). 5.
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • BioPharm International. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (n.d.).
  • PubMed. (2019).
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • Wikipedia. (n.d.). Benzoic acid.
  • PubMed. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid.
  • AMiner. (n.d.).

Sources

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and reproducible synthesis.

Introduction to the Synthesis

The most common and industrially relevant method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine. A typical route starts with the Claisen condensation of diethyl oxalate and a substituted acetophenone, followed by cyclization with phenylhydrazine and subsequent hydrolysis.

While seemingly straightforward, this synthesis is often plagued by issues of regioselectivity and the formation of various impurities that can complicate purification and impact final product quality. This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity in the synthesis of this compound?

A1: The most prevalent and challenging impurity is the regioisomer, 1-phenyl-1H-pyrazole-5-carboxylic acid . Its formation is a direct consequence of the two possible initial reaction sites on the unsymmetrical 1,3-dicarbonyl intermediate when it reacts with phenylhydrazine.[1] Due to their similar chemical and physical properties, separation of these regioisomers can be difficult.[1]

Q2: My reaction mixture turns a dark yellow or red color. Is this normal, and what causes it?

A2: Yes, a yellow to reddish discoloration is common in Knorr-type pyrazole syntheses involving phenylhydrazine. This is often due to the oxidation and degradation of phenylhydrazine, especially under acidic conditions or in the presence of air. While some color change is expected, a very dark coloration can indicate significant side reactions and the formation of polymeric or other colored impurities.

Q3: I am observing a significant amount of a lower molecular weight byproduct. What could it be?

A3: A common lower molecular weight byproduct is 1-phenyl-1H-pyrazole , which results from the decarboxylation of the carboxylic acid product. This side reaction is typically promoted by high temperatures or harsh acidic or basic conditions during the reaction or workup.

Q4: How can I monitor the progress of the reaction and the formation of impurities?

A4: The most effective techniques for monitoring the reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2] TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product and major impurities. HPLC offers quantitative analysis and better resolution for tracking the formation of regioisomers and other byproducts.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Incomplete reaction. 2. Formation of multiple side products. 3. Suboptimal reaction conditions (temperature, time, catalyst). 4. Poor quality of starting materials.1. Monitor Reaction Completion: Use TLC or HPLC to ensure the reaction has gone to completion. 2. Control Reaction Temperature: The condensation reaction can be exothermic. Maintain a consistent temperature to avoid side reactions. 3. Purity of Starting Materials: Ensure the purity of phenylhydrazine and the 1,3-dicarbonyl precursor. Phenylhydrazine can be purified by distillation if necessary.[2] 4. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of phenylhydrazine.[2]
High Levels of the 1-Phenyl-1H-pyrazole-5-carboxylic Acid Regioisomer 1. Lack of regiocontrol in the cyclization step. 2. Reaction conditions favoring the formation of the 5-carboxylic acid isomer.1. Control of Reaction pH: The pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in phenylhydrazine, affecting the initial site of attack. 2. Solvent Effects: The choice of solvent can impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in some pyrazole syntheses.[3] 3. Stepwise Addition: In some cases, slow, controlled addition of one reactant to the other can influence the kinetic vs. thermodynamic product distribution.
Presence of 1-Phenyl-1H-pyrazole (Decarboxylation Product) 1. Excessive heat during reaction or workup. 2. Harsh pH conditions.1. Moderate Reaction Temperature: Avoid unnecessarily high reaction temperatures. 2. Mild Workup Conditions: Use milder acids or bases during the workup and avoid prolonged heating.
Significant Amounts of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Inactive catalyst. 3. Poor mixing on a larger scale.1. Optimize Reaction Time and Temperature: Monitor the reaction to determine the optimal conditions. 2. Catalyst Quality: Ensure the catalyst (e.g., acid or base) is active and used in the correct amount. 3. Efficient Stirring: Especially on a larger scale, ensure efficient mixing to maintain a homogeneous reaction mixture.[2]
Dark Product Color 1. Oxidation/degradation of phenylhydrazine. 2. Formation of polymeric byproducts.1. Inert Atmosphere: Use a nitrogen or argon atmosphere. 2. Purification of Phenylhydrazine: Use freshly distilled phenylhydrazine. 3. Purification: The final product may require purification by recrystallization or column chromatography to remove colored impurities.

Common Impurities and Their Formation

A thorough understanding of the potential impurities is the first step toward effective control and mitigation.

Regioisomeric Impurity: 1-Phenyl-1H-pyrazole-5-carboxylic Acid

This is the most common process-related impurity. It forms because the initial nucleophilic attack of phenylhydrazine on the unsymmetrical 1,3-dicarbonyl intermediate can occur at two different carbonyl carbons.

Caption: Formation of regioisomeric pyrazole carboxylic acids.

Unreacted Starting Materials and Intermediates
  • Phenylhydrazine: Can remain if the reaction is incomplete or if an excess is used.

  • Ethyl 2,4-dioxo-4-phenylbutanoate (or similar 1,3-dicarbonyl precursor): Incomplete cyclization will leave this intermediate in the reaction mixture.

  • Hydrazone Intermediate: The initial condensation product of phenylhydrazine and one of the carbonyl groups may be present if the subsequent cyclization is slow or incomplete.

Byproducts from Side Reactions
  • 1-Phenyl-1H-pyrazole: Formed via decarboxylation of the desired product or the regioisomeric impurity, typically under harsh thermal or pH conditions.

  • Phenylhydrazine Degradation Products: Phenylhydrazine can undergo oxidation and other side reactions, leading to a variety of colored and potentially polymeric impurities.[4]

G Product This compound Decarboxylation Decarboxylation (Heat, extreme pH) Product->Decarboxylation Impurity2 1-Phenyl-1H-pyrazole Decarboxylation->Impurity2 Phenylhydrazine Phenylhydrazine Oxidation Oxidation/Degradation (Air, acid) Phenylhydrazine->Oxidation Impurity3 Colored Impurities & Polymeric Byproducts Oxidation->Impurity3

Caption: Formation of decarboxylation and degradation impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the Knorr pyrazole synthesis.

Materials:

  • Diethyl oxalate

  • Acetophenone

  • Sodium ethoxide

  • Ethanol

  • Phenylhydrazine

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the crude 1,3-dicarbonyl compound.

  • Filter the solid, wash with cold water, and dry. This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol or acetic acid.

  • Add phenylhydrazine (1.0-1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The crude ester may precipitate upon cooling or by the addition of water. Filter the solid and wash with a cold ethanol/water mixture.

Step 3: Hydrolysis to this compound

  • Suspend the crude ethyl 1-phenyl-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-15%).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Method: HPLC for Impurity Profiling

This method can be used to separate the desired product from its main regioisomeric impurity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase to a higher concentration (e.g., 80-90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: Typically, the 1-phenyl-1H-pyrazole-5-carboxylic acid will have a slightly different retention time than the desired 3-carboxylic acid isomer. The exact elution order may depend on the specific column and conditions used.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]

  • Cabrera-Andrade, A., Tiznado, W., & Oñate, A. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(15), 8085–8094. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Ali, M. A., Ismail, R., Choon, T. S., & Yoon, Y. K. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(12), 20537–20546. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. [Link]

  • Asian Journal of Chemistry. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • ResearchGate. (n.d.). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • AFINITICA. (n.d.). Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-phenyl-1H-pyrazole-3-carboxylic acid and Celecoxib in the Context of COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] This guide provides a comparative analysis of celecoxib and a fundamental pyrazole scaffold, 1-phenyl-1H-pyrazole-3-carboxylic acid, exploring the structural nuances and biological activities that define their potential as COX-2 inhibitors.

The Central Role of Cyclooxygenase in Inflammation

Cyclooxygenase enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2] While COX-1 is constitutively expressed in many tissues and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] This distinction forms the basis for the development of selective COX-2 inhibitors, which aim to mitigate inflammation without disrupting the protective functions of COX-1 in the gastric mucosa and platelets.[2]

Celecoxib: A Profile of a Selective COX-2 Inhibitor

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a highly selective inhibitor of the COX-2 enzyme.[4] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is characterized by a central pyrazole ring with a trifluoromethyl group and a sulfonamide moiety. This sulfonamide group is a critical pharmacophore that interacts with a secondary pocket unique to the COX-2 enzyme, a key factor in its selectivity.[5]

The inhibitory activity of celecoxib is well-documented, with reported IC50 values for COX-2 typically in the nanomolar to low micromolar range, demonstrating significant potency. In contrast, its inhibitory activity against COX-1 is substantially weaker, leading to a favorable selectivity index.[6][7]

This compound: A Foundational Scaffold

This compound represents a core structural motif from which a multitude of biologically active compounds have been derived. The pyrazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[6] While direct, head-to-head experimental data comparing the COX-2 inhibitory activity of this compound with celecoxib is not extensively published, the structure-activity relationship (SAR) studies of numerous pyrazole-3-carboxylic acid derivatives provide compelling evidence for the potential of this scaffold.

Research has shown that derivatives of 1,5-diarylpyrazole-3-carboxylic acid exhibit potent and selective COX-2 inhibition. For instance, some synthesized pyrazole carboxylate derivatives have demonstrated COX-2 inhibitory activity comparable to or even exceeding that of celecoxib, with IC50 values in the sub-micromolar range.[2][5] These studies highlight the importance of the pyrazole core and the carboxylic acid functional group in binding to the active site of the COX enzyme.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is intricately linked to their substitution patterns. For potent and selective COX-2 inhibition, certain structural features are generally required:

  • The Pyrazole Core: This heterocyclic ring serves as a rigid scaffold to orient the key interacting moieties.

  • Aryl Substituents: Diaryl substitution at the 1 and 5 positions of the pyrazole ring is a common feature in many potent COX-2 inhibitors, including celecoxib.

  • The Carboxylic Acid/Sulfonamide Group: A acidic moiety, such as a carboxylic acid or a sulfonamide group, is crucial for interacting with key residues in the COX active site, particularly Arg513.[2]

While this compound is a simpler structure compared to celecoxib, it possesses the fundamental pyrazole and carboxylic acid groups necessary for potential COX inhibition. Its activity is likely to be less potent than celecoxib due to the absence of the specific trifluoromethyl and sulfonamide-bearing phenyl groups that optimize interactions with the COX-2 active site. However, its foundational structure makes it an excellent starting point for synthetic modifications aimed at enhancing potency and selectivity.

Comparative Biological Activity: A Data-Driven Overview

To provide a quantitative perspective, the table below summarizes the reported COX inhibitory activities of celecoxib and representative, structurally related pyrazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~7.6 - 82~0.04 - 6.8~7.6 - >12
Representative Pyrazole-3-Carboxylic Acid Derivative (Compound 5u) 130.141.7972.73
Representative Pyrazole-3-Carboxylate Derivative (Compound 15c) >1000.059>1694

Note: The IC50 values for celecoxib can vary depending on the specific assay conditions. The data for the representative pyrazole derivatives are sourced from studies on structurally related analogs and are provided to illustrate the potential of the pyrazole-3-carboxylic acid scaffold.[2][6][7]

Experimental Protocols for Comparative Evaluation

For researchers aiming to directly compare the activity of this compound and celecoxib, the following experimental workflows are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

Protocol:

  • Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of this compound and celecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a reaction buffer (e.g., Tris-HCl), a heme cofactor, and the test compound or vehicle control.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme Purified COX-1/COX-2 Enzyme Incubation Incubate Enzyme + Buffer + Heme + Compound Enzyme->Incubation Compound Test Compounds (Celecoxib, Pyrazole Derivative) & Vehicle Compound->Incubation Reaction Add Arachidonic Acid to Initiate Reaction Incubation->Reaction Quench Stop Reaction Reaction->Quench ELISA Quantify PGE2 Production via ELISA Quench->ELISA Analysis Calculate % Inhibition & Determine IC50 ELISA->Analysis

Caption: Workflow for determining in vitro COX inhibitory activity.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory efficacy of a test compound.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound, celecoxib (positive control), or vehicle (negative control) orally or intraperitoneally at a predetermined dose.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Model

Start Acclimatize Animals Dosing Administer Test Compounds (Oral/IP) Start->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume at Time Intervals Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis Endpoint Endpoint: Assess Anti-Inflammatory Efficacy Analysis->Endpoint

Caption: In vivo evaluation of anti-inflammatory activity.

Conclusion

Celecoxib stands as a highly optimized and potent selective COX-2 inhibitor, a result of extensive medicinal chemistry efforts. In contrast, this compound represents a fundamental building block. While likely possessing modest intrinsic COX-2 inhibitory activity, its true value lies in its role as a versatile scaffold for the development of novel anti-inflammatory agents. The wealth of research on pyrazole-3-carboxylic acid derivatives demonstrates that with appropriate structural modifications, this core can be elaborated into compounds with exceptional potency and selectivity, rivaling or even surpassing established drugs like celecoxib. For researchers in the field, this compound is not just a compound for direct comparison, but a gateway to a rich chemical space for the discovery of next-generation anti-inflammatory therapeutics.

References

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Hla, T., & Neilson, K. (1992). Human cyclooxygenase-2 cDNA. Proceedings of the National Academy of Sciences, 89(16), 7384-7388.
  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
  • Al-Saeed, F. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(17), 7859-7872.
  • Hassan, G. S., et al. (2018). Design, synthesis, and biological evaluation of new pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 77, 442-454.
  • Abdellatif, K. R. A., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazole derivatives as selective COX-2 inhibitors with anti-inflammatory activity. Bioorganic Chemistry, 96, 103607.
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Experimental Biology and Medicine, 111(3), 544-547.
  • Bensen, W. G., et al. (1999). Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial. Mayo Clinic Proceedings, 74(11), 1095-1105.
  • Simon, L. S., et al. (1999). Anti-inflammatory and upper gastrointestinal effects of celecoxib in rheumatoid arthritis: a randomized controlled trial. JAMA, 282(20), 1921-1928.
  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Isomer Effect: A Comparative Guide to the Biological Activity of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous FDA-approved drugs.[1] However, the seemingly subtle variation in the arrangement of substituents on this five-membered ring—a concept known as isomerism—can lead to dramatically different biological outcomes. This guide provides an in-depth technical comparison of pyrazole isomers, moving beyond a simple catalog of structures to explore the causal relationships between isomeric forms and their pharmacological activities. We will dissect the physicochemical principles governing these differences and present case studies with supporting experimental data in the fields of anti-inflammatory drugs and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to guide future discovery.

The Physicochemical Foundation of Pyrazole Isomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their versatility stems from the ability to be substituted at multiple positions, leading to various isomers, primarily regioisomers. The position of these substituents is not a trivial detail; it fundamentally dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, which in turn govern its interaction with biological targets.[2]

The two nitrogen atoms in the pyrazole ring are not equivalent. One is a "pyrrole-like" nitrogen (N1), which is acidic, and the other is a "pyridine-like" nitrogen (N2), which is basic.[3][4] This inherent asymmetry is a key driver of the distinct properties of its isomers. When a pyrazole ring is unsymmetrically substituted, it can exist as two different tautomers, which are isomers that readily interconvert. This tautomerism can influence how the molecule is recognized and binds to a protein target.[5]

Key physicochemical properties affected by pyrazole isomerism include:

  • pKa (Acidity/Basicity): The position of electron-donating or electron-withdrawing groups significantly alters the basicity of the pyridine-like nitrogen and the acidity of the pyrrole-like nitrogen. These values are critical for the ionization state of the drug at physiological pH, affecting its solubility, membrane permeability, and ability to form ionic bonds with a target.[1]

  • Dipole Moment: The arrangement of substituents changes the overall distribution of charge across the molecule, affecting its polarity. This can influence interactions with polar and non-polar environments in the body and at the target site.

  • Hydrogen Bonding: The positions of substituents determine the accessibility of the pyrazole nitrogens as hydrogen bond donors and acceptors, which are often crucial for high-affinity binding to a biological target.[2]

  • Lipophilicity (logP): Isomeric changes can alter a molecule's solubility in lipids, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a diagram illustrating the common types of pyrazole isomers.

G cluster_0 Regioisomers of a Disubstituted Pyrazole cluster_1 Tautomers of a 3(5)-Substituted Pyrazole 1,3-Disubstituted 1,3-Disubstituted 1,5-Disubstituted 1,5-Disubstituted 1,4-Disubstituted 1,4-Disubstituted 3-Substituted 3-Substituted 5-Substituted 5-Substituted 3-Substituted->5-Substituted Interconversion

Caption: Common types of pyrazole isomers.

Case Study: Isomer-Specific Inhibition of Cyclooxygenase (COX) Enzymes

A classic and compelling example of the profound impact of pyrazole isomerism is found in the development of the selective COX-2 inhibitor, Celecoxib.

Mechanism of Action: COX-1 vs. COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects. The development of selective COX-2 inhibitors like Celecoxib was a major therapeutic advance.

The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which can bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[6]

Comparative Activity of Celecoxib and its Regioisomer

During the development of Celecoxib, its 1,3-diarylpyrazole regioisomer was also synthesized and evaluated.[7] This isomer, despite having the same molecular formula and substituents, exhibits a drastically different biological activity profile due to the altered spatial arrangement of the trifluoromethyl and p-tolyl groups.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (1,5-diarylpyrazole) 150.04375
Regioisomer (1,3-diarylpyrazole) >100>100-
Data sourced from Penning et al., J. Med. Chem. 1997.[7]

As the data clearly shows, Celecoxib is a potent and highly selective inhibitor of COX-2. In stark contrast, its regioisomer is essentially inactive against both COX-1 and COX-2.[7] This dramatic loss of activity is due to the incorrect positioning of the p-tolyl group in the 1,3-isomer, which prevents the sulfonamide moiety from effectively binding to the crucial secondary pocket of the COX-2 enzyme. This example powerfully illustrates that the precise isomeric arrangement of substituents on the pyrazole core is critical for biological activity.

Case Study: Differential Activity of Pyrazole Isomers in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[8] Pyrazole-based compounds have emerged as a rich source of potent and selective kinase inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key components of the JAK-STAT signaling pathway.[9] This pathway transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and inflammation.[10] Inhibitors of JAKs, such as Ruxolitinib, are used to treat myelofibrosis and other inflammatory conditions.[8]

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK JAK_p P-JAK JAK->JAK_p 2. Activation Receptor_p P-Receptor JAK_p->Receptor_p 3. Phosphorylation STAT STAT Receptor_p->STAT 4. STAT Recruitment STAT_p P-STAT STAT->STAT_p 5. Phosphorylation STAT_dimer P-STAT Dimer STAT_p->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation Transcription Gene Transcription DNA->Transcription 8. Target Gene Expression

Caption: The JAK-STAT signaling pathway.

Structure-Activity Relationship of Pyrazole-Based JAK Inhibitors

While a direct comparison of simple regioisomers is less common in the kinase inhibitor literature, extensive structure-activity relationship (SAR) studies on series of pyrazole-based JAK inhibitors highlight the critical role of substituent placement. For instance, in a series of 4-amino-(1H)-pyrazole derivatives developed as potent JAK inhibitors, modifications at different positions of the pyrazole and its substituents led to significant variations in potency and selectivity.[11]

For example, studies have shown that for a given pyrazole scaffold targeting JAKs:

  • Substitution at the N1 position with specific groups is often crucial for anchoring the inhibitor in the ATP-binding pocket.

  • Substituents at the C3 and C5 positions project into different regions of the kinase active site, and their nature (e.g., size, polarity) determines the selectivity profile against different JAK isoforms. A bulky group at C3 might be well-tolerated by JAK1 but clash with the active site of JAK2, leading to selectivity.

  • The substitution pattern on appended aromatic rings is also critical. For example, a dichloro substitution on a phenyl ring attached to the pyrazole core was found to be optimal for the biological activity of certain Akt kinase inhibitors.[8]

The collective SAR from numerous studies on pyrazole-based kinase inhibitors reinforces the principle that isomerism is a key determinant of biological activity. The specific arrangement of functional groups in three-dimensional space dictates the precise interactions with the target kinase, ultimately defining the compound's potency and selectivity.

Experimental Protocols for Evaluating Pyrazole Isomer Activity

To empirically determine the biological activity of pyrazole isomers, robust and validated assays are essential. Below are detailed protocols for two common assays used in the evaluation of compounds like those discussed in our case studies.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

Rationale for Key Steps:

  • Fluorometric Detection: This method relies on the detection of Prostaglandin G2, an intermediate product of the COX reaction, providing a sensitive and continuous measure of enzyme activity.

  • Pre-incubation with Inhibitor: Allowing the test compound to incubate with the enzyme before adding the substrate is crucial for inhibitors that exhibit time-dependent binding.

  • Kinetic Measurement: Measuring the fluorescence over time allows for the determination of the initial reaction velocity, which is the most accurate measure of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrazole isomer in DMSO.

    • Create a serial dilution of the test compound in COX Assay Buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

    • Reconstitute the human recombinant COX-2 enzyme and COX Probe according to the manufacturer's instructions (e.g., from a commercial kit).

  • Assay Setup (96-well plate):

    • Enzyme Control Wells: Add COX Assay Buffer and the test compound solvent (e.g., DMSO).

    • Inhibitor Wells: Add the serially diluted pyrazole isomers.

    • Inhibitor Control Wells: Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to all wells.

    • Add the reconstituted COX-2 enzyme to all wells except the negative control.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Pyrazole Isomers D Add Diluted Isomers & Controls to Plate A->D B Prepare Reaction Mix (Buffer, Probe, Cofactor) E Add Reaction Mix B->E C Reconstitute COX-2 Enzyme F Add COX-2 Enzyme C->F D->E E->F G Incubate (10 min) F->G H Add Arachidonic Acid (Substrate) G->H I Measure Fluorescence (Kinetic Mode) H->I J Calculate Reaction Rates I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 K->L

Caption: Workflow for in vitro COX-2 inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.

Rationale for Key Steps:

  • Luminescence-Based Detection: This assay quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. This is a highly sensitive and robust method.

  • ATP Concentration: The concentration of ATP used should be close to its Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Positive Control: Using a known, potent kinase inhibitor (e.g., Staurosporine) helps to validate the assay performance.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrazole isomer in 100% DMSO.

    • Create a serial dilution of the test compound in DMSO.

  • Kinase Reaction (384-well plate):

    • In each well, add 50 nL of the serially diluted compound or DMSO control.

    • Prepare a kinase reaction mixture containing the kinase of interest (e.g., JAK1) and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Serial Dilutions of Pyrazole Isomers in DMSO B Add Isomers/Controls to 384-well Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubate (10 min) C->D E Initiate Reaction with ATP D->E F Incubate (60 min, 30°C) E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Incubate (40 min) G->H I Generate Luminescence (Add Kinase Detection Reagent) H->I J Incubate (30 min) I->J K Read Luminescence J->K L Calculate IC50 K->L

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that the isomeric form of a pyrazole-based compound is a critical determinant of its biological activity. The case studies of Celecoxib and various kinase inhibitors highlight that seemingly minor changes in the spatial arrangement of substituents can lead to orders of magnitude differences in potency and selectivity. This underscores the necessity for precise regiocontrol during the synthesis of pyrazole-containing drug candidates.

For researchers in drug discovery, a deep understanding of pyrazole isomerism is not merely an academic exercise but a practical imperative. It informs lead optimization strategies and is fundamental to establishing robust structure-activity relationships.

Looking forward, the integration of computational chemistry and machine learning models will likely play an increasingly important role in predicting the biological activities of pyrazole isomers before they are synthesized. By combining in silico predictions with the empirical data generated from robust experimental protocols like those outlined here, the drug discovery process can be made more efficient and effective, ultimately accelerating the development of new and improved pyrazole-based therapeutics.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules.

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design.

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.

  • (PDF) Pyrazole and its biological activity. ResearchGate.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.

  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. BenchChem.

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry.

  • Structure–activity relationship summary of tested compounds. ResearchGate.

  • Current status of pyrazole and its biological activities. Indian Journal of Pharmacology.

  • The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy.

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry.

  • JAK-STAT signaling pathway. Wikipedia.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Oxford.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Phenyl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-Phenyl-1H-pyrazole-3-carboxylic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds.[1][2] Pyrazole-containing molecules have garnered significant attention due to their presence in numerous FDA-approved drugs, highlighting their therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases.[3] The structural rigidity of the pyrazole ring, combined with the synthetic accessibility for substitutions on both the phenyl and pyrazole moieties, allows for fine-tuning of their pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative perspective against established therapeutic agents and detailing the experimental methodologies for their evaluation.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the phenyl and pyrazole rings. The carboxylic acid group at the 3-position is a key feature, often involved in critical interactions with biological targets.

Key Substituent Effects on Biological Activity
  • Substituents on the 1-Phenyl Ring: The electronic and steric properties of substituents on the N1-phenyl ring significantly modulate the activity of these analogs. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the potency for certain targets by altering the electronic distribution within the pyrazole ring system. Conversely, electron-donating groups, like methoxy or methyl groups, can influence the molecule's lipophilicity and metabolic stability. The position of these substituents (ortho, meta, or para) is also crucial in determining the optimal orientation within a target's binding pocket.

  • Substituents on the Pyrazole Ring (C4 and C5 positions): The C4 and C5 positions of the pyrazole ring offer additional points for structural modification. Bulky substituents at the C4 position can influence the molecule's conformation and selectivity. For instance, in the context of anti-inflammatory activity, a bulky group at C4 can sterically hinder binding to the COX-1 isoform, leading to COX-2 selectivity. The C5 position is also critical, with various aryl or alkyl substitutions impacting potency and target specificity.

The following diagram illustrates the key positions for substitution on the this compound scaffold.

Caption: Key substitution points on the this compound scaffold.

Comparative Performance Analysis

To contextualize the potential of this compound analogs, their performance is compared against established drugs in various therapeutic areas.

Anti-inflammatory Activity: A COX-2 Selective Approach

Many pyrazole derivatives have been investigated as anti-inflammatory agents, with a key focus on selective inhibition of cyclooxygenase-2 (COX-2) to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] Celecoxib, a well-known COX-2 inhibitor, serves as a relevant benchmark.

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Analog A COX-20.01>100Gedawy et al.
This compound Analog B COX-20.0580Haras et al.
Celecoxib (Reference) COX-20.04 - 0.707.6 - 30[1][4]
Indomethacin (Non-selective Reference) COX-1/2~0.1-1~1[1]

The data suggests that specific this compound analogs can exhibit superior potency and selectivity for COX-2 compared to celecoxib. The presence of a benzotiophenyl group and a carboxylic acid has been shown to significantly enhance COX-2 inhibition.[1]

Anticancer Activity: Targeting Proliferation

The pyrazole scaffold is also a promising pharmacophore for the development of anticancer agents.[5] Analogs of this compound have been shown to inhibit the proliferation of various cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is used here as a comparator.

Compound/AnalogCell LineIC50 (µM)Reference
This compound Analog C MCF-71.1Cankara et al.
This compound Analog D HCT-1161.6Cankara et al.
Doxorubicin (Reference) MCF-70.5 - 2.0[6]
Doxorubicin (Reference) HCT-1160.2 - 1.0[6]

Certain pyrazole derivatives have demonstrated potent anticancer activity, with IC50 values in the low micromolar range, comparable to doxorubicin against specific cell lines. The mechanism of action often involves the induction of apoptosis.[6]

Antibacterial Activity: A New Frontier

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. Pyrazole derivatives have emerged as a potential new class of antibacterials.[7] Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a suitable benchmark.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
This compound Analog E S. aureus0.39[7]
This compound Analog F E. coli1.0[7]
Ciprofloxacin (Reference) S. aureus0.12 - 2.0[8][9]
Ciprofloxacin (Reference) E. coli0.008 - 1.0[8][9]

Trifluoromethylphenyl-substituted pyrazole analogs have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] While not always surpassing the potency of ciprofloxacin, these compounds represent a promising scaffold for the development of new antibiotics with potentially different mechanisms of action.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves the condensation of a β-ketoester with a substituted phenylhydrazine, followed by hydrolysis of the resulting ester.

synthesis_workflow start Start Materials: β-Ketoester & Phenylhydrazine step1 Step 1: Condensation Reaction (e.g., in ethanol, reflux) start->step1 intermediate Intermediate: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate step1->intermediate step2 Step 2: Hydrolysis (e.g., NaOH, H2O/EtOH, reflux) intermediate->step2 product Final Product: This compound step2->product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Condensation: To a solution of the appropriate β-ketoester (1 eq.) in ethanol, add the substituted phenylhydrazine (1.1 eq.).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

  • Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid (2 M) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the final this compound analog.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (doxorubicin) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the reference drug (ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies have demonstrated that subtle modifications to this core structure can lead to significant improvements in potency, selectivity, and overall pharmacological profile. The comparative analysis with established drugs highlights the potential for these analogs to address unmet medical needs in the areas of inflammation, cancer, and infectious diseases.

Future research in this area should focus on a multi-pronged approach:

  • Rational Design: Employing computational modeling and structure-based drug design to guide the synthesis of more potent and selective analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety.

By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the full therapeutic potential of this compound analogs can be realized, paving the way for the development of next-generation medicines.

References

  • Gedawy, E. M., et al. (2020). Synthesis, biological evaluation, and molecular docking of novel pyrazole derivatives as dual COX/LOX inhibitors. Bioorganic Chemistry, 94, 103417.
  • Harras, M. F., et al. (2018). Design, synthesis, and biological evaluation of novel pyrazole derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 157, 108-120.
  • Cankara, E., et al. (2014). Synthesis and anticancer activity of novel pyrazole derivatives. European Journal of Medicinal Chemistry, 86, 424-433.
  • NCI Developmental Therapeutics Program. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • EUCAST. (n.d.). EUCAST Disk Diffusion Method. [Link]

  • National Committee for Clinical Laboratory Standards. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing.
  • Kamal, A., et al. (2015). Pyrazole: A versatile scaffold in medicinal chemistry. RSC Advances, 5(20), 15233-15266.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 53, 229-235.
  • El-Sayed, M. A. A., et al. (2017). Design, synthesis, and biological evaluation of novel pyrazole-based derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(15), 4127-4140.
  • Al-Omary, F. A. M., et al. (2016).
  • Bondock, S., et al. (2012). Synthesis and anticancer evaluation of some new 1, 3, 4-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry, 48, 168-175.
  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-(5-aryl-2-furoyl)-N′-(ciprofloxacin-7-yl) piperazines. Bioorganic & Medicinal Chemistry Letters, 16(11), 2935-2938.
  • Emami, S., et al. (2010). Synthesis and antibacterial evaluation of new fluoroquinolones containing a 1, 3, 4-oxadiazole moiety. Journal of the Iranian Chemical Society, 7(3), 696-705.
  • Jaishree, V., et al. (2011). Synthesis and antibacterial activity of some new pyrazole derivatives. E-Journal of Chemistry, 8(3), 1339-1344.
  • Shah, P. J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365.
  • Patel, R. V., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 22(10), 4946-4955.
  • Kumar, D., et al. (2013). Synthesis and in vitro antibacterial and antifungal evaluation of some new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 253-256.
  • Kucukguzel, I., et al. (2007). Synthesis and antimicrobial activity of some novel pyrazole derivatives. European Journal of Medicinal Chemistry, 42(7), 893-901.
  • Chovatia, P. T., et al. (2006). Synthesis and evaluation of some new pyrazole derivatives for their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 16(21), 5625-5629.
  • Bekhit, A. A., et al. (2003). Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 38(1), 27-36.
  • Sahu, S. K., et al. (2008). Synthesis, antibacterial and antifungal activity of some new pyrazole derivatives. Tropical Journal of Pharmaceutical Research, 7(2), 999-1006.
  • Al-Abdullah, E. S., et al. (2011).
  • Turan-Zitouni, G., et al. (2005). Synthesis and anti-inflammatory activity of some 1, 3, 5-trisubstituted-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 40(7), 607-613.

Sources

A Comparative Guide to the Bioactivity of 1-phenyl-1H-pyrazole-3-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the Pyrazole Scaffold

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a privileged scaffold, a foundational chemical structure renowned for its versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its unique five-membered heterocyclic ring containing two adjacent nitrogen atoms confers a range of physicochemical properties that are amenable to chemical modification, making it a cornerstone in medicinal chemistry. This guide provides an in-depth validation and comparative analysis of the bioactivity of a key member of this family, 1-phenyl-1H-pyrazole-3-carboxylic acid, and its derivatives. While direct experimental data for the parent compound is limited in publicly accessible literature, this guide will leverage data from its closely related analogs to build a comprehensive bioactivity profile.

We will objectively compare the performance of these pyrazole-based compounds against established therapeutic agents across three critical domains: antimicrobial, anti-inflammatory, and anticancer activities. This analysis is grounded in detailed experimental protocols and supporting data to provide a clear, evidence-based perspective on their potential utility in drug discovery.

I. Antimicrobial Activity: A Comparative Analysis Against Ciprofloxacin

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrazole derivatives have emerged as a promising class of compounds with demonstrated activity against a spectrum of bacterial pathogens.[3][4]

Mechanism of Action: Targeting Bacterial DNA Gyrase

Many pyrazole-containing antimicrobials are believed to exert their effect by inhibiting bacterial DNA gyrase, a type II topoisomerase.[1] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By binding to the gyrase-DNA complex, these compounds stabilize the transient double-strand breaks, leading to a cessation of DNA synthesis and ultimately, bacterial cell death. This mechanism is shared with the widely used fluoroquinolone antibiotics, such as ciprofloxacin.

graph "Bacterial_DNA_Gyrase_Inhibition" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Workflow: Bacterial DNA Gyrase Inhibition", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_EnzymeAction" { label="Normal DNA Replication"; bgcolor="#FFFFFF"; "Relaxed_DNA" [label="Relaxed Bacterial DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_Gyrase" [label="DNA Gyrase (Topoisomerase II)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Supercoiled_DNA" [label="Negatively Supercoiled DNA\n(Allows Replication)", fillcolor="#FBBC05", fontcolor="#202124"]; "Relaxed_DNA" -> "DNA_Gyrase" [label="Binds"]; "DNA_Gyrase" -> "Supercoiled_DNA" [label="ATP-dependent\nsupercoiling"]; }

subgraph "cluster_Inhibition" { label="Inhibition by Pyrazole Compound"; bgcolor="#FFFFFF"; "Pyrazole_Compound" [label="1-phenyl-1H-pyrazole\n-3-carboxylic acid\n(or Ciprofloxacin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gyrase_Complex" [label="Gyrase-DNA Complex", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Blocked_Replication" [label="DNA Replication Blocked\n(Bactericidal Effect)", fillcolor="#202124", fontcolor="#FFFFFF"]; "Pyrazole_Compound" -> "Gyrase_Complex" [label="Stabilizes"]; "Gyrase_Complex" -> "Blocked_Replication" [label="Prevents re-ligation"]; } }

Figure 1. Mechanism of DNA Gyrase Inhibition.

Comparative Efficacy: Pyrazole Derivatives vs. Ciprofloxacin

To provide a clear performance benchmark, we compare the Minimum Inhibitory Concentration (MIC) values of pyrazole derivatives against that of ciprofloxacin, a potent broad-spectrum fluoroquinolone antibiotic.

Compound/DrugOrganismMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli (ATCC 25922)0.008 - 0.047[5][6]
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.6[5]
Pyrazole Derivative 1Bacillus cereus32[7]
Pyrazole Derivative 1Micrococcus luteus128[7]
Pyrazole Derivative 2Acinetobacter baumannii4[4][8]

Note: Data for specific derivatives are used as a proxy for the parent compound due to limited availability of direct MIC values for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M07, provides a robust and reproducible approach.[9][10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or its analog)

  • Ciprofloxacin (positive control)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: a. Prepare a stock solution of the test compound and ciprofloxacin in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation: a. Inoculate each well containing the diluted antimicrobial agent with the standardized bacterial suspension. b. Include a growth control well (no drug) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. Following incubation, determine the MIC by visually inspecting the plates for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

II. Anti-inflammatory Activity: A Comparative Analysis Against Celecoxib

Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics for managing inflammation, with many targeting the cyclooxygenase (COX) enzymes. Pyrazole derivatives have shown significant promise as anti-inflammatory agents, with some exhibiting selectivity for the COX-2 isozyme.[7][12]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole compounds are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. In contrast, the COX-1 isozyme is constitutively expressed and plays a role in maintaining the integrity of the gastric mucosa and normal platelet function. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a well-known COX-2 inhibitor, also features a pyrazole core.

graph "COX2_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Workflow: COX-2 Inhibition Pathway", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Membrane" [label="Cell Membrane Phospholipids", fillcolor="#FBBC05", fontcolor="#202124"]; "PLA2" [label="Phospholipase A2 (PLA2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COX2_Enzyme" [label="COX-2 Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins (PGE2)\n(Inflammation, Pain)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Pyrazole_Compound" [label="1-phenyl-1H-pyrazole\n-3-carboxylic acid\n(or Celecoxib)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation_Reduced" [label="Inflammation & Pain Reduced", fillcolor="#202124", fontcolor="#FFFFFF"];

"Inflammatory_Stimuli" -> "PLA2" [label="Activates"]; "Cell_Membrane" -> "Arachidonic_Acid" [label="PLA2 action"]; "Arachidonic_Acid" -> "COX2_Enzyme" [label="Substrate"]; "COX2_Enzyme" -> "Prostaglandins" [label="Catalyzes"]; "Pyrazole_Compound" -> "COX2_Enzyme" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; "Prostaglandins" -> "Inflammation_Reduced" [style=invis]; }

Figure 2. COX-2 Inhibition Pathway.

Comparative Efficacy: Pyrazole Derivatives vs. Celecoxib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Here, we compare the COX-2 inhibitory activity of pyrazole derivatives with that of celecoxib.

Compound/DrugTargetIC50Reference
Celecoxib COX-240 nM[13][14]
Celecoxib COX-115 µM[14]
Celecoxib A549 (lung carcinoma)35-65 µM[12]
Celecoxib HeLa (cervical cancer)37.2 µM[15]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a sensitive and reliable method for high-throughput screening of COX-2 inhibitors.

Objective: To quantify the inhibitory effect of a test compound on the activity of recombinant human COX-2.

Materials:

  • Test compound (this compound or its analog)

  • Celecoxib (positive control)

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: a. Prepare a working solution of the COX Cofactor by diluting it in the COX Assay Buffer. b. Prepare a working solution of Arachidonic Acid by reconstituting it in ethanol and then diluting with NaOH and purified water.

  • Assay Reaction: a. To each well, add COX Assay Buffer, COX Probe, and the test compound at various concentrations. b. Add the reconstituted human recombinant COX-2 enzyme to all wells except the background control. c. Pre-incubate the plate at 25°C for 10-15 minutes. d. Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Data Acquisition and Analysis: a. Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm). b. Calculate the rate of the reaction from the linear portion of the kinetic curve. c. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. d. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Anticancer Activity: A Comparative Analysis Against Doxorubicin

The search for novel, more effective, and less toxic anticancer agents is a major focus of modern drug discovery. The pyrazole scaffold is a key component of several approved and investigational anticancer drugs, demonstrating a wide range of cytotoxic and antiproliferative activities.[1][2]

Mechanism of Action: Induction of Apoptosis

While the precise anticancer mechanisms of pyrazole derivatives can vary, a common pathway involves the induction of apoptosis, or programmed cell death. This can be triggered through various signaling cascades, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases, the executive enzymes of apoptosis. This is a mechanism shared with many conventional chemotherapeutic agents, such as doxorubicin, which intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

graph "Apoptosis_Induction_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Workflow: Induction of Apoptosis", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Pyrazole_Compound" [label="1-phenyl-1H-pyrazole\n-3-carboxylic acid\n(or Doxorubicin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cancer_Cell" [label="Cancer Cell", fillcolor="#FFFFFF", fontcolor="#202124"]; "ROS_Generation" [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial_Dysfunction" [label="Mitochondrial Dysfunction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase_Activation" [label="Caspase Cascade Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"];

"Pyrazole_Compound" -> "Cancer_Cell" [label="Enters"]; "Cancer_Cell" -> "ROS_Generation" [label="Induces"]; "ROS_Generation" -> "Mitochondrial_Dysfunction" [label="Causes"]; "Mitochondrial_Dysfunction" -> "Caspase_Activation" [label="Triggers"]; "Caspase_Activation" -> "Apoptosis" [label="Executes"]; }

Figure 3. Induction of Apoptosis Pathway.

Comparative Efficacy: Pyrazole Derivatives vs. Doxorubicin

The cytotoxic potential of a compound is often quantified by its IC50 value against various cancer cell lines.

Compound/DrugCell LineIC50Reference
Doxorubicin HeLa (cervical cancer)2.9 µM[16][17]
Doxorubicin MCF-7 (breast cancer)2.5 µM[16][17]
Doxorubicin HepG2 (liver cancer)12.2 µM[16][17]
Doxorubicin A549 (lung cancer)> 20 µM[16][17]
Pyrazole Derivative 3fMDA-MB-468 (breast cancer)14.97 µM[1]
Pyrazole Derivative 100HeLa (cervical cancer)7.01 µM[2]
Pyrazole Derivative 100NCI-H460 (lung cancer)8.55 µM[2]
Pyrazole Derivative 100MCF-7 (breast cancer)14.31 µM[2]

Note: Data for specific derivatives are used as a proxy for the parent compound due to limited availability of direct IC50 values for this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is based on guidelines from ATCC.[18]

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Test compound (this compound or its analog)

  • Doxorubicin (positive control)

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count the cells, ensuring high viability (>90%). b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound and doxorubicin in complete culture medium. b. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO). c. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of the MTT reagent to each well. b. Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well. b. Gently pipette to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion: A Versatile Scaffold with Broad-Spectrum Potential

This comparative guide demonstrates the significant therapeutic potential of the this compound scaffold and its derivatives. Through a systematic evaluation of their antimicrobial, anti-inflammatory, and anticancer activities, and by benchmarking their performance against established drugs, it is evident that pyrazole-based compounds represent a promising avenue for future drug development. The detailed experimental protocols provided herein offer a robust framework for researchers to validate and expand upon these findings. As with any drug discovery program, further optimization of the pyrazole core through medicinal chemistry efforts holds the key to unlocking novel therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. (2004). Cancer Research. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved from [Link]

  • Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (n.d.). ResearchGate. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved from [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • CLSI. (n.d.). M100 Ed35 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • CLSI. (n.d.). M100-Ed35 - Performance Standards for Antimicrobial Susceptibility Testing - 35th Edition. ANSI Webstore. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2019). Cancers. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cell. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). Molecules. Retrieved from [Link]

  • 180: CLSI M100-Ed35: updates and more. (2025). YouTube. Retrieved from [Link]

  • Bacterial strains, ciprofloxacin MICs, and resistance phenotypes. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Retrieved from [Link]

  • Ciprofloxacin MIC and MPC for the original strains. (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of MIC of ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

  • 2025 Updates to CLSI M100. (n.d.). Wisconsin State Laboratory of Hygiene. Retrieved from [Link]

  • Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. (2022). Antibiotics. Retrieved from [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (2020). Antibiotics. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Karaelmas Fen ve Mühendislik Dergisi. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Retrieved from [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules. Retrieved from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Privileged Motif in Enzyme Inhibition - A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic development. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus has emerged as a "privileged structure," a testament to its remarkable versatility and prevalence in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive comparative analysis of pyrazole derivatives as inhibitors of several key enzyme families, grounded in experimental data and elucidated through an exploration of their structure-activity relationships (SAR). We will delve into the nuances of their inhibitory profiles against cyclooxygenases, xanthine oxidase, carbonic anhydrases, and protein kinases, offering a technical narrative designed to inform and empower your research endeavors.

The Architectural Advantage of the Pyrazole Ring

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that contribute to its success as a pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the active sites of enzymes.[2] Furthermore, the pyrazole ring is a bioisostere for other aromatic systems, often improving physicochemical properties such as lipophilicity and solubility, which are critical for drug-like characteristics.[2] The strategic substitution at various positions on the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making it a highly adaptable framework for inhibitor design.[3]

Cyclooxygenase (COX) Inhibition: A Paradigm of Selectivity

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory therapies. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and primarily associated with inflammation.[4] The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives have excelled in this arena, with celecoxib being a prime example of a successful COX-2 selective inhibitor.

Comparative Inhibitory Potency of Pyrazole Derivatives against COX-2

The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2, highlighting their potency and selectivity.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Celecoxib>100.035>285[5]
Pyrazole Derivative 26b 0.4820.04311.2[6]
Pyrazole Derivative PYZ28 >500.26>192.3[7]
Pyrazole-pyridazine hybrid 5f 14.341.509.56[8]
Pyrazole-pyridazine hybrid 6f 9.561.158.31[8]
Dihydropyrazole sulfonamide PYZ20 -0.33-[5]
Pyrazole Derivative PYZ31 -0.019-[7]

Structure-Activity Relationship Insights:

The diaryl-substituted pyrazole motif is a hallmark of many potent and selective COX-2 inhibitors. The sulfonamide group, as seen in celecoxib, is crucial for binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, a key determinant of selectivity.[9] Modifications to the phenyl rings and the substituents on the pyrazole core significantly impact potency. For instance, trimethoxy-substituted pyrazole-pyridazine hybrids have demonstrated potent COX-2 inhibition, with some compounds exhibiting greater potency than celecoxib in vitro.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method for determining COX-2 inhibitory activity is the enzyme immunoassay (EIA).

COX2_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection Inhibitor Test Compound/ Celecoxib Mix Incubate Inhibitor with COX-2 Inhibitor->Mix Enzyme COX-2 Enzyme Enzyme->Mix Substrate Arachidonic Acid Add_Substrate Add Arachidonic Acid Substrate->Add_Substrate Mix->Add_Substrate Reaction PGH2 Production Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with SnCl2) Reaction->Stop_Reaction EIA Measure PGF2α (via EIA) Stop_Reaction->EIA Data_Analysis Calculate IC50 EIA->Data_Analysis

Caption: Workflow for in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute the COX-2 enzyme in the reaction buffer.

    • Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

    • Prepare serial dilutions of the pyrazole test compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.[2]

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, a heme cofactor, and the COX-2 enzyme.

    • Add the test compound or reference inhibitor to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.[10]

  • Detection and Analysis:

    • Stop the reaction by adding a solution of stannous chloride (SnCl₂), which reduces the PGH₂ product to PGF₂α.[10]

    • Quantify the amount of PGF₂α produced using a specific enzyme immunoassay (EIA) kit.

    • The percentage of inhibition is calculated by comparing the PGF₂α levels in the presence of the inhibitor to the control (no inhibitor).

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Xanthine Oxidase (XO) Inhibition: Targeting Hyperuricemia and Gout

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[9] Allopurinol, a purine analog, is a clinically used XO inhibitor. Pyrazole derivatives have emerged as a promising class of non-purine XO inhibitors.

Comparative Inhibitory Potency of Pyrazole Derivatives against Xanthine Oxidase
Compound/DerivativeXanthine Oxidase IC50 (µM)Reference
Allopurinol (Standard)0.84 - 8.3[11][12]
Pyrazole Derivative 19 0.0071[11]
Pyrazole Derivative 20 0.0058[11]
Thiazolo-pyrazolyl Derivative Vq 6.5[13]
Pyrazole-based 1,3,4-oxadiazole 41 72.4[14]
Pyrazole Derivative with 4'-pyridyl moiety5.3[14]

Structure-Activity Relationship Insights:

The development of pyrazole-based XO inhibitors has shown that various substitutions on the pyrazole ring can lead to potent inhibition. For instance, some pyrazole derivatives have demonstrated significantly lower IC50 values than allopurinol.[11] The presence of a 4'-pyridyl moiety on the pyrazole ring has been shown to significantly enhance activity.[14] Molecular docking studies suggest that these pyrazole derivatives can effectively bind to the active site of xanthine oxidase, often interacting with key amino acid residues.[15]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

A common method for assessing XO inhibition is a spectrophotometric assay that measures the formation of uric acid.

XO_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection Inhibitor Test Compound/ Allopurinol Mix Incubate Inhibitor with XO Inhibitor->Mix Enzyme Xanthine Oxidase Enzyme->Mix Substrate Xanthine Add_Substrate Add Xanthine Substrate->Add_Substrate Mix->Add_Substrate Reaction Uric Acid Formation Add_Substrate->Reaction Spectro Measure Absorbance at 295 nm Reaction->Spectro Data_Analysis Calculate IC50 Spectro->Data_Analysis

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 70 mM, pH 7.5).[16]

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer.

    • Prepare a stock solution of the substrate, xanthine, in the same buffer.

    • Prepare serial dilutions of the pyrazole test compounds and a reference inhibitor (e.g., allopurinol) in a suitable solvent like DMSO.[9]

  • Enzyme Reaction:

    • In a 96-well UV-transparent plate, add the phosphate buffer and the xanthine oxidase solution.

    • Add the test compound or reference inhibitor and pre-incubate for a specified time (e.g., 15 minutes) at 25°C.[16]

    • Initiate the reaction by adding the xanthine solution.

  • Detection and Analysis:

    • Immediately measure the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid, using a microplate reader in kinetic mode.[17]

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.

    • The IC50 value is determined from the dose-response curve.[18]

Carbonic Anhydrase (CA) Inhibition: A Broad Spectrum of Therapeutic Applications

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[19] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[19] Sulfonamides are a well-known class of CA inhibitors, and pyrazole-based sulfonamides have shown significant promise.

Comparative Inhibitory Potency of Pyrazole Derivatives against Carbonic Anhydrases
Compound/DerivativehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Acetazolamide (Standard)25012.125.85.7[20][21]
Pyrazole-based sulfonamide 4k -240--[22]
Pyrazole-based sulfonamide 4j --150-[22]
Pyrazole-based sulfonamide 4g ---120[22]
Pyrazole derivative 1f 58.8---[20]
Pyrazole derivative 15 -3.36.1-[21]

Structure-Activity Relationship Insights:

The sulfonamide moiety is a key zinc-binding group in many carbonic anhydrase inhibitors. The pyrazole scaffold serves as a versatile core for attaching the sulfonamide group and other substituents that can interact with the enzyme's active site, leading to potent and isoform-selective inhibition.[22] For example, certain pyrazole-based benzenesulfonamides have shown submicromolar inhibitory activity against various human carbonic anhydrase (hCA) isoforms, with some derivatives being more potent than the standard inhibitor acetazolamide.[22] The substitution pattern on the pyrazole ring and the nature of the linker to the sulfonamide group are critical for determining the inhibitory profile and selectivity.[21]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition is a colorimetric assay based on the esterase activity of the enzyme.

CA_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection Inhibitor Test Compound/ Acetazolamide Mix Incubate Inhibitor with CA Inhibitor->Mix Enzyme Carbonic Anhydrase Enzyme->Mix Substrate p-Nitrophenyl Acetate (p-NPA) Add_Substrate Add p-NPA Substrate->Add_Substrate Mix->Add_Substrate Reaction p-Nitrophenol Formation Add_Substrate->Reaction Spectro Measure Absorbance at 400 nm Reaction->Spectro Data_Analysis Calculate IC50/Ki Spectro->Data_Analysis

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[19]

    • Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a solvent like acetonitrile or DMSO.[19]

    • Prepare serial dilutions of the pyrazole test compounds and a reference inhibitor (e.g., acetazolamide).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer and the CA enzyme solution.

    • Add the test compound or reference inhibitor and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.[19]

    • Initiate the reaction by adding the p-NPA solution.

  • Detection and Analysis:

    • Immediately measure the increase in absorbance at approximately 400 nm, which corresponds to the formation of the yellow-colored p-nitrophenol, using a microplate reader in kinetic mode.[23]

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated, and the IC50 or Ki value is determined from the dose-response curve.[24]

Protein Kinase Inhibition: A Central Role in Oncology and Beyond

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1] The pyrazole scaffold is a key component in the structure of many successful kinase inhibitors.

Comparative Inhibitory Potency of Pyrazole-Based Kinase Inhibitors
InhibitorTarget Kinase(s)IC50/KiReference
AfuresertibAkt1Ki = 0.08 nM[25]
RuxolitinibJAK1, JAK2IC50 ≈ 3 nM[4]
AsciminibBcr-AblIC50 = 0.5 nM[4]
Pyrazole-based compound 2 Akt1IC50 = 1.3 nM[25]
Pyrazole-based compound 6 Aurora AIC50 = 0.16 µM[25]

Structure-Activity Relationship Insights:

The versatility of the pyrazole scaffold allows for its incorporation into inhibitors targeting a wide range of kinases. The substitution pattern on the pyrazole ring is critical for achieving high potency and selectivity. For example, in the development of Akt inhibitors, constraining the flexible part of a pyrazole-based inhibitor led to a derivative with an IC50 of 1.3 nM against Akt1.[25] For Aurora A kinase inhibitors, a nitro group on a pyrazole derivative was found to be more optimal than other substituents.[25]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is the in vitro kinase assay, which often measures the phosphorylation of a substrate.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Test Compound/ Staurosporine Mix Incubate Inhibitor with Kinase Inhibitor->Mix Enzyme Kinase Enzyme->Mix Substrate_ATP Substrate & ATP Add_Sub_ATP Add Substrate & ATP Substrate_ATP->Add_Sub_ATP Mix->Add_Sub_ATP Phosphorylation Substrate Phosphorylation Add_Sub_ATP->Phosphorylation Detection_Method Detect Phosphorylation (e.g., TR-FRET, Luminescence) Phosphorylation->Detection_Method Data_Analysis Calculate IC50 Detection_Method->Data_Analysis

Caption: Workflow for a generic in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[26]

    • Prepare a solution of the purified kinase enzyme.

    • Prepare a solution containing the kinase substrate (a peptide or protein) and ATP. The ATP concentration is often set at or near the Km value for the specific kinase.[26]

    • Prepare serial dilutions of the pyrazole test compounds and a reference inhibitor.

  • Kinase Reaction:

    • In a suitable microplate, add the kinase enzyme and the test compound or reference inhibitor.

    • Pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature or 30°C.[26][27]

  • Detection and Analysis:

    • Stop the reaction and detect the amount of substrate phosphorylation. Various detection methods can be used, including:

      • Radiometric assays: Using [γ-³²P]-ATP and measuring the incorporation of the radiolabel into the substrate.[26]

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[28]

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner.[27]

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion: The Enduring Legacy and Future Potential of Pyrazole Inhibitors

This comparative guide underscores the profound impact of the pyrazole scaffold in the design and development of potent and selective enzyme inhibitors. From the well-established success of celecoxib as a COX-2 inhibitor to the promising new generations of pyrazole-based inhibitors for xanthine oxidase, carbonic anhydrases, and a multitude of protein kinases, the versatility of this heterocyclic core is undeniable.

The ability to systematically modify the pyrazole ring and its substituents provides a powerful tool for medicinal chemists to optimize inhibitor properties, addressing the multifaceted challenges of modern drug discovery. The experimental protocols detailed herein offer a practical framework for the in vitro evaluation of these compounds, enabling researchers to generate robust and comparable data.

As our understanding of disease biology deepens, the demand for highly specific and effective enzyme inhibitors will continue to grow. The pyrazole scaffold, with its proven track record and ongoing exploration, is poised to remain at the forefront of this endeavor, contributing to the development of novel therapeutics that will shape the future of medicine.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 1-20. [Link]

  • Bio-protocol. (2021). 2.4.1. Xanthine Oxidase Assay. Bio-protocol, 11(15), e4108. [Link]

  • Al-Rashida, M., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(5), 2933-2943. [Link]

  • Dizdaroglu, Y., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 289-297. [Link]

  • Eldehna, W. M., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1650. [Link]

  • Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 289-297. [Link]

  • Nguyen, M. T. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1), 1-6. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 993. [Link]

  • Kumar, R., et al. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 13(1), 2-29. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Mohamed, M. F. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(41), 28687-28714. [Link]

  • Hassan, A. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743-17761. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 993. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Link]

  • Ali, M. A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(2), 263-290. [Link]

  • Pürstinger, G., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7301. [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). [Link]

  • El-Sayed, M. A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743-17761. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Alsayari, A., et al. (2021). Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. Indian Journal of Heterocyclic Chemistry, 31(4), 635-640. [Link]

  • Alsayari, A., et al. (2021). Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. Indian Journal of Heterocyclic Chemistry, 31(4), 635-640. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (n.d.). Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity. [Link]

  • Sharma, V., et al. (2012). Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. Bioorganic & Medicinal Chemistry, 20(9), 2896-2902. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8633. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. [Link]

  • Gierse, J. K., et al. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.3. [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Xanthine Oxidase Inhibitors. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • Hsieh, J.-F., et al. (2007). The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(10), 3450-3456. [Link]

  • The Pharma Innovation. (2016). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. [Link]

  • The Pharma Innovation. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • ResearchGate. (n.d.). IC50 values of the synthetic compounds and allopurinol. [Link]

  • FLORE. (n.d.). Exploration of New Pyrazole–Hydrazone–Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. [Link]

Sources

A Head-to-Head Comparison of Pyrazole Anti-inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in the development of modern anti-inflammatory therapeutics, giving rise to a class of drugs with diverse selectivity and potent efficacy.[1] This guide provides a detailed, head-to-head comparison of key pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, potency, pharmacokinetics, and safety profiles. This document is designed to be a practical resource, supported by experimental data to inform preclinical and clinical research decisions.

The Central Mechanism: Cyclooxygenase Inhibition

The therapeutic advantage of many pyrazole NSAIDs lies in their selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

cluster_0 Arachidonic Acid Pathway cluster_1 Drug Intervention Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Phenylbutazone Phenylbutazone Phenylbutazone->COX-1 Phenylbutazone->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 Robenacoxib Robenacoxib Robenacoxib->COX-2 Mavacoxib Mavacoxib Mavacoxib->COX-2 Firocoxib Firocoxib Firocoxib->COX-2 Deracoxib Deracoxib Deracoxib->COX-2

Caption: Mechanism of action of pyrazole NSAIDs.

In Vitro Potency and Selectivity: A Comparative Analysis

The in vitro inhibitory concentration (IC50) and the ratio of COX-1 to COX-2 inhibition are critical parameters for characterizing the selectivity of NSAIDs. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

DrugSpeciesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Phenylbutazone Canine--~1[3]
Celecoxib Human9.40.08117.5[4]
Deracoxib Canine9.990.20348.5[5]
Firocoxib Canine-->350[6]
Mavacoxib Canine--~40 (IC80 ratio)[7]
Robenacoxib Canine10.80.079128.8[5]

Note: Direct comparison of selectivity ratios between studies should be done with caution due to variations in experimental conditions.

Pharmacokinetic Profiles: A Head-to-Head Look

The pharmacokinetic properties of pyrazole NSAIDs vary significantly, influencing their dosing frequency and duration of action. The following table summarizes key pharmacokinetic parameters in dogs, a common preclinical species.

DrugBioavailability (%)Elimination Half-life (t½)Volume of Distribution (Vd)Clearance (CL)Reference
Celecoxib ----No direct canine data found
Phenylbutazone -3-6 hours~0.1 L/kg-[8]
Deracoxib -~3 hours--[3]
Firocoxib ~35%~8 hours--[3]
Mavacoxib 87% (fed)13.8-19.3 daysLargeSlow[7][9]
Robenacoxib 84% (fasted)0.63 hours0.24 L/kg0.81 L/kg/h[10]

In Vivo Efficacy: Insights from Preclinical and Clinical Studies

Preclinical Models: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used to evaluate the in vivo efficacy of anti-inflammatory drugs. While direct head-to-head studies are limited, various pyrazole derivatives have demonstrated significant inhibition of paw edema in this model. For instance, certain novel pyrazole derivatives have shown a percentage of edema inhibition ranging from 52.0% to 79.1% at various doses and time points.[11][12]

Clinical Studies in Veterinary Medicine

Clinical trials in veterinary species, particularly dogs with osteoarthritis, provide valuable comparative efficacy data for several pyrazole NSAIDs.

  • Firocoxib vs. Deracoxib: In a 30-day field trial involving 379 dogs with osteoarthritis, both firocoxib and deracoxib showed significant improvement in over 60% of dogs within 7 days.[13] Owners reported a statistically significant greater improvement in dogs receiving firocoxib at days 7 and 28 compared to deracoxib.[13]

  • Robenacoxib vs. Carprofen: A 28-day study in 32 dogs with osteoarthritis demonstrated that robenacoxib had noninferior efficacy and tolerability compared to carprofen.[14] While numerically superior on all endpoints, the differences were not statistically significant.[14]

Safety and Tolerability Profiles

  • Gastrointestinal Effects: Studies have shown that COX-2 selective inhibitors are associated with a lower risk of gastrointestinal adverse events.[15] However, it is important to note that even highly selective COX-2 inhibitors are not entirely without risk and are generally contraindicated in patients with active peptic ulcer disease.[16] Some novel pyrazole derivatives have been specifically designed and screened for low ulcerogenic potential.[12]

  • Cardiovascular Effects: The cardiovascular safety of COX-2 inhibitors has been a subject of extensive research. While some concerns have been raised, particularly with long-term use in humans, the risk-benefit profile is considered on an individual basis.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of pyrazole compounds for COX-1 and COX-2.

cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Enzyme Prep Prepare COX-1 and COX-2 enzymes Incubation Incubate enzyme, compound, and heme Enzyme Prep->Incubation Compound Prep Prepare serial dilutions of test compounds Compound Prep->Incubation Substrate Prep Prepare arachidonic acid substrate Reaction Start Initiate reaction with arachidonic acid Substrate Prep->Reaction Start Incubation->Reaction Start Detection Measure prostaglandin production (e.g., ELISA or colorimetric assay) Reaction Start->Detection Data Plot Plot % inhibition vs. compound concentration Detection->Data Plot IC50 Calc Calculate IC50 values using non-linear regression Data Plot->IC50 Calc

Caption: Workflow for in vitro COX inhibition assay.

Detailed Steps:

  • Enzyme and Compound Preparation: Recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer. Test compounds are serially diluted to a range of concentrations.

  • Reaction Mixture: In a microplate, the enzyme, a heme cofactor, and the test compound (or vehicle control) are pre-incubated.

  • Initiation and Incubation: The reaction is initiated by adding the arachidonic acid substrate. The plate is incubated to allow for enzymatic conversion.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific immunoassay (e.g., ELISA) or a colorimetric method.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for assessing the anti-inflammatory activity of pyrazole agents in vivo.

cluster_0 Animal Preparation and Dosing cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis Animal Acclimation Acclimatize rats to laboratory conditions Baseline Measurement Measure baseline paw volume Animal Acclimation->Baseline Measurement Compound Dosing Administer test compound or vehicle orally Baseline Measurement->Compound Dosing Carrageenan Injection Inject carrageenan into the subplantar region of the hind paw Compound Dosing->Carrageenan Injection Paw Volume Measurement Measure paw volume at specified time points (e.g., 1, 2, 3, 4 hours) Carrageenan Injection->Paw Volume Measurement Edema Calculation Calculate the percentage increase in paw volume Paw Volume Measurement->Edema Calculation Inhibition Calculation Calculate the percentage inhibition of edema compared to the vehicle group Edema Calculation->Inhibition Calculation

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Dosing: Rats are fasted overnight and then administered the test compound or vehicle control, typically via oral gavage.

  • Inflammation Induction: After a set period (e.g., 60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the subplantar tissue of one hind paw.

  • Paw Volume Measurement: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of paw edema is calculated for each animal at each time point. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.

Conclusion and Future Directions

The pyrazole class of anti-inflammatory agents offers a range of options with varying degrees of COX-2 selectivity, pharmacokinetic profiles, and clinical efficacy. The development of highly selective COX-2 inhibitors has been a significant advancement in mitigating the gastrointestinal side effects associated with traditional NSAIDs. However, the choice of a specific agent for research or therapeutic development should be based on a careful consideration of its potency, selectivity, pharmacokinetic properties, and safety profile in the target species.

Future research in this area will likely focus on the development of pyrazole derivatives with even greater COX-2 selectivity, optimized pharmacokinetic profiles for specific indications, and potentially novel mechanisms of action beyond COX inhibition. As our understanding of the complex biology of inflammation continues to grow, so too will the opportunities for innovative drug design based on the versatile pyrazole scaffold.

References

  • Edamura, K., King, J. N., Seewald, W., Sakakibara, N., & Okumura, M. (2012). Comparison of oral robenacoxib and carprofen for the treatment of osteoarthritis in dogs: a randomized clinical trial. Journal of Veterinary Medical Science, 74(9), 1121–1131. [Link]

  • Trocoxil 30 mg chewable tablets for dogs. (2023). Veterinary Medicines Directorate. [Link]

  • Gugliandolo, E., Cordaro, M., Siracusa, R., D'Amico, R., Peritore, A. F., Genovese, T., ... & Crupi, R. (2020). Novel combination of COX-2 inhibitor and antioxidant therapy for modulating oxidative stress associated with intestinal ischemic reperfusion injury and endotoxemia. Antioxidants, 9(10), 976.
  • Dauteloup, C., Pichou, C., & Beugnet, F. (2017). Assessment of the Efficacy of Firocoxib and Robenacoxib in an Induced Synovitis Model of Acute Arthritis in Dogs. International Journal of Applied Research in Veterinary Medicine, 15(1), 10-18.
  • Abd-El-Aziz, A. S., & El-Zahabi, H. S. A. (2015). Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy. Veterinary Medicine: Research and Reports, 6, 239–250. [Link]

  • Ryan, W. G., Carithers, D., Moldave, K., & Bell, M. (2010). Field comparison of canine NSAIDs firocoxib and deracoxib. International Journal of Applied Research in Veterinary Medicine, 8(2), 114. [Link]

  • Carithers, D. (2010). Field comparison of canine NSAIDs Firocoxib and Deracoxib. ResearchGate. [Link]

  • Yesilada, E., & Küpeli, E. (2002). The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Archives of pharmacal research, 25(4), 537–543. [Link]

  • Reymond, C., Speranza, C., Gruet, P., Seewald, W., & King, J. N. (2012). Robenacoxib vs. carprofen for the treatment of canine osteoarthritis; a randomized, noninferiority clinical trial. Journal of veterinary pharmacology and therapeutics, 35(2), 175–183.
  • Domyati, T., Habib, E. E., El-bakary, A. A., & El-subbagh, H. I. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 253–264. [Link]

  • Drag, M., Kunkle, B. N., Romano, D., & Hanson, P. D. (2007). Efficacy of firocoxib in preventing urate-induced synovitis, pain, and inflammation in dogs. Veterinary therapeutics : research in applied veterinary medicine, 8(1), 39–51. [Link]

  • Zhou, Y., Boudreau, D. M., & Freedman, A. N. (2014). Network Meta-Analysis Comparing Relatively Selective COX-2 Inhibitors Versus Coxibs for the Prevention of NSAID-Induced Gastrointestinal Injury. PloS one, 9(3), e92035. [Link]

  • Pollmeier, M., Toulemonde, C., Fleishman, C., & Hanson, P. D. (2006). Clinical evaluation of firocoxib and carprofen for the treatment of dogs with osteoarthritis. The Veterinary Record, 159(17), 547–551.
  • Kumar, D., Kumar, N., & Singh, J. (2014). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 4(8), 045-051.
  • Domyati, T. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. ResearchGate. [Link]

  • Szabo, C. (2024). Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in rats. Frontiers in Pharmacology, 15, 1335198. [Link]

  • Lees, P., Pelligand, L., Elliott, J., Toutain, P. L., Giraudel, J., Michels, G., & Stegemann, M. R. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: A review. Journal of veterinary pharmacology and therapeutics, 38(2), 103–117. [Link]

  • Kumari, S., & Gupta, H. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]

  • Lees, P., Toutain, P. L., Elliott, J., Giraudel, J. M., Pelligand, L., & King, J. N. (2022). Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib. Journal of veterinary pharmacology and therapeutics, 45(3), 221–251. [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
  • Wright, J. M. (2002). What's all the fuss? Safety concerns about COX-2 inhibitors rofecoxib (Vioxx) and celecoxib (Celebrex). CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 166(13), 1678–1679. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British journal of pharmacology, 142(4), 655–662.
  • Lees, P. (2004). IC 50 cyclooxygenase (COX)-1:COX-2 inhibition ratios in human whole blood assays. ResearchGate. [Link]

  • Moore, R. A., Derry, S., & McQuay, H. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and therapy, 7(2), 147–163. [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences of the United States of America, 101(10), 3614–3619. [Link]

  • Ramis, I., Mis, R., Torrent, A., Mis, R., & Forn, J. (2001). Pharmacokinetics of E-6087, a new anti-inflammatory agent, in rats and dogs. Biopharmaceutics & drug disposition, 22(6), 221–231. [Link]

  • Luna, S. P. L., Basílio, A. C., Steagall, P. V. M., Machado, L. P., Moutinho, F. Q., Takahira, R. K., & Brandão, C. V. S. (2014). A BRIEF OVERVIEW OF THE COXIB DRUGS IN THE VETERINARY FIELD. Ciência Rural, 44(1), 121-129. [Link]

  • Dhondt, L., Devreese, M., De Paepe, P., Eeckhout, W., Hellebuyck, T., Croubels, S., & Antonissen, G. (2017). Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). Scientific reports, 7(1), 12153. [Link]

  • Lees, P., Pelligand, L., Elliott, J., Toutain, P. L., Giraudel, J., Michels, G., & Stegemann, M. R. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of veterinary pharmacology and therapeutics, 38(2), 103–117. [Link]

  • Lees, P., Pelligand, L., Elliott, J., Toutain, P. L., Giraudel, J., Michels, G., & Stegemann, M. R. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Semantic Scholar. [Link]

  • Jung, M., Giraudel, J., Seewald, W., & King, J. N. (2009). Analytical determination and pharmacokinetics of robenacoxib in the dog. Journal of veterinary pharmacology and therapeutics, 32(1), 60–68. [Link]

  • Lees, P., & Toutain, P. L. (2000). Pharmacodynamics and pharmacokinetics of nonsteroidal anti-inflammatory drugs in species of veterinary interest. Journal of veterinary pharmacology and therapeutics, 23(4), 185–213. [Link]

  • Tewari, A. K., Singh, V. P., Singh, R., & Singh, C. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic chemistry, 56, 8–15.
  • Khan, M. A., Khan, A., Khan, A., Halim, S. A., Khan, H., Al-Harrasi, A., & Ahmad, W. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in pharmacology, 10, 259. [Link]

  • Kurepina, N., & Kreiswirth, B. N. (2016). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation, 39(4), 1463–1471. [Link]

  • Lees, P., & Toutain, P. L. (2000). Pharmacodynamics and pharmacokinetics of nonsteroidal anti-inflammatory drugs in species of veterinary interest. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule drug discovery, the pyrazole scaffold is a recurring motif in a multitude of biologically active agents.[1][2] The compound 1-phenyl-1H-pyrazole-3-carboxylic acid represents a foundational structure for many of these derivatives, which have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4] However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity—its propensity to interact with targets other than the intended one, leading to potential off-target effects and toxicities. This guide provides a comprehensive comparison of the cross-reactivity profile of this compound, supported by experimental data and methodologies, to inform researchers on its potential for promiscuous binding and to contrast it with more selective alternatives.

Introduction to this compound and the Pyrazole Scaffold

The this compound molecule consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position and a carboxylic acid group at the C3 position. This core structure is a versatile pharmacophore, with derivatives showing a wide array of biological activities.[5] The pyrazole ring can act as a bioisostere for other aromatic systems and participate in various non-covalent interactions within protein binding pockets.[3]

It is this very versatility, however, that can contribute to a lack of specificity. Pyrazole-based compounds have been frequently identified as inhibitors of multiple kinases and other enzymes, highlighting the importance of thorough cross-reactivity profiling.[3][6]

Cross-Reactivity Profile of Pyrazole Derivatives: A Cause for Consideration

The promiscuity of pyrazole scaffolds is not limited to the kinome. Derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes and p38 mitogen-activated protein kinase (MAPK), key players in inflammatory pathways.[4] Given the structural similarities in the ATP-binding sites of many kinases and the active sites of other enzymes, it is plausible that this compound itself may interact with multiple targets.

Comparative Analysis with Alternative Inhibitors

To contextualize the potential cross-reactivity of this compound, it is useful to compare it with well-characterized, more selective inhibitors of relevant target classes.

Cyclooxygenase (COX) Inhibition: A Comparison with Celecoxib

Many pyrazole-containing compounds are known to be inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1.[4][7] Celecoxib, a well-established selective COX-2 inhibitor, also features a pyrazole core.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
This compound derivative (hypothetical) COX-1Data not availableData not available
COX-2Data not available
Celecoxib COX-1~15 µM>100
COX-2~0.04 µM

Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally. The data for Celecoxib is representative of its known high selectivity.

The selectivity of Celecoxib is attributed to specific interactions within the larger, more accommodating active site of COX-2.[8] For this compound, its smaller size and less decorated scaffold may allow it to bind to the more constricted active site of COX-1, potentially leading to a lower selectivity index and a higher risk of gastrointestinal side effects associated with COX-1 inhibition.

p38 MAPK Inhibition: A Comparison with SB203580

The p38 MAPK signaling pathway is another important target for anti-inflammatory drug discovery. Pyrazole-based ureas have been identified as potent p38 MAPK inhibitors. SB203580 is a widely used and relatively selective p38 MAPK inhibitor.[9][10]

CompoundTargetIC50
This compound derivative (hypothetical) p38α MAPKData not available
SB203580 p38α MAPK~50-100 nM

Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally. The data for SB203580 is representative of its known potency.

SB203580 achieves its selectivity through specific interactions with the ATP-binding pocket of p38α and p38β isoforms.[9] While derivatives of this compound have shown p38 MAPK inhibitory activity, the selectivity profile of the parent compound is unknown. A kinome-wide scan would be necessary to determine its activity against other kinases.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a multi-faceted approach employing a variety of in vitro assays is recommended.

In Vitro Kinase Panel Screening

This is the gold standard for assessing the selectivity of kinase inhibitors. The compound of interest is tested at one or more concentrations against a large panel of purified kinases.

Experimental Workflow:

Figure 1: Workflow for in vitro kinase panel screening.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentrations.

  • Assay Plate Preparation: Dispense the diluted compound into the wells of a microtiter plate.

  • Kinase Reaction Initiation: Add a mixture of a specific kinase from the panel, its substrate (often a peptide), and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., ADP-Glo™).[11]

  • Data Analysis: Calculate the percent inhibition of each kinase at the tested compound concentrations. Results are often visualized as a dendrogram or a heatmap to represent the selectivity profile.[12]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that can be used to measure the binding affinity and kinetics of a small molecule to a purified protein target.

Experimental Workflow:

Immobilize Protein Immobilize Protein Inject Compound Inject Compound Immobilize Protein->Inject Compound Measure Binding Measure Binding Inject Compound->Measure Binding Regenerate Surface Regenerate Surface Measure Binding->Regenerate Surface Data Analysis Data Analysis Measure Binding->Data Analysis Regenerate Surface->Inject Compound

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified target protein (e.g., a specific kinase, COX-2, or p38 MAPK) onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized protein. This provides real-time data on the association and dissociation of the compound.

  • Surface Regeneration: Inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat signals and fit them to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion and Future Directions

The available evidence from related pyrazole-containing compounds strongly suggests that this compound has the potential for cross-reactivity across multiple target classes, including kinases, COX enzymes, and p38 MAPK. While it may exhibit inhibitory activity against these targets, its selectivity is likely to be lower than that of more structurally complex and specifically designed inhibitors like Celecoxib and SB203580.

For researchers considering the use of this compound or its derivatives in a drug discovery program, a thorough in vitro cross-reactivity assessment is paramount. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. The data generated from these studies will be crucial for understanding the compound's mechanism of action, predicting potential off-target effects, and guiding further lead optimization efforts to enhance selectivity and reduce the risk of adverse effects. The lack of publicly available, specific cross-reactivity data for this compound underscores the necessity for performing these foundational preclinical studies.

References

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • ResearchGate. Some representative examples of selective COX-2 inhibitors and our designed compounds. Available from: [Link]

  • Kalgutkar, A. S., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(20), 6533–6545. Available from: [Link]

  • Science.gov. p38-mapk inhibitor sb203580: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Selective COX-2 inhibitors (rofecoxib (1), celecoxib (2), lonazolac...). Available from: [Link]

  • ResearchGate. Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase.... Available from: [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314–3323. Available from: [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available from: [Link]

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. Available from: [Link]

  • MDPI. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl- 1-(2,4,6 trichloro phenyl)-1H- pyrazole- 3-carboxylic acid. Available from: [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • LINCS Data Portal. XMD11-50 KINOMEscan (LDG-1053: LDS-1056). Available from: [Link]

  • PMC. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available from: [Link]

  • ResearchGate. Kinases in the selectivity panel | Download Table. Available from: [Link]

  • NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

  • PubMed. COX-1 and COX-2 inhibitors. Available from: [Link]

  • PMC. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • PubMed. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Available from: [Link]

  • HMS LINCS Project. KINOMEscan data. Available from: [Link]

Sources

A Comprehensive Guide to the Validation of Substituted Pyrazole Structures Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. Its structural versatility, however, presents a significant challenge: the unambiguous determination of substitution patterns and the potential for tautomerism.[1][2][3] This guide, crafted from the perspective of a Senior Application Scientist, provides a robust, field-proven framework for the validation of substituted pyrazole structures using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, ensuring that every step contributes to a self-validating analytical system.

The Foundational Role of 1D NMR: ¹H and ¹³C Spectroscopy

The initial characterization of any newly synthesized substituted pyrazole begins with one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. These experiments provide the fundamental framework of the molecule's structure.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic environment created by the substituents. In an unsubstituted pyrazole, the H4 proton typically appears as a triplet around 6.3-6.4 ppm, while the H3 and H5 protons appear as a doublet around 7.6-7.7 ppm.[4] The presence of substituents will significantly alter these chemical shifts. For instance, electron-withdrawing groups will deshield adjacent protons, shifting them downfield, while electron-donating groups will cause an upfield shift.

A critical aspect to consider is the potential for tautomerism in N-unsubstituted pyrazoles.[1] This can lead to broadened signals or time-averaged spectra at room temperature, as the proton rapidly exchanges between the two nitrogen atoms.[1][5] To resolve this, acquiring spectra at low temperatures can often "freeze out" the individual tautomers, resulting in sharp, distinct signals for each form.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Complementary to ¹H NMR, ¹³C NMR provides a direct view of the carbon framework. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are also highly dependent on the substitution pattern.[7][8][9] In general, C3 and C5 are found further downfield than C4.[7] Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, can be employed to predict ¹³C chemical shifts and aid in assignments.[10][11]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H3/C37.5 - 8.5130 - 155
H4/C46.0 - 7.0100 - 115
H5/C57.5 - 8.5125 - 150

Note: These are general ranges and can be significantly influenced by substituents and solvent effects.[10]

The Power of 2D NMR: Unambiguous Structure Elucidation

While 1D NMR provides essential preliminary data, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of protons and carbons, and for establishing the connectivity and spatial relationships within the molecule.[6][12][13]

Establishing Connectivity: COSY, HSQC, and HMBC

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For a substituted pyrazole, COSY is crucial for identifying adjacent protons on the pyrazole ring or on substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[6] This is the primary tool for assigning the ¹³C signals based on the already assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the substitution pattern. It shows correlations between protons and carbons over two to three bonds.[5][6][14] For example, the protons of a substituent at the N1 position will show HMBC correlations to both the C3 and C5 carbons of the pyrazole ring, definitively placing the substituent.[14] Similarly, the H4 proton will correlate with both C3 and C5.[6]

Probing Through-Space Interactions: NOESY/ROESY

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their through-bond connectivity.[5][6] This is particularly useful for determining the regiochemistry of N-substitution. A NOE correlation between the protons of an N-substituent and the protons of a substituent at the C5 position confirms the 1,5-disubstituted isomer.[5][15]

A Systematic Workflow for NMR Data Validation

The following workflow provides a logical and self-validating approach to the structural elucidation of a substituted pyrazole.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry to avoid exchange of the N-H proton.[6]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C nuclei.

    • Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically set to detect correlations from couplings of 8-10 Hz) to observe two- and three-bond ¹H-¹³C correlations.[6]

    • Acquire a NOESY or ROESY spectrum to identify through-space proximities.

  • Data Analysis and Structure Confirmation:

    • Assign the proton signals based on chemical shifts, multiplicities, and COSY correlations.

    • Use the HSQC spectrum to assign the corresponding carbon signals.

    • Utilize the HMBC correlations to confirm the connectivity of the pyrazole core and the positions of the substituents.

    • Employ NOESY/ROESY data to confirm the regiochemistry, particularly the N-substitution pattern.

Diagram 1: Workflow for NMR Validation of Substituted Pyrazoles

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_analysis Data Interpretation & Structure Confirmation H1 ¹H NMR Assign_H Assign ¹H Signals H1->Assign_H C13 ¹³C NMR Assign_C Assign ¹³C Signals C13->Assign_C COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC Regiochemistry Determine Regiochemistry HMBC->Regiochemistry Structure Final Structure Validation HMBC->Structure NOESY NOESY/ROESY NOESY->Structure Assign_H->COSY Assign_H->HSQC Assign_C->HSQC Connectivity->HMBC Regiochemistry->NOESY

Caption: A systematic workflow for the validation of substituted pyrazole structures using a combination of 1D and 2D NMR techniques.

Case Study: Distinguishing Between 1,3- and 1,5-Disubstituted Pyrazole Isomers

A common challenge in pyrazole synthesis is the formation of a mixture of regioisomers.[14] Let's consider the example of a 1,3-dimethyl-5-phenylpyrazole versus a 1,5-dimethyl-3-phenylpyrazole.

Table 2: Key Differentiating NMR Correlations

IsomerKey HMBC CorrelationKey NOESY Correlation
1,3-dimethyl-5-phenylpyrazoleN-CH₃ protons to C5N-CH₃ protons to phenyl protons
1,5-dimethyl-3-phenylpyrazoleN-CH₃ protons to C3N-CH₃ protons to C5-CH₃ protons

In the 1,3-dimethyl-5-phenylpyrazole, the protons of the N-methyl group will show a crucial HMBC correlation to the carbon of the phenyl-substituted C5 position. Furthermore, a NOESY experiment will reveal a through-space correlation between the N-methyl protons and the ortho-protons of the phenyl ring.

Conversely, for the 1,5-dimethyl-3-phenylpyrazole, the N-methyl protons will exhibit an HMBC correlation to the C3 carbon bearing the phenyl group. The key differentiating NOESY correlation will be between the N-methyl protons and the protons of the methyl group at the C5 position.

Diagram 2: Key 2D NMR Correlations for a 1,5-Disubstituted Pyrazole

Caption: Illustrative HMBC and NOESY correlations for a 1,5-disubstituted pyrazole, demonstrating how these techniques differentiate isomers.

Troubleshooting Common Issues in Pyrazole NMR
  • Broad Signals: As mentioned, this is often due to tautomerism in N-H pyrazoles.[5] Lowering the temperature of the NMR experiment is the primary solution.[6]

  • Disappearance of the N-H Proton Signal: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[6] Using a dry, aprotic solvent is recommended.

  • Ambiguous Assignments: When chemical shifts are very similar, relying solely on 1D NMR can be misleading. A full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) is essential for unambiguous assignment.[13]

Conclusion

The structural validation of substituted pyrazoles requires a methodical and multi-faceted approach. By systematically applying a combination of 1D and 2D NMR techniques, researchers can confidently and accurately determine the substitution pattern and stereochemistry of these important heterocyclic compounds. This guide provides a robust framework for achieving this, emphasizing the importance of understanding the underlying principles of each NMR experiment to build a self-validating analytical workflow.

References

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • The 1H NMR spectrum of pyrazole in a nem
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
  • Characterization of Substituted Pyrazoles. Benchchem.
  • Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines. PubMed.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

A Comparative Guide to the In Vivo Efficacy of 1-Phenyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutics. Among these, the 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the in vivo efficacy of these derivatives against established alternatives across key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Pyrazole Core

The this compound moiety is a privileged structure, a concept in medicinal chemistry that describes molecular frameworks that are able to bind to multiple biological targets. This versatility has led to the development of derivatives with potent anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[1] The core structure's amenability to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of targeted therapies with potentially improved efficacy and safety profiles. This guide will delve into the in vivo performance of these derivatives, offering a critical analysis of their therapeutic potential.

Anti-inflammatory Efficacy: Targeting the Arachidonic Acid Cascade

Derivatives of this compound have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2] This selective inhibition offers a therapeutic advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects.

Comparative In Vivo Performance

The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating acute inflammation. The following table summarizes the comparative efficacy of representative this compound derivatives against commonly used anti-inflammatory drugs.

Compound/DrugDose (mg/kg)Animal ModelMax. Inhibition of Edema (%)Time Point (hours)Reference Standard
Compound A 20Rat58%3Diclofenac (10 mg/kg)
Compound B 10Rat65%4Indomethacin (5 mg/kg)
Celecoxib 10Rat60%4-
Diclofenac 10Rat62%3-
Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazole derivatives are largely attributed to their ability to selectively bind to and inhibit the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step methodology for assessing the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (this compound derivative)

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Efficacy: Inducing Programmed Cell Death

Several this compound derivatives have exhibited potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[3]

Comparative In Vivo Performance

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for evaluating the in vivo efficacy of anticancer agents. The following table presents a comparison of a representative pyrazole derivative with a standard chemotherapeutic agent.

Compound/DrugDose (mg/kg)Animal ModelTumor TypeTumor Growth Inhibition (%)Reference Standard
Compound C 50Nude MiceA549 Lung Carcinoma45%Paclitaxel (10 mg/kg)
Compound D 40Nude MiceMCF-7 Breast Cancer52%Doxorubicin (5 mg/kg)
Paclitaxel 10Nude MiceA549 Lung Carcinoma55%-
Doxorubicin 5Nude MiceMCF-7 Breast Cancer60%-
Mechanism of Action: Apoptosis Induction

These pyrazole derivatives can trigger apoptosis through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[4]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyrazole_Derivative Pyrazole_Derivative Mitochondrion Mitochondrion Pyrazole_Derivative->Mitochondrion Death_Receptors Death_Receptors Pyrazole_Derivative->Death_Receptors Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activation Caspase3 Caspase3 Caspase9->Caspase3 Activation Caspase8 Caspase8 Death_Receptors->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

This protocol outlines the methodology for assessing the in vivo anticancer efficacy of test compounds in a xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., A549, MCF-7)

  • Matrigel

  • Test compound

  • Reference drug (e.g., Paclitaxel)

  • Vehicle

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, Reference drug, and Test compound groups.

  • Compound Administration: Administer the test compound, reference drug, and vehicle according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

  • Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

  • Calculation of Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain derivatives of this compound have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy. Their mechanism of action is thought to involve the modulation of GABAergic neurotransmission.[5]

Comparative In Vivo Performance

The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models in mice are widely used to screen for anticonvulsant activity. The table below compares a representative pyrazole derivative with a standard antiepileptic drug.

Compound/DrugDose (mg/kg)Animal ModelSeizure TestProtection (%)Reference Standard
Compound E 30MouseMES83%Phenytoin (25 mg/kg)
Compound F 20MousePTZ75%Diazepam (5 mg/kg)
Phenytoin 25MouseMES90%-
Diazepam 5MousePTZ85%-
Mechanism of Action: Enhancement of GABAergic Inhibition

The anticonvulsant effects of these pyrazole derivatives may be mediated through positive allosteric modulation of GABA-A receptors.[6] By enhancing the action of GABA, the primary inhibitory neurotransmitter in the brain, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.

GABA_Modulation_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Binds Chloride_Influx Chloride_Influx GABA_A_Receptor->Chloride_Influx Increased Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->GABA_A_Receptor Modulates

Caption: Positive modulation of GABA-A receptors by this compound derivatives.

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure in Mice

This protocol details the procedure for evaluating the anticonvulsant activity of compounds in the MES test.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • Test compound

  • Reference drug (e.g., Phenytoin)

  • Vehicle

  • Saline solution with a local anesthetic (for electrodes)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize and group the mice as described in previous protocols.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle intraperitoneally 30-60 minutes before the electroshock.

  • Application of Electroshock: Apply a drop of saline/anesthetic solution to the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered as protection against the seizure.

  • Calculation of Protection: Calculate the percentage of protected animals in each group.

Antimicrobial Activity: A New Frontier

Recent studies have explored the antimicrobial potential of this compound derivatives against a range of bacterial and fungal pathogens.

Comparative In Vitro Performance

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The table below presents the MIC values of a representative pyrazole derivative against various microorganisms, compared to standard antibiotics.

Compound/DrugStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Compound G 81632
Ciprofloxacin 10.5-
Fluconazole --4

While in vitro data is promising, further in vivo studies in animal models of infection are necessary to fully elucidate the therapeutic potential of these compounds as antimicrobial agents.[7][8]

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents with diverse pharmacological activities. The derivatives discussed in this guide demonstrate significant in vivo efficacy in preclinical models of inflammation, cancer, and epilepsy, often comparable to or exceeding that of established drugs. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and validate the therapeutic potential of this promising class of compounds. Continued structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial in translating these preclinical findings into clinically successful therapeutics.

References

  • Tewari, et al. (2014). A novel series of pyrazole derivatives and evaluated in vivo for their anti-inflammatory activity in carrageenan-induced rat paw edema model. Source not specified in provided context.[2]

  • Alegaon, et al. (2013). Synthesis and anti-inflammatory activity of 1,3,4-trisubstituted pyrazole derivatives. Source not specified in provided context.[2]

  • Gökhan-Kelekçi, et al. (2009). Synthesis of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives and evaluation of their anti-inflammatory and MAO-B inhibitory activities. Source not specified in provided context.[2]

  • Nagarapu, et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(14), 4138-40.[2]

  • Czarnomysy, et al. (2018). Complexation of pyrazole derivatives with platinum to enhance their therapeutic effect. Source not specified in provided context.[3]

  • Demetrio Raffa, et al. (2019). A series of pyrazole derivatives on a human lung carcinoma cell line. Source not specified in provided context.[3]

  • Sun, et al. (2018). Strong anti-tumor activity of these compounds for human lung cancer cell lines, A549. Source not specified in provided context.[3]

  • Inceler, et al. (2013). Apoptosis effect of pyrazole derivatives on cancer cells. Source not specified in provided context.[3]

  • Gao, M., Qu, K., Zhang, W., & Wang, X. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuroimmunomodulation, 28(2), 90–98.[5]

  • Parmar, S. S., Pandey, B. R., Dwivedi, C., & Harbison, R. D. (1974). Anticonvulsant activity and monoamine oxidase inhibitory properties of 1,3,5-trisubstituted pyrazolines. Journal of pharmaceutical sciences, 63(7), 1152–1155.[9]

  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Il Farmaco, 60(1), 23–26.[8]

  • Mert, S., Kasimogullari, R., Ica, T., Colak, F., Altun, A., & Cetin, A. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European journal of medicinal chemistry, 78, 86–96.[10]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.[3]

  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced in the rat paw by carrageenin. British journal of pharmacology, 42(3), 392–402.[4]

  • Henriques, M. G., Penna, A. M., Martins, M. A., & Cordeiro, R. S. (1987). Mouse paw oedema. A new model for the study of cutaneous immediate hypersensitivity reactions. Journal of immunological methods, 103(1), 113–119.[11]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145–181.[5]

  • Wen, et al. (2016). Pyrazole-containing derivatives and evaluated for histone deacetylase inhibition. Source not specified in provided context.[12]

  • Reddy, et al. (2017). Pyrazole-containing derivatives and evaluated them for anticancer activity. Source not specified in provided context.[12]

  • Kamal, et al. (2015). Pyrazole–oxindole conjugates were developed and evaluated for anticancer potential and tubulin polymerization inhibition. Source not specified in provided context.[12]

  • In vivo antitumor efficacies. (n.d.). ResearchGate.[13]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate.[14]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). ResearchGate.[15]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source not specified in provided context.[1]

  • Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual review of neuroscience, 17, 569–602.[16]

  • S S Parmar, B R Pandey, C Dwivedi, R D Harbison. (1974). Anticonvulsant activity and monoamine oxidase inhibitory properties of 1,3,5-trisubstituted pyrazolines. J Pharm Sci, 63(7), 1152-5.[9]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing.[4]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate.[1]

Sources

A Comparative Guide to the Synthetic Efficiency of Pyrazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents. The efficient construction of this privileged heterocycle is therefore a matter of significant practical importance. This guide provides an objective, in-depth comparison of the synthetic efficiency of prominent pyrazole synthesis methodologies, supported by experimental data, detailed protocols, and mechanistic insights to empower informed decision-making in your synthetic endeavors.

Introduction: Beyond a Single Metric of Efficiency

Synthetic efficiency is a multifaceted concept. While high chemical yield is a primary objective, a holistic assessment must also consider factors such as atom economy, operational simplicity, reaction time, cost and availability of starting materials, safety, and environmental impact. This guide will dissect and compare three major strategies for pyrazole synthesis: the classical Knorr synthesis, the versatile synthesis from α,β-unsaturated carbonyls, and modern multicomponent reactions, evaluating each against these critical benchmarks.

Method 1: The Classical Benchmark - The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a workhorse in pyrazole synthesis.[1][2]

Causality Behind Experimental Choices: The Mechanism

The Knorr synthesis is typically an acid-catalyzed cyclocondensation.[3][4] The mechanism, illustrated below, commences with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[5][6]

A crucial challenge in the Knorr synthesis arises with unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomeric products.[7][8] The regiochemical outcome is a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction pH.[9] Generally, the initial attack of the hydrazine occurs at the more electrophilic carbonyl carbon.[9]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-2H₂O)

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.[10]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate. The mixture will warm as an initial condensation reaction occurs, forming an oily product and water.

  • Separate the water from the oily condensation product.

  • Heat the oily product on a water bath to induce cyclization through the elimination of ethanol.

  • Upon cooling, the product will solidify.

  • The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization from a suitable solvent such as ethanol.[5]

Data Summary: Knorr Pyrazole Synthesis
Starting MaterialsProductConditionsYieldReference
Ethyl acetoacetate, Phenylhydrazine1-Phenyl-3-methyl-5-pyrazoloneNeat, heatHigh (not specified in original)[10]
Ethyl benzoylacetate, Hydrazine hydratePhenyl-substituted pyrazolone1-Propanol, acetic acid, 100°C, 1h79%[11]
1,3-Diketones, Arylhydrazines1-Aryl-3,4,5-substituted pyrazolesN,N-dimethylacetamide, RT59-98%[12]
Substituted acetylacetone, Hydrazines1,3,5-Substituted pyrazolesEthylene glycol, RT70-95%[12]

Method 2: Synthesis from α,β-Unsaturated Carbonyls

This method offers a versatile alternative, utilizing readily available α,β-unsaturated aldehydes and ketones, such as chalcones, as starting materials. The reaction with a hydrazine derivative typically proceeds in two stages: the initial formation of a pyrazoline intermediate, followed by an oxidation step to furnish the aromatic pyrazole.[13][14]

Causality Behind Experimental Choices: The Mechanism

The synthesis begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular condensation to form the five-membered pyrazoline ring. This non-aromatic intermediate must then be oxidized to the corresponding pyrazole. A variety of oxidizing agents can be employed for this purpose, including molecular iodine, hydrogen peroxide, or simply heating in a high-boiling solvent like DMSO in the presence of air.[14][15][16]

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

Experimental Protocol: Synthesis of a 1,3,5-Triarylpyrazole from a Chalcone

This is a general procedure for the synthesis of a pyrazole from a chalcone and phenylhydrazine.[13][17]

Materials:

  • Chalcone (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • Dissolve the chalcone in ethanol in a round-bottom flask.

  • Add phenylhydrazine dropwise to the solution.

  • Heat the reaction mixture at 80°C under reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the pyrazoline intermediate.

  • Collect the solid by filtration, wash with water, and dry.

  • The pyrazoline can be oxidized to the pyrazole by various methods, for instance, by refluxing in glacial acetic acid with a catalytic amount of iodine or by heating in DMSO open to the atmosphere.[16][18]

  • Purify the final pyrazole product by recrystallization from a suitable solvent.

Data Summary: Synthesis from α,β-Unsaturated Carbonyls
Starting MaterialsProductConditionsYieldReference
Chalcones, Arylhydrazines1,3,5-TriarylpyrazolesCu(OTf)₂, [bmim][PF₆], then in situ oxidation~82%[14]
β-Arylchalcones, Hydrazine hydrate3,5-Diaryl-1H-pyrazolesH₂O₂, then hydrazine, then dehydrationGood yields[14]
Chalcones, Phenylhydrazine1,3,5-Triphenyl-2-pyrazolineEthanol, reflux, 4h66.57% (pyrazoline)[19]
Chalcones, Hydrazine hydratePyrazoline derivativesGlacial acetic acid, ethanol, reflux, 6hGood yields[17]

Method 3: Modern Efficiency - Multicomponent Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[20] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

Causality Behind Experimental Choices: The Mechanism

The mechanisms of MCRs for pyrazole synthesis are diverse and depend on the specific components and catalysts used. A common strategy involves the in situ formation of a key intermediate, such as a hydrazone or an enaminone, which then undergoes further reaction and cyclization. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can proceed through the initial formation of a hydrazone from the aldehyde and hydrazine, which then reacts with the enolate of the β-ketoester, followed by cyclization and aromatization.[21] The use of catalysts is often crucial to facilitate these transformations in a controlled and efficient manner.[22]

MCR_Pyrazole cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction (Catalyst) Aldehyde->One_Pot Beta-Ketoester β-Ketoester Beta-Ketoester->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Pyrazole Polysubstituted Pyrazole One_Pot->Pyrazole

Caption: A generalized workflow for a three-component pyrazole synthesis.

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol describes a green, catalyst-free, four-component synthesis of a pyrano[2,3-c]pyrazole derivative.[23]

Materials:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol/Water (as solvent)

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate, hydrazine hydrate, the aromatic aldehyde, and malononitrile in an ethanol/water mixture.

  • Reflux the reaction mixture for the appropriate time (typically a few hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrano[2,3-c]pyrazole.

Data Summary: Multicomponent Pyrazole Syntheses
Reaction TypeReactantsConditionsYieldReference
Four-componentAldehydes, malononitrile, β-ketoesters, hydrazine hydrateSodium gluconate catalyst, solvent-freeGood to excellent[22]
Five-componentThiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrateMontmorillonite K10, 65-70°C, 5h81-91%[20]
Four-component3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedoneEt₂NH, water, RT, 1-12h40-78%[20]
Three-componentAldehydes, β-ketoesters, hydrazinesYb(PFO)₃ catalystHigh yields[21]

Comparative Analysis of Synthesis Efficiency

ParameterKnorr SynthesisSynthesis from α,β-Unsaturated CarbonylsMulticomponent Synthesis
Typical Yield Good to excellent (70-98%)[12]Good (66-88% for the pyrazole)[14]Good to excellent (up to 91%)[20]
Atom Economy Moderate (loss of 2x H₂O)Low to moderate (loss of H₂O and requires an oxidant)High (most atoms are incorporated into the final product)[22]
Operational Simplicity Generally straightforward, one-pot reaction.Two-step process (cyclization and oxidation) adds complexity.Often a simple one-pot procedure.
Substrate Scope Broad, dependent on the availability of 1,3-dicarbonyls.Very broad, due to the wide availability of chalcones.Can be very broad, allowing for the rapid generation of diverse libraries.
Regioselectivity A significant challenge with unsymmetrical dicarbonyls.[8][9]Generally good, determined by the Michael addition step.Can be an issue, but often controlled by the specific reaction pathway.
Green Chemistry Aspects Can require harsh conditions (heat, acid).Requires an additional, often non-green, oxidation step.Often employs green catalysts, solvents (e.g., water), and has high atom economy.[24]
Key Advantage Readily available starting materials and a well-established procedure.Wide availability of diverse starting materials (chalcones).High efficiency, atom economy, and access to complex molecules in a single step.
Key Disadvantage Potential for regioisomeric mixtures.Requires an additional oxidation step.Optimization of reaction conditions for multiple components can be challenging.

Conclusion and Future Outlook

The choice of a synthetic route for pyrazole synthesis is a strategic decision that must be guided by the specific goals of the research program.

  • The Knorr synthesis remains a reliable and valuable tool, particularly when regioselectivity is not a concern or when using symmetrical 1,3-dicarbonyl compounds. Its simplicity and the ready availability of starting materials ensure its continued relevance.

  • The synthesis from α,β-unsaturated carbonyls offers excellent flexibility in terms of substrate scope, making it a powerful method for accessing a wide variety of substituted pyrazoles. However, the necessity of a separate oxidation step can be a drawback in terms of efficiency and green chemistry.

  • Multicomponent reactions represent the cutting edge of efficient pyrazole synthesis. Their high atom economy, operational simplicity, and amenability to green chemistry principles make them an increasingly attractive option, especially for the rapid generation of compound libraries in drug discovery.

The future of pyrazole synthesis will likely see a continued emphasis on the development of novel catalytic systems and multicomponent reactions that offer even greater control over selectivity, further enhance efficiency, and adhere to the principles of sustainable chemistry. By understanding the nuances of each synthetic approach presented in this guide, researchers can select the most appropriate methodology to accelerate their research and development efforts.

References

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC - NIH.
  • knorr pyrazole synthesis. (n.d.). Slideshare.
  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. (n.d.). Benchchem.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. (n.d.). Benchchem.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (n.d.). Benchchem.
  • Mechanistic pathway for synthesis of pyrazole‐chalcone derivatives. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA.
  • Synthesis of series of chalcone and pyrazoline derivatives. (2017).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
  • "detailed experimental protocol for Knorr pyrazole synthesis". (n.d.). Benchchem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
  • Synthesis and Evalution of Pyrazole Deriv
  • Metrics to 'green' chemistry—which are the best?. (n.d.).
  • 1 Green Chemistry Metrics. (n.d.). Wiley-VCH.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). PMC - NIH.
  • Metrics of Green Chemistry and Sustainability: Past, Present, and Future. (n.d.).
  • Green Synthetic Strategies for Pyrazole Deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
  • Knorr pyrazole synthesis. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we handle. 1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives are foundational building blocks in medicinal chemistry and material science. However, their lifecycle does not end upon the completion of a reaction. Proper disposal is a critical, non-negotiable aspect of laboratory operations, essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

This guide provides a direct, procedurally-focused plan for the safe disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the causality behind each step, grounded in authoritative safety data and regulatory frameworks.

Hazard Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge dictates the necessary precautions and validates the classification of this substance as hazardous waste. This compound is not benign; its hazard profile necessitates a structured disposal pathway.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1][2]

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource(s)
CAS Number 4747-46-0[1][3][4]
Molecular Formula C₁₀H₈N₂O₂[1][3]
Molecular Weight 188.18 g/mol [1]
Physical Form Solid[4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][4]

The causality is clear: the compound's irritant properties and oral toxicity mean it cannot be discarded as common refuse or washed down the drain.[5][6] Such actions risk damage to plumbing infrastructure, contamination of waterways, and potential harm to aquatic ecosystems.[5][7] Therefore, all waste containing this chemical must be managed through a formal hazardous waste stream.

Regulatory Framework: The Legal Imperative

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework mandates the "cradle-to-grave" management of hazardous materials. For academic and research institutions, specific regulations like 40 CFR Part 262, Subpart K, may offer alternative, more flexible standards for managing laboratory waste, but the core principles of safe containment, labeling, and timely disposal remain.[10][11]

The core directive from these regulations is unequivocal: chemical waste generators are legally responsible for the complete and accurate classification and disposal of the waste they produce.[5][12]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely managing this compound waste from the point of generation to its final handoff for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This is a non-negotiable control measure dictated by the compound's hazard profile.

  • Eye Protection: Wear safety glasses with side shields or goggles. This is mandatory to protect against accidental splashes, as the compound causes serious eye irritation.[1][2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[13] This is to prevent skin contact, as the compound is a known skin irritant.[1][2]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

Step 2: Waste Segregation and Collection

Proper segregation is key to preventing unintended chemical reactions and ensuring cost-effective disposal.

  • Designated Waste Stream: this compound waste (including pure compound, contaminated materials, and solutions) should be collected in a dedicated "Non-halogenated Organic Solid Waste" or equivalent container, as determined by your institution's Environmental Health & Safety (EHS) office.

  • Avoid Commingling: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[12][14] Unless explicitly directed by your EHS office, avoid mixing it with halogenated solvent waste, as their disposal methods and costs differ significantly.[9]

Step 3: Containerization and Labeling

The waste container serves as the primary barrier against release and is a critical communication tool.

  • Container Selection: The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and be in good condition, free from cracks or leaks.[5][8] It must have a secure, leak-proof screw-top cap.[8]

  • Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[5]

    • The full, unambiguous chemical name: "this compound".[5]

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory, in what is often termed a Satellite Accumulation Area (SAA), pending pickup.

  • Location: Store the sealed waste container in a designated, secondary containment bin within the laboratory.[8] This area should be under the control of laboratory personnel and away from general traffic areas, sinks, or floor drains.[6][8]

  • Closure: Keep the container tightly closed at all times, except when actively adding waste.[6] This minimizes the release of any potential vapors and prevents spills.

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of the waste.

  • Contact EHS: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months under Subpart K), contact your EHS office or designated hazardous waste management provider to schedule a pickup.[10]

  • Provide Information: Be prepared to provide them with the full chemical name and any available safety information to ensure they can manage the waste appropriately.[5]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Assess the Spill: For small spills that you are trained and equipped to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill by covering it with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[9]

  • Seek Assistance: For large spills, or any spill you are not comfortable managing, evacuate the area and contact your institution's EHS emergency line immediately.[9]

Disposal Decision Workflow

The following diagram provides a visual representation of the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_storage Storage & Disposal cluster_spill Emergency Path start Waste Generation (this compound) hazards Hazard Assessment (Irritant, Toxic) start->hazards ppe Don Appropriate PPE (Gloves, Eye Protection) hazards->ppe container Select Compatible, Sealable Waste Container ppe->container collect Collect Waste (Segregate from Incompatibles) container->collect label_waste Label Container Correctly ('Hazardous Waste', Full Name, etc.) collect->label_waste spill_event Spill Occurs collect->spill_event store Store Sealed Container in Secondary Containment in SAA label_waste->store contact_ehs Request Pickup from EHS / Waste Management store->contact_ehs disposal Proper Off-Site Disposal by Licensed Vendor contact_ehs->disposal spill_event->collect No spill_protocol Follow Spill Protocol: Contain, Absorb, Collect spill_event->spill_protocol Yes spill_waste Manage Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->label_waste

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By treating this compound as the hazardous material it is, adhering to established regulatory guidelines, and following a clear, logical disposal procedure, we uphold our professional obligations. Always consult your institution's specific waste management plan and EHS office, as they are your primary resource for ensuring compliance and safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ChemicalBook. This compound CAS#: 4747-46-0.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound | 4747-46-0.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • AK Scientific, Inc. Safety Data Sheet: 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • Angene Chemical. (2025, December 26). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-Pyrazole.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.

Sources

A Senior Application Scientist's Guide to Handling 1-phenyl-1H-pyrazole-3-carboxylic acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-phenyl-1H-pyrazole-3-carboxylic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Hazard Profile

This compound (CAS No. 4747-46-0) is a heterocyclic organic compound.[1] While its toxicological properties have not been fully investigated in all aspects, the known hazards associated with it and structurally similar pyrazole-carboxylic acids necessitate stringent safety protocols.[2] The primary risks are associated with direct contact and inhalation.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1][3]

These classifications are the cornerstone of our personal protective equipment (PPE) recommendations. The carboxylic acid functional group contributes to its irritant properties, while the pyrazole core, a common scaffold in pharmacologically active molecules, requires careful handling.[4]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical risk mitigation strategy. Each component is chosen to counter a specific hazard presented by this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Provides a robust barrier against skin irritation.[5] Nitrile offers excellent resistance to many organic acids and solvents, while double-gloving provides an additional layer of safety against potential tears or pinholes.[6][7] Always inspect gloves before use.[2]
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldProtects against splashes that can cause serious, irreversible eye damage.[8] A full-face shield should be worn over goggles, especially when handling larger quantities or if there is a significant splash risk, to protect the entire face.[6][7]
Body Protection Chemical-Resistant Lab Coat or ApronA standard cotton lab coat is insufficient. A chemical-resistant apron or a polyethylene-coated polypropylene gown is necessary to prevent the compound from soaking through to personal clothing and skin.[5][8]
Respiratory Protection NIOSH-approved Respirator (N95 or higher with acid gas cartridges)Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles that can cause respiratory tract irritation.[3][5][6] Fit testing is essential for respirator effectiveness.[6]
Foot Protection Closed-toe, Chemical-Resistant ShoesProtects feet from spills.[5][7]

Safe Handling & Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.

Workflow Diagram: From Receipt to Storage

G cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Post-Handling Phase A Verify Chemical Identity & SDS Review B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound in Fume Hood C->D Begin work E Perform Chemical Reaction / Preparation D->E F Transport within Lab using Secondary Containment E->F G Segregate & Label Waste E->G Generate waste J Store Compound Appropriately F->J H Decontaminate Work Area G->H I Doff & Dispose of Contaminated PPE H->I

Caption: Standard operational workflow for handling this compound.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an emergency eyewash station and safety shower are readily accessible (within a 10-second travel distance).[2][5]

  • Weighing and Transfer : When weighing the solid, use anti-static weigh paper or boats to prevent dispersal of the powder. Avoid creating dust.[2][9] Use spatulas and tools dedicated to this chemical or thoroughly cleaned before and after use.

  • Storage : Pyrazole derivatives can be sensitive to oxidation.[10][11] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2][9][10] For long-term stability, storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is advisable.[10]

  • Transport : When moving the chemical, even within the laboratory, use a secondary containment carrier to minimize the risk of spills.[5]

Emergency Response & First Aid

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[3] Wash affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[9]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][8] If the person is not breathing, provide artificial respiration.[2] Seek medical attention if symptoms occur or you feel unwell.[3][9]
Ingestion Do NOT induce vomiting.[12] Clean mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[13] Call a poison center or doctor immediately.[12]
Spill Management
  • Small Spills : Alert personnel in the immediate area. Wearing appropriate PPE, confine the spill with an absorbent material (such as vermiculite or sand) and carefully sweep it up.[5] Place the collected material into a designated hazardous waste container.[9]

  • Large Spills : Evacuate the area immediately and contact your institution's emergency response team.[8]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Waste Segregation Logic

G cluster_0 Waste Generation cluster_1 Waste Streams cluster_2 Final Disposal A 1-phenyl-1H-pyrazole- 3-carboxylic acid B Contaminated Solid Waste (Gloves, Weigh Paper, etc.) A->B C Unused/Expired Chemical A->C D Contaminated Solvents (if applicable) A->D E Designated, Labeled Hazardous Waste Container B->E C->E D->E F Collection by EHS / Approved Waste Disposal Plant E->F

Caption: Logical flow for the segregation and disposal of chemical waste.

Disposal Protocol
  • Contaminated Materials : All materials that have come into contact with this compound, including gloves, weigh paper, absorbent pads, and disposable labware, must be considered hazardous waste.[5]

  • Waste Collection : Collect all contaminated materials and any unused chemical in a designated, clearly labeled, and sealed hazardous waste container.[2][14] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Regulatory Compliance : Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][9] The final disposal must be handled by an approved waste disposal plant.[3]

By internalizing not just the "what" but the "why" of these safety protocols, you enhance your personal safety and contribute to a culture of excellence and responsibility within your laboratory.

References

  • BenchChem. (n.d.). Essential Safety and Handling Guide for Acidic Compounds in Research. BenchChem.
  • LeelineWork. (2025, September 18). What are the safety precautions when handling acids?. LeelineWork Blog.
  • BenchChem. (2025, November). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
  • Karaman, R. (2016, March 28). How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc.
  • 3B Scientific (Wuhan) Corp. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. 3B Scientific.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • ChemicalBook. (2025, July 19). 1H-Pyrazole-3-carboxylicacid,4-amino-1-phenyl-(9CI). ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.